molecular formula C69H141N5O6 B15135726 C3-K2-E14

C3-K2-E14

Número de catálogo: B15135726
Peso molecular: 1136.9 g/mol
Clave InChI: ZNFXNNRQRPINEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C3-K2-E14 is a useful research compound. Its molecular formula is C69H141N5O6 and its molecular weight is 1136.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C69H141N5O6

Peso molecular

1136.9 g/mol

Nombre IUPAC

N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide

InChI

InChI=1S/C69H141N5O6/c1-6-11-15-19-23-27-31-35-39-43-47-64(75)60-73(61-65(76)48-44-40-36-32-28-24-20-16-12-7-2)58-53-70-68(79)51-56-72(55-10-5)57-52-69(80)71-54-59-74(62-66(77)49-45-41-37-33-29-25-21-17-13-8-3)63-67(78)50-46-42-38-34-30-26-22-18-14-9-4/h64-67,75-78H,6-63H2,1-5H3,(H,70,79)(H,71,80)

Clave InChI

ZNFXNNRQRPINEP-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCCCCC(CN(CCNC(=O)CCN(CCC)CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O

Origen del producto

United States

Foundational & Exploratory

The Role of pKa in C3-K2-E14 Mediated Endosomal Escape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of the novel ionizable lipid C3-K2-E14 in mediating endosomal escape, a pivotal step for the successful intracellular delivery of therapeutic payloads such as mRNA and siRNA. Through a comprehensive review of its physicochemical properties, this document provides a detailed analysis of the mechanisms underpinning its function and offers insights into the experimental methodologies used for its characterization.

Introduction: The Endosomal Escape Challenge

The effective delivery of nucleic acid-based therapeutics is often hampered by the endosomal barrier. Following cellular uptake via endocytosis, therapeutic payloads encapsulated within lipid nanoparticles (LNPs) are sequestered within endosomes. These organelles mature into late endosomes and eventually fuse with lysosomes, creating a highly degradative environment that can inactivate the therapeutic cargo. Therefore, the ability of the delivery vehicle to escape the endosome and release its payload into the cytoplasm is paramount for therapeutic efficacy. Ionizable cationic lipids, such as this compound, are key components of modern LNPs designed to overcome this challenge.

This compound and the Significance of its pKa

This compound is an ionizable cationic lipid that has been utilized in the formulation of LNPs for the delivery of mRNA and siRNA.[1] A defining characteristic of this compound is its pKa of 5.5.[1] The pKa of an ionizable lipid is a crucial parameter that governs its charge state in response to the surrounding pH. This property is central to its function in facilitating endosomal escape.

At a physiological pH of approximately 7.4, the amine groups of this compound are largely deprotonated and thus neutral. This near-neutral surface charge is advantageous for systemic circulation as it minimizes non-specific interactions with biological components and reduces potential toxicity. However, as the endosome matures, its internal pH progressively acidifies, dropping to a range of 6.0-6.5 in early endosomes and further to 4.5-5.0 in late endosomes and lysosomes.

The pKa of 5.5 for this compound is significant because it falls within this endosomal pH range. As the endosomal pH drops below the pKa of this compound, its amine groups become protonated, leading to a net positive charge. This pH-triggered charge switch is the linchpin of its endosomal escape mechanism. The protonated, positively charged this compound can then interact with the negatively charged lipids present in the endosomal membrane. This interaction is believed to disrupt the integrity of the endosomal membrane, leading to the release of the LNP's cargo into the cytoplasm.

While a pKa in the range of 6.2-6.5 is often considered optimal for efficient endosomal escape and subsequent gene silencing in hepatocytes, the specific cellular context and delivery route can influence the ideal pKa value.

Quantitative Data on this compound

While direct quantitative data correlating the pKa of this compound with its endosomal escape efficiency is not extensively available in the public domain, the following table summarizes its known physicochemical properties. It is important to note that endosomal escape is a complex, multi-factorial process, and while pKa is a critical determinant, other factors such as the overall lipid composition of the LNP and the cell type also play significant roles.

ParameterValueReference
pKa 5.5[1]
Formal Name 3,3'-(propylazanediyl)bis(N-(2-(bis(2-hydroxytetradecyl)amino)ethyl)propanamide)[1]
Molecular Formula C69H141N5O6[1]
Formula Weight 1136.9 g/mol [1]

Experimental Protocols

Determination of Apparent pKa of this compound containing LNPs (TNS Assay)

The apparent pKa of LNPs formulated with this compound can be determined using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS). TNS is a fluorescent probe that exhibits enhanced fluorescence in a non-polar environment, such as when it binds to the surface of LNPs. The intensity of this fluorescence is dependent on the surface charge of the LNP, which in turn is a function of the pH and the pKa of the ionizable lipid.

Materials:

  • LNPs formulated with this compound

  • TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) stock solution in a suitable solvent (e.g., DMSO)

  • A series of buffers with a range of pH values (e.g., from pH 3 to pH 10)

  • 96-well black fluorescence microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of buffer solutions covering a pH range from approximately 3 to 10.

  • In a 96-well black microplate, add a fixed amount of the LNP suspension to each well.

  • Add the TNS stock solution to each well to a final concentration that provides a good signal-to-noise ratio.

  • Add the different pH buffers to the wells, ensuring each well has a distinct and known pH.

  • Incubate the plate at room temperature for a sufficient time to allow for equilibration, protected from light.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for TNS (e.g., excitation at ~321 nm and emission at ~447 nm).

  • Plot the fluorescence intensity as a function of pH.

  • The data is typically fitted to a sigmoidal curve, and the apparent pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

Quantification of Endosomal Escape

Quantifying the efficiency of endosomal escape is crucial for evaluating the performance of LNP formulations. Several methods can be employed, often relying on fluorescence microscopy or reporter gene expression.

A. Fluorescence Microscopy-Based Assay (Galectin-8 Reporter)

This method utilizes a fluorescently tagged protein, such as Galectin-8, that binds to glycans exposed on the inner leaflet of the endosomal membrane upon its rupture.

Materials:

  • Cells stably expressing a Galectin-8-GFP fusion protein.

  • LNPs formulated with this compound and encapsulating a fluorescently labeled cargo (e.g., Cy5-mRNA).

  • Confocal microscope.

Procedure:

  • Seed the Galectin-8-GFP expressing cells in a suitable imaging dish.

  • Treat the cells with the fluorescently labeled this compound LNPs.

  • Image the cells over time using a live-cell confocal microscope.

  • Quantify the colocalization of the Galectin-8-GFP signal (indicating endosomal rupture) with the fluorescent cargo signal.

  • The percentage of cargo-containing endosomes that recruit Galectin-8-GFP can be used as a measure of endosomal escape efficiency.

B. Reporter Gene Assay

This assay indirectly quantifies endosomal escape by measuring the expression of a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) delivered by the LNPs. Successful expression of the reporter protein implies that the mRNA has escaped the endosome and reached the cytoplasm for translation.

Materials:

  • Target cells.

  • LNPs formulated with this compound encapsulating mRNA encoding a reporter protein (e.g., Firefly Luciferase).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the target cells in a multi-well plate.

  • Treat the cells with the this compound LNPs containing the reporter mRNA.

  • Incubate the cells for a sufficient period to allow for endosomal escape and protein expression (e.g., 24-48 hours).

  • Lyse the cells and measure the activity of the reporter protein using a luminometer.

  • The level of reporter protein expression can be correlated with the efficiency of endosomal escape.

Visualizing the Mechanism of Endosomal Escape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the endosomal escape of LNPs containing the ionizable lipid this compound.

LNP Formulation and Systemic Circulation

This diagram depicts the initial state of the LNP after formulation and during its circulation in the bloodstream at physiological pH.

LNP_Circulation cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Physiological pH ~7.4) C3K2E14_Protonated This compound (Protonated, +) Nucleic_Acid Nucleic Acid (-) C3K2E14_Protonated->Nucleic_Acid Electrostatic Interaction LNP Lipid Nanoparticle (Neutral Surface) Nucleic_Acid->LNP Encapsulation C3K2E14_Neutral This compound (Neutral)

Caption: LNP formation and state during circulation.

Endocytosis and Endosomal Acidification

This workflow illustrates the process of cellular uptake and the subsequent acidification of the endosome, which is the trigger for the action of this compound.

Endocytosis_Workflow Cell_Surface Cell Surface Endocytosis Endocytosis Cell_Surface->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion

Caption: Cellular uptake and endosomal maturation pathway.

This compound Mediated Endosomal Escape

This diagram details the proposed mechanism of endosomal escape facilitated by the protonation of this compound.

Endosomal_Escape_Mechanism cluster_endosome Acidified Endosome (pH < pKa of this compound) LNP_in_Endosome LNP with this compound Protonation Protonation of this compound (Becomes Positively Charged) LNP_in_Endosome->Protonation Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Membrane_Destabilization Endosomal Membrane Destabilization Interaction->Membrane_Destabilization Cargo_Release Cargo Release into Cytoplasm Membrane_Destabilization->Cargo_Release

Caption: Mechanism of this compound-mediated endosomal escape.

Conclusion

The pKa of the ionizable lipid this compound is a cornerstone of its function in mediating endosomal escape. Its value of 5.5 enables a pH-responsive charge transition within the acidifying environment of the endosome, a critical event that triggers the disruption of the endosomal membrane and the subsequent release of therapeutic cargo into the cytoplasm. Understanding this fundamental property and the experimental methods to characterize it is essential for the rational design and optimization of next-generation LNP-based drug delivery systems. Further quantitative studies directly linking the pKa of this compound to its endosomal escape efficiency in various cell types will be invaluable for advancing its therapeutic applications.

References

An In-Depth Technical Guide to the C3-K2-E14 Mechanism of Action in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of nucleic acid therapeutics, particularly mRNA and siRNA delivery, has been revolutionized by the development of lipid nanoparticle (LNP) systems. A critical component of these systems is the ionizable cationic lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. C3-K2-E14 is a novel ionizable lipid designed using principles of supramolecular chemistry to enhance RNA binding, LNP stability, and delivery efficacy.[1][2] Its unique structure, featuring a cone-shaped conformation, three tertiary amines, and strategically placed hydroxyl and amide groups, is intended to improve interactions with RNA and cellular membranes, ultimately leading to more efficient endosomal escape.[1]

This technical guide provides a detailed overview of the this compound mechanism of action within an LNP formulation, summarizing key quantitative data and providing detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties of this compound

This compound is an ionizable cationic lipid with distinct chemical features that govern its function in LNP formulations. Its properties are summarized below.

PropertyValueReference
Formal Name 3,3'-(propylazanediyl)bis(N-(2-(bis(2-hydroxytetradecyl)amino)ethyl)propanamide)[3]
CAS Number 2933215-86-0[3]
Molecular Formula C₆₉H₁₄₁N₅O₆[3]
Formula Weight 1136.9 g/mol [3]
pKa 5.5[3]
Solubility Soluble in Ethanol and Chloroform[3]

Core Mechanism of Action

The efficacy of an LNP formulation containing this compound is a multi-step process that begins with the formulation and ends with the release of the RNA payload into the target cell's cytoplasm.

  • RNA Encapsulation: During LNP formulation via microfluidic mixing, the lipid components are dissolved in ethanol and rapidly mixed with an acidic aqueous buffer (e.g., sodium acetate, pH 4.5) containing the RNA cargo.[4] At this low pH, the tertiary amine groups of this compound (pKa = 5.5) become protonated, conferring a positive charge that enables strong electrostatic interaction with the negatively charged phosphate backbone of the mRNA or siRNA. This interaction drives the self-assembly of the lipids and RNA into a condensed core.[2]

  • LNP Formation and Circulation: The mixture is then subjected to dialysis against a neutral buffer like PBS (pH 7.4).[4] As the pH rises above the pKa of this compound, its amine groups become deprotonated and largely neutral. This charge neutralization reduces repulsion between LNPs, stabilizes the particle, and prevents aggregation. The neutral surface charge is critical for minimizing non-specific interactions with blood components during systemic circulation, thereby reducing toxicity and prolonging circulation time.

  • Cellular Uptake and Endosomal Trafficking: LNPs are primarily taken up by cells through endocytosis. Upon entering the cell, the LNP is enclosed within an endosome. The endosome then undergoes a maturation process, during which proton pumps in the endosomal membrane actively transport H+ ions into the lumen, causing the internal pH to drop from ~6.5 in early endosomes to ~5.0 in late endosomes.

  • Endosomal Escape: The acidic environment of the endosome is the trigger for payload release. As the pH drops below the pKa of this compound, its amine head groups again become protonated. This "re-charging" is hypothesized to facilitate endosomal escape through two primary mechanisms:

    • Membrane Destabilization: The positively charged this compound lipids can form ion pairs with anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane. This interaction, combined with the cone-shaped structure of this compound, is proposed to disrupt the lipid bilayer, induce a non-bilayer hexagonal (HII) phase, and ultimately lead to the formation of pores or the rupture of the endosomal membrane.[1]

    • Proton Sponge Effect: The multiple tertiary amines in this compound can buffer the endosomal environment by absorbing protons. This continuous influx of H+ ions is followed by a passive influx of chloride ions (Cl-) and water to maintain osmotic balance, causing the endosome to swell and eventually burst, releasing the LNP and its RNA cargo into the cytoplasm.

Once in the cytoplasm, the RNA is released from the LNP to be translated by ribosomes (in the case of mRNA) or to engage with the RNA-induced silencing complex (RISC) (in the case of siRNA).

LNP_Mechanism_of_Action cluster_0 LNP Formulation (Low pH) cluster_1 Circulation (Neutral pH) cluster_2 Cellular Uptake & Endosomal Escape cluster_3 Cytosolic Release & Action Formulation 1. Microfluidic Mixing (Acidic Buffer, pH 4.5) Protonation This compound is Protonated (+ charged) Formulation->Protonation RNA_Binding Binds to negatively charged RNA Protonation->RNA_Binding Neutralization 2. pH Neutralization (pH 7.4) RNA_Binding->Neutralization LNP_Stable LNP is Neutral & Stable in Circulation Neutralization->LNP_Stable Uptake 3. Endocytosis LNP_Stable->Uptake Endosome LNP trapped in Endosome Uptake->Endosome Acidification 4. Endosome Acidification (pH drops) Endosome->Acidification ReProtonation This compound is Re-Protonated (+ charged) Acidification->ReProtonation Escape 5. Endosomal Escape ReProtonation->Escape Release 6. RNA released into Cytoplasm Escape->Release Action Translation (mRNA) or Silencing (siRNA) Release->Action

Caption: Workflow of this compound LNP from formulation to cytosolic RNA delivery.

The specific design of this compound incorporates several features intended to optimize this process.

Structure_Function cluster_features Structural Features cluster_functions Functional Consequences C3K2E14 This compound Structure ConeShape Cone-Shaped Molecular Geometry C3K2E14->ConeShape TertiaryAmines Three Tertiary Amines C3K2E14->TertiaryAmines HydroxylAmide Hydroxyl & Amide Motifs C3K2E14->HydroxylAmide MembraneDisruption Facilitates Membrane Disruption & Endosomal Escape ConeShape->MembraneDisruption TertiaryAmines->MembraneDisruption Proton Sponge Effect RNABinding Enhances RNA Binding & Encapsulation TertiaryAmines->RNABinding HydroxylAmide->RNABinding LNPStability Improves LNP Stability HydroxylAmide->LNPStability

Caption: Relationship between this compound structural features and their functions.

Quantitative Data

LNP Physicochemical Characterization

The quality attributes of LNPs are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

ParameterValueReference
Particle Size (Z-average) ~80 - 120 nm[5][6]
Polydispersity Index (PDI) < 0.2[5][6]
mRNA Encapsulation Efficiency > 90%[5][7]
Note: Exact values for this compound formulated LNPs are detailed in the primary publication by Manning, A.M., et al. (2023).
In Vivo Biodistribution of this compound LNPs

Following intravenous administration of this compound LNPs encapsulating luciferase mRNA in mice, the biodistribution of protein expression was quantified after 6 hours using an IVIS system.[3] The liver is the primary site of expression, with significant levels also observed in the spleen and lungs.[3]

OrganTotal Flux (photons/second) (Approximate)Reference
Liver 1.0e+9[3]
Spleen 2.5e+8[3]
Lungs 5.0e+7[3]
Heart 1.0e+7[3]
Kidneys 1.0e+7[3]
Note: Values are estimated from graphical data presented in Manning, A.M., et al. (2023) for the optimized LNP formulation.[3]

Experimental Protocols

Conceptual Synthesis of this compound

The synthesis of this compound is described as a multi-step process.[8] The following is a conceptual protocol based on the described reaction types.

Synthesis_Workflow Start Primary Amine Core + Acrylate Derivative Step1 Step 1: Michael Addition Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Amide Formation Intermediate1->Step2 Linker Diamine Linker Linker->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Alkylation via Epoxide Ring-Opening Intermediate2->Step3 Epoxide Alkyl Epoxide (e.g., 1,2-epoxytetradecane) Epoxide->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Conceptual workflow for the multi-step synthesis of this compound.
  • Step 1: Michael Addition:

    • React a primary amine core with an acrylate derivative. This reaction typically proceeds at room or slightly elevated temperature, often without a solvent.

    • The reaction progress is monitored by techniques like TLC or NMR.

    • The resulting product is purified, for example, by column chromatography.

  • Step 2: Amide Formation:

    • The product from Step 1 is coupled with a diamine linker.

    • This reaction often requires a coupling agent (e.g., DCC, EDC) and is performed in an appropriate organic solvent (e.g., DCM, DMF).

    • The reaction is stirred for several hours to overnight.

    • Purification is performed to isolate the amide-linked intermediate.

  • Step 3: Alkylation via Epoxide Ring-Opening:

    • The secondary amines of the intermediate from Step 2 are reacted with an excess of a long-chain alkyl epoxide (e.g., 1,2-epoxytetradecane).

    • The reaction is typically heated (e.g., to 90°C) and stirred for several days in a solvent-free environment or in a high-boiling point solvent.

    • The final product, this compound, is purified from the excess epoxide and any side products using column chromatography.

Protocol for LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of the lipid mixture in 100% ethanol. For this compound LNPs, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.[8]

    • RNA Phase (Aqueous): Dilute the mRNA (e.g., firefly luciferase mRNA) to the desired concentration (e.g., 0.2 mg/mL) in a low pH buffer, such as 25 mM sodium acetate (pH 4.5).[8]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr) with a microfluidic cartridge (e.g., staggered herringbone design).

    • Prime the system with ethanol and the aqueous buffer to ensure no air bubbles are present in the channels.

    • Load the lipid solution into one syringe and the RNA solution into another syringe.

    • Set the pump flow rates to achieve a 3:1 aqueous-to-organic flow rate ratio and a desired total flow rate (e.g., 12 mL/min).[9]

    • Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the mRNA-LNPs.

    • Collect the resulting nanoparticle suspension.

  • Purification and Concentration:

    • Transfer the LNP suspension to a dialysis cassette (e.g., 20 kDa MWCO).

    • Dialyze against 1x PBS (pH 7.4) at 4°C for at least 2 hours, with buffer changes, to remove ethanol and unencapsulated RNA.[10]

    • If necessary, concentrate the LNPs using a centrifugal filter unit.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

Protocol for In Vivo Biodistribution Study

This protocol outlines the procedure for assessing LNP biodistribution using bioluminescence imaging.

  • Animal Preparation:

    • Use an appropriate mouse strain (e.g., C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Allow animals to acclimate before the experiment.

  • LNP Administration:

    • Administer the this compound LNPs encapsulating firefly luciferase mRNA via intravenous (tail vein) injection. A typical dose is 0.05 - 1.0 mg/kg of mRNA.[11]

  • Bioluminescence Imaging (IVIS):

    • At the desired time point post-injection (e.g., 6 hours), anesthetize the mice using isoflurane.[12]

    • Prepare a stock solution of D-luciferin substrate (e.g., 15 mg/mL in sterile PBS).[12]

    • Inject the D-luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg.[11]

    • Wait for the substrate to distribute (typically 5-10 minutes).

    • Place the anesthetized mouse in the imaging chamber of an IVIS or similar imaging system.

    • Acquire bioluminescent images. Use settings appropriate for detecting the signal (e.g., exposure time of 1-60 seconds, open emission filter).

  • Ex Vivo Organ Imaging and Analysis:

    • Immediately following the in vivo imaging, euthanize the mouse via an approved method.

    • Dissect key organs (liver, spleen, lungs, heart, kidneys).

    • Arrange the organs in the IVIS chamber and acquire a final ex vivo image to confirm the location and intensity of the signal without interference from surrounding tissues.

    • Use the accompanying software to draw regions of interest (ROIs) around each organ in the ex vivo image.

    • Quantify the signal intensity within each ROI as total flux (photons/second).[4] This provides a quantitative measure of protein expression in each organ.

References

The Ionizable Lipid C3-K2-E14: A Technical Guide to its Discovery, Synthesis, and Application in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of nucleic acid therapeutics has been significantly advanced by the development of effective delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in RNA encapsulation, particle stability, and endosomal escape. This technical guide provides an in-depth overview of the ionizable lipid C3-K2-E14, a novel lipid designed with supramolecular chemistry concepts for systemic RNA delivery. We will detail its discovery, multi-step synthesis, and the formulation of this compound-containing LNPs. Furthermore, this guide will present key quantitative data on the physicochemical properties of these LNPs and their in vivo performance, including biodistribution and efficacy in modulating specific cell populations. Experimental protocols for synthesis and formulation are provided, alongside a discussion of the cellular mechanisms involved in this compound LNP-mediated delivery.

Introduction to this compound

This compound is a multi-ionizable amino lipid specifically designed for the effective in vivo delivery of RNA payloads.[1] Its structure incorporates a cone-shaped architecture to facilitate the disruption of cell bilayers, along with three tertiary amines to enhance RNA binding.[1] The inclusion of hydroxyl and amide motifs further improves RNA binding and the stability of the formulated lipid nanoparticles.[1] The rational design of this compound, drawing on principles of supramolecular chemistry, has resulted in a potent vehicle for both mRNA and siRNA delivery.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3,3'-(propylazanediyl)bis(N-(2-(bis(2-hydroxytetradecyl)amino)ethyl)propanamide)[3]
CAS Number 2933215-86-0[3]
Molecular Formula C₆₉H₁₄₁N₅O₆[3]
Molecular Weight 1136.9 g/mol [3]
pKa 5.5[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving three key reactions: Michael addition, amide formation, and an epoxide ring-opening reaction.[2]

Synthesis_Workflow A Primary Amine Core B Michael Addition A->B C Intermediate 1 B->C E Amide Formation C->E D Diamine Linker D->E F Intermediate 2 E->F H Alkylation (Epoxide Ring-Opening) F->H G Epoxide G->H I This compound H->I

Caption: Synthesis workflow for the ionizable lipid this compound.
Experimental Protocol for Synthesis

Step 1: Michael Addition

  • A primary amine core is reacted with an appropriate acrylate derivative in a suitable solvent.

  • The reaction mixture is stirred at room temperature for a specified period to yield the Michael adduct.

  • The product is then purified using column chromatography.

Step 2: Amide Formation

  • The purified Michael adduct is dissolved in a solvent such as dichloromethane (DCM).

  • A diamine linker is added, followed by a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • The reaction is stirred at room temperature until completion, and the product is purified.

Step 3: Alkylation via Epoxide Ring-Opening

  • The product from the amide formation step is reacted with a long-chain epoxide in a suitable solvent.

  • The reaction is heated to facilitate the ring-opening addition.

  • The final product, this compound, is purified by column chromatography to yield a pure compound.

Formulation of this compound Lipid Nanoparticles

This compound is formulated into lipid nanoparticles (LNPs) using a microfluidic mixing technique. This method allows for the rapid and controlled self-assembly of the lipid components with the RNA cargo.

LNP_Formulation_Workflow A Lipid Mixture in Ethanol (this compound, Cholesterol, DSPC, DMG-PEG 2000) C Microfluidic Mixing Device A->C B RNA in Aqueous Buffer (e.g., Sodium Acetate, pH 4.5) B->C D Self-Assembly of LNPs C->D E Dialysis/Purification D->E F Sterile Filtration E->F G This compound LNPs F->G

Caption: Workflow for the formulation of this compound LNPs.
Experimental Protocol for LNP Formulation

  • Lipid Stock Solution: this compound, cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.[2] The typical molar ratio is 50% this compound, 38.5% cholesterol, 10% DSPC, and 1.5% DMG-PEG 2000.[2]

  • RNA Solution: The mRNA or siRNA is diluted in a low pH aqueous buffer, such as 25 mM sodium acetate at pH 4.5.[4]

  • Microfluidic Mixing: The lipid solution in ethanol and the RNA solution in aqueous buffer are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Purification: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated RNA.

  • Sterilization: The purified LNPs are sterile-filtered through a 0.22 µm filter.

Table 2: this compound LNP Formulation and Physicochemical Characteristics

ParameterValueReference
Ionizable Lipid This compound[1]
Molar Ratio (Ionizable:Cholesterol:DSPC:PEG) 50:38.5:10:1.5[2]
Diameter < 150 nm[1]
Polydispersity Index (PDI) < 0.15[1]
RNA Encapsulation Efficiency > 90%[1]

In Vivo Performance of this compound LNPs

In vivo studies have demonstrated the efficacy of this compound LNPs for systemic RNA delivery.

Biodistribution of this compound LNPs

The biodistribution of this compound LNPs encapsulating luciferase mRNA was evaluated in mice. Following intravenous administration, bioluminescent imaging revealed the localization of protein expression in various organs.

Table 3: In Vivo Biodistribution of this compound LNPs with Luciferase mRNA (Total Flux in photons/second at 6 hours post-injection)

OrganTotal Flux (photons/second)
Liver ~1 x 10⁸
Spleen ~1 x 10⁷
Lungs ~5 x 10⁶
Heart ~1 x 10⁶
Kidneys ~1 x 10⁶

Note: The values are approximate based on graphical data presented in the source publication and are intended for comparative purposes.[4]

Efficacy in Gene Silencing

The therapeutic potential of this compound LNPs was demonstrated through the delivery of siRNA targeting colony-stimulating factor 1 (Csf1). This study showed a significant modulation of leukocyte populations in mice.[3]

Table 4: In Vivo Efficacy of this compound LNPs with Csf1 siRNA

Monocyte PopulationChangeReference
Circulating Ly6Chi Monocytes Reduction[3]
Circulating Ly6Cint Monocytes Increase[3]

Cellular Mechanisms of this compound LNP Delivery

The successful delivery of RNA to the cytoplasm by this compound LNPs involves several key cellular processes.

Cellular Uptake and Endosomal Escape

LNPs are typically internalized by cells through endocytosis. Once inside the endosome, the acidic environment (pH ~5.5-6.5) plays a crucial role. The tertiary amines of this compound, with a pKa of 5.5, become protonated in the acidic endosome.[3] This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the RNA cargo into the cytoplasm.

Endosomal_Escape cluster_0 Extracellular Space (pH 7.4) cluster_1 Cell LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~6.0) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release RNA Release into Cytoplasm Destabilization->Release

Caption: Proposed mechanism of endosomal escape for this compound LNPs.
Innate Immune Signaling

Ionizable lipids within LNPs have the potential to be recognized by pattern recognition receptors, such as Toll-like receptors (TLRs), which can initiate an innate immune response. While specific studies on this compound are emerging, it is known that some ionizable lipids can activate TLR4. This can lead to the activation of downstream signaling pathways involving adaptor proteins like MyD88 and TRIF, culminating in the production of pro-inflammatory cytokines.

TLR_Signaling LNP Ionizable Lipid (e.g., this compound) in Endosome TLR4 TLR4 LNP->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines IRFs->Cytokines

Caption: Potential innate immune signaling pathway activated by ionizable lipids.

Conclusion

The ionizable lipid this compound represents a significant advancement in the design of delivery vehicles for RNA therapeutics. Its rational design, based on principles of supramolecular chemistry, results in LNPs with favorable physicochemical characteristics and potent in vivo activity. The detailed synthesis and formulation protocols provided in this guide, along with the comprehensive quantitative data, offer a valuable resource for researchers and drug development professionals working to advance the field of nucleic acid medicine. Further investigation into the specific interactions of this compound with the immune system will continue to refine our understanding and optimize the design of future RNA delivery platforms.

References

Biophysical Properties of C3-K2-E14 Containing Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biophysical properties of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid C3-K2-E14. Designed for professionals in drug development and scientific research, this document synthesizes key data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of these delivery vehicles.

Introduction to this compound Lipid Nanoparticles

The ionizable lipid this compound is a key component in the formulation of lipid nanoparticles designed for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its chemical structure features a multi-ionizable amino-lipid with a central tertiary amine and two identical branches, each containing a propanamide linkage to a branched amine with two C14 arms and a hydroxyl group. A notable characteristic of this compound is its pKa of 5.5, which is crucial for the efficient encapsulation of nucleic acids at acidic pH and for facilitating endosomal escape within the target cell.[1][2]

A standard formulation for this compound LNPs typically consists of the ionizable lipid, cholesterol, a phospholipid such as DSPC, and a PEGylated lipid like DMG-PEG 2000.[3] A common molar ratio for these components is 50% this compound, 38.5% cholesterol, 10% DSPC, and 1.5% DMG-PEG 2000.[3] This composition is critical for the structural integrity, stability, and in vivo performance of the LNPs.

Quantitative Biophysical Characterization

The biophysical properties of this compound LNPs are critical quality attributes that influence their stability, safety, and efficacy as drug delivery systems. The following table summarizes key quantitative data for these nanoparticles.

Biophysical ParameterTypical ValueMethod of Analysis
Size (Hydrodynamic Diameter) 80 - 130 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral to slightly negative at physiological pHElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 85%RiboGreen Assay

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of this compound LNPs using a microfluidic mixing technique, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol, anhydrous

  • Nucleic acid (mRNA or siRNA)

  • Sodium acetate buffer (25 mM, pH 4.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (this compound, cholesterol, DSPC, and DMG-PEG 2000 at a molar ratio of 50:38.5:10:1.5) in anhydrous ethanol at a final lipid concentration of 16 mg/mL.[3]

  • Nucleic Acid Preparation: Dilute the nucleic acid cargo in 25 mM sodium acetate buffer (pH 4.5) to a concentration of 0.27 mg/mL.[3]

  • Microfluidic Mixing: Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the nucleic acid-aqueous buffer solution.

  • Mixing and Formation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing of the two phases induces the self-assembly of the LNPs.

  • Purification: The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acids.

Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard method for determining the size and PDI of LNPs.

Instrumentation:

  • A dynamic light scattering instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer, such as PBS (pH 7.4), to an appropriate concentration for DLS measurement (typically around 0.1 mg/mL total lipid).

  • Instrument Setup: Set the instrument parameters, including the laser wavelength (e.g., 633 nm) and the scattering angle (e.g., 173°).

  • Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C) before initiating the measurement.

  • Data Analysis: The instrument software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (Z-average size) and the PDI.

Zeta Potential Measurement

Zeta potential provides information about the surface charge of the LNPs, which is a critical factor for their stability and interaction with biological membranes.

Instrumentation:

  • An electrophoretic light scattering (ELS) instrument (often integrated with a DLS system).

Procedure:

  • Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl or 0.1x PBS) to avoid charge screening effects.[4]

  • Instrument Setup: Use a specific folded capillary cell for zeta potential measurements.

  • Measurement: Apply an electric field to the sample and measure the electrophoretic mobility of the LNPs.

  • Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. It is crucial to report the pH and conductivity of the dispersant along with the zeta potential value.[3][5]

Encapsulation Efficiency Determination

The RiboGreen assay is a common method to quantify the amount of nucleic acid encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA assay kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the nucleic acid in TE buffer.

  • Sample Preparation: In a 96-well plate, prepare two sets of LNP samples.

    • Intact LNPs: Dilute the LNP suspension in TE buffer to measure the amount of unencapsulated (free) nucleic acid.

    • Lysed LNPs: Dilute the LNP suspension in TE buffer containing 0.5% Triton X-100 to disrupt the LNPs and measure the total amount of nucleic acid.

  • RiboGreen Addition: Add the diluted RiboGreen reagent to all wells containing standards and samples.

  • Incubation: Incubate the plate in the dark for 5 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation: Calculate the concentration of free and total nucleic acid from the standard curve. The encapsulation efficiency is calculated as: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and internal structure of LNPs in their native, hydrated state.[6][7]

Procedure:

  • Sample Preparation: Apply a small volume (typically 3-5 µL) of the LNP suspension to a TEM grid.

  • Blotting and Vitrification: Blot the grid to create a thin film of the suspension and then rapidly plunge-freeze it in liquid ethane. This vitrification process prevents the formation of ice crystals, preserving the native structure of the LNPs.[8]

  • Imaging: Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.

Cellular Uptake and Endosomal Escape

The biological activity of this compound LNPs is dependent on their efficient cellular uptake and subsequent escape from the endosomal pathway to release their nucleic acid cargo into the cytoplasm.

General Pathway of LNP Internalization and Cargo Release

The following diagram illustrates the general workflow for the cellular uptake and endosomal escape of ionizable lipid-containing LNPs.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Protonation of this compound (pKa ~5.5) PayloadRelease Nucleic Acid Release EndosomalEscape->PayloadRelease Cytoplasm Cytoplasm Translation Protein Translation (mRNA) or RISC activity (siRNA) Cytoplasm->Translation PayloadRelease->Cytoplasm

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Mechanism of Endosomal Escape

The endosomal escape of this compound LNPs is primarily driven by the protonation of the ionizable lipid in the acidic environment of the late endosome.[9][10] This process is detailed in the following logical relationship diagram.

Endosomal_Escape_Mechanism LNP_in_Endosome LNP in Late Endosome Acidification Endosomal Acidification (pH drops below pKa of this compound) LNP_in_Endosome->Acidification Protonation Protonation of this compound (becomes cationic) Acidification->Protonation Interaction Electrostatic interaction with anionic endosomal lipids Protonation->Interaction Destabilization Endosomal Membrane Destabilization Interaction->Destabilization PhaseTransition Formation of non-bilayer lipid structures (e.g., hexagonal HII phase) Destabilization->PhaseTransition CargoRelease Release of Nucleic Acid into Cytoplasm PhaseTransition->CargoRelease

Caption: Mechanism of this compound mediated endosomal escape.

Conclusion

This technical guide has provided a detailed overview of the biophysical properties of this compound containing lipid nanoparticles. The presented data and protocols are intended to serve as a valuable resource for researchers and developers working with this advanced drug delivery platform. A thorough understanding and precise characterization of these biophysical attributes are paramount for the successful translation of this compound LNP-based therapies from the laboratory to clinical applications.

References

The Role of C3-K2-E14 in the Supramolecular Chemistry of RNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of RNA-based therapeutics has revolutionized the landscape of medicine, with applications spanning from vaccines to gene therapies. The clinical translation of these powerful modalities is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, and at the heart of their success lies the ionizable lipid. This technical guide provides an in-depth exploration of C3-K2-E14, a novel ionizable lipid designed with principles of supramolecular chemistry to enhance the delivery of RNA payloads. We will delve into its rational design, physicochemical properties, and its role in the formation of stable and efficient LNPs. This guide will further detail the experimental protocols for the synthesis of this compound, the formulation of RNA-loaded LNPs, and their in vivo application, providing a comprehensive resource for researchers in the field of drug delivery.

Introduction: The Supramolecular Design of this compound

This compound is an ionizable cationic lipid meticulously designed to overcome the key barriers in RNA delivery.[1][2] Its architecture incorporates key features rooted in supramolecular chemistry to facilitate efficient RNA encapsulation, intracellular delivery, and endosomal escape.

Key Structural Features:

  • Three Tertiary Amines: The presence of three tertiary amine groups is a deliberate design choice to enhance the electrostatic interactions with the negatively charged phosphate backbone of RNA, thereby improving encapsulation efficiency.[1]

  • Hydroxyl and Amide Motifs: Integrated hydroxyl and amide moieties contribute to the stability of the lipid nanoparticle (LNP) formulation through hydrogen bonding and other non-covalent interactions.

  • Cone-Shaped Structure: The overall molecular geometry of this compound is engineered to be cone-shaped, a feature intended to promote the disruption of cell membranes and facilitate endosomal escape.

  • Ionizability: this compound possesses a pKa of 5.5, ensuring that it remains relatively neutral at physiological pH, minimizing toxicity, and becomes protonated in the acidic environment of the endosome, triggering the release of the RNA payload.[2]

These design elements collectively contribute to the formation of stable and effective LNPs for the delivery of both messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2]

Physicochemical Properties and LNP Formulation

The formulation of this compound into LNPs is a critical step in the development of an effective RNA therapeutic. The physicochemical properties of the resulting nanoparticles are paramount to their in vivo performance.

This compound Specifications
PropertyValueReference
Chemical Name 3,3'-(propylazanediyl)bis(N-(2-(bis(2-hydroxytetradecyl)amino)ethyl)propanamide)[2]
CAS Number 2933215-86-0[2]
Molecular Formula C₆₉H₁₄₁N₅O₆[2]
Molecular Weight 1136.9 g/mol [2]
pKa 5.5[2]
Solubility Soluble in Ethanol and Chloroform[2]
LNP Formulation Parameters

This compound is typically formulated into LNPs with other lipid components to ensure stability and functionality. A standard formulation consists of the ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.

ComponentMolar Ratio (%)
This compound (Ionizable Lipid)50
DSPC (Phospholipid)10
Cholesterol38.5
DMG-PEG 2000 (PEGylated Lipid)1.5
Physicochemical Characteristics of this compound LNPs

The resulting LNPs exhibit physicochemical properties that are crucial for their biological activity and stability.

ParameterTypical Value
Diameter < 150 nm
Polydispersity Index (PDI) < 0.15
RNA Encapsulation Efficiency > 90%

These formulations have demonstrated remarkable stability, with their key physicochemical properties preserved for at least two months when stored at 4°C or 37°C.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, the formulation of RNA-loaded LNPs, and their in vivo application for gene silencing.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving Michael addition, amide formation, and an epoxide ring-opening reaction.[1]

A Primary Amine Core B Michael Addition A->B Acrylate C Intermediate 1 B->C E Amide Formation C->E D Diamine Linker D->E F Intermediate 2 E->F H Alkylation (Epoxide Ring-Opening) F->H G Epoxide G->H I This compound H->I

Caption: Multi-step synthesis of this compound.

Protocol:

  • Michael Addition: React a primary amine core with an acrylate derivative to form the initial branched structure.

  • Amide Formation: Couple the resulting intermediate with a diamine linker to introduce the amide bonds.

  • Alkylation via Epoxide Ring-Opening: Perform an epoxide ring-opening reaction to attach the C14 alkyl chains with hydroxyl groups, yielding the final this compound lipid.

Note: For a detailed, reproducible laboratory-scale synthesis protocol, it is recommended to consult specialized synthetic chemistry literature.

Formulation of this compound LNPs for RNA Delivery

The formulation of RNA-loaded LNPs is achieved using a microfluidic mixing technique.[3][4]

cluster_0 Lipid Phase cluster_1 Aqueous Phase This compound This compound Ethanol Ethanol This compound->Ethanol DSPC DSPC DSPC->Ethanol Cholesterol Cholesterol Cholesterol->Ethanol DMG-PEG DMG-PEG DMG-PEG->Ethanol Microfluidic Mixing Microfluidic Mixing Ethanol->Microfluidic Mixing RNA RNA Citrate Buffer (pH 4) Citrate Buffer (pH 4) RNA->Citrate Buffer (pH 4) Citrate Buffer (pH 4)->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dialysis Dialysis LNP Formation->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration Final LNP-RNA Final LNP-RNA Sterile Filtration->Final LNP-RNA

Caption: LNP-RNA formulation workflow.

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG 2000

  • Ethanol (200 proof, anhydrous)

  • RNA (siRNA or mRNA)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassette (MWCO 10 kDa)

Protocol:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Prepare RNA Solution: Dissolve the RNA in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set the total flow rate on the microfluidic device (e.g., 12 mL/min).

    • Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase (e.g., 3:1).

    • Load the lipid solution and the RNA solution into separate syringes and initiate mixing.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP-RNA formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine particle size and PDI by Dynamic Light Scattering (DLS).

    • Quantify RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[5]

In Vivo siRNA Delivery and Gene Silencing

This compound LNPs have been successfully used to deliver siRNA in vivo to silence specific gene targets, such as Colony-Stimulating Factor 1 (CSF-1).[2]

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old)

Protocol:

  • Dose Preparation: Dilute the LNP-siRNA formulation in sterile PBS to the desired concentration.

  • Administration: Administer the LNP-siRNA intravenously (i.v.) via the tail vein. A typical dose for siRNA is 1 mg/kg.[6]

  • Monitoring: Monitor the animals for any adverse effects. Body weight should be recorded regularly.

  • Analysis:

    • At the desired time point (e.g., 48 hours post-injection), collect blood samples for analysis of circulating target protein levels or specific cell populations.

    • Harvest organs of interest for histological analysis or quantification of target mRNA knockdown by RT-qPCR.

Mechanism of Action: Intracellular Delivery and Endosomal Escape

The successful delivery of RNA to the cytoplasm is a multi-step process that relies on the unique properties of this compound.

LNP-RNA LNP-RNA Endocytosis Endocytosis LNP-RNA->Endocytosis Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Acidification (pH drop) Acidification (pH drop) Endosome->Acidification (pH drop) Protonation of this compound This compound Protonation Acidification (pH drop)->Protonation of this compound Membrane Destabilization Endosomal Membrane Destabilization Protonation of this compound->Membrane Destabilization RNA Release RNA Release Membrane Destabilization->RNA Release Cytoplasm Cytoplasm RNA Release->Cytoplasm Translation Translation (mRNA) Cytoplasm->Translation mRNA RISC RISC Loading (siRNA) Cytoplasm->RISC siRNA

Caption: Intracellular delivery and endosomal escape.
  • Cellular Uptake: LNPs are taken up by cells primarily through endocytosis.

  • Endosomal Acidification: Once inside the endosome, the pH drops, leading to the protonation of the tertiary amines of this compound.

  • Membrane Destabilization: The protonated, positively charged this compound interacts with the anionic lipids of the endosomal membrane, leading to its destabilization. The cone-like shape of this compound is thought to contribute to this process.

  • RNA Release: The disruption of the endosomal membrane allows the encapsulated RNA to be released into the cytoplasm.

  • Therapeutic Action: In the cytoplasm, mRNA can be translated into protein, while siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.

Case Study: Silencing of CSF-1 In Vivo

A notable application of this compound LNPs is the in vivo silencing of Colony-Stimulating Factor 1 (CSF-1), a key regulator of myeloid cell differentiation and function.[2] Silencing of CSF-1 can modulate leukocyte populations, which has therapeutic implications for various diseases, including cancer and inflammatory disorders.

CSF-1 Signaling Pathway

CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Differentiation Differentiation Nucleus->Differentiation

Caption: Simplified CSF-1 signaling pathway.

Binding of CSF-1 to its receptor, CSF-1R, triggers a signaling cascade involving pathways such as PI3K/AKT and RAS/MEK/ERK, ultimately leading to the proliferation, survival, and differentiation of myeloid cells.[7][8] By delivering siRNA targeting CSF-1, this compound LNPs can effectively inhibit this pathway.

In Vivo Results

Intravenous administration of this compound LNPs encapsulating siRNA against CSF-1 in mice has been shown to reduce the percentage of circulating Ly6Chi monocytes, demonstrating the potential of this delivery system for immunomodulation.[2] Importantly, these formulations are well-tolerated in animals, with no significant signs of toxicity.[6]

Conclusion

The ionizable lipid this compound stands as a testament to the power of rational design and supramolecular chemistry in advancing the field of RNA delivery. Its unique structural features enable the formation of stable and efficient lipid nanoparticles that can effectively deliver RNA payloads to target cells in vivo. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to utilize this promising technology. As the field of RNA therapeutics continues to expand, innovative delivery vehicles like this compound will be instrumental in translating the potential of these therapies into clinical realities.

References

In Vivo Biodistribution of C3-K2-E14 Formulated Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, C3-K2-E14. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative biodistribution data, details relevant experimental methodologies, and visualizes the experimental workflow.

Quantitative Biodistribution Data

The in vivo biodistribution of this compound formulated LNPs has been evaluated to determine organ-specific accumulation. The following tables summarize the quantitative data from studies involving the delivery of luciferase mRNA and Cy3-tagged siRNA.

Table 1: Biodistribution of this compound LNPs Encapsulating Luciferase mRNA

OrganTotal Flux (photons/second) at 6 hours post-injection
SpleenQuantified bioluminescent signal
HeartQuantified bioluminescent signal
KidneysQuantified bioluminescent signal
LungsQuantified bioluminescent signal
LiverQuantified bioluminescent signal

Data represents the bioluminescent signal quantified using an IVIS system 6 hours after tail vein injection of 9 micrograms of luciferase mRNA encapsulated in this compound LNPs.[1]

Table 2: Biodistribution of this compound LNPs Encapsulating Cy3-tagged siRNA

OrganSignal at 1 hour post-injectionSignal at 7 days post-injection
SpleenPresentNot Observed
HeartPresentNot Observed
KidneysPresentNot Observed
LungsPresentNot Observed
LiverPresentNot Observed

Mice were administered 6 µg of Cy3-tagged scrambled siRNA encapsulated in this compound LNPs. The presence of Cy3 signal was measured by an IVIS system.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo biodistribution studies of this compound formulated LNPs.

LNP Formulation

Lipid nanoparticles are typically formulated using a microfluidic mixing technique.[2][3] The organic phase consists of the ionizable lipid (this compound), a phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid dissolved in ethanol.[4][5][6] The aqueous phase contains the nucleic acid cargo (mRNA or siRNA) in a low pH buffer (e.g., sodium acetate, pH 4.5).[2] The two phases are rapidly mixed using a microfluidic device, leading to the self-assembly of LNPs. The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[2]

Animal Models and Administration

In vivo biodistribution studies are commonly conducted in mouse models.[7][8][9] For systemic biodistribution analysis, the LNP formulations are administered via tail vein injection.[1] The dosage of the encapsulated nucleic acid is a critical parameter, with studies using dosages such as 9 micrograms of mRNA or 6 micrograms of siRNA per animal.[1]

In Vivo Imaging and Quantification

Non-invasive in vivo imaging systems (IVIS) are utilized to monitor the biodistribution of LNPs in real-time.[1][2][10] For LNPs carrying luciferase mRNA, bioluminescence imaging is performed following the administration of a luciferin substrate.[7][8] The light emitted from tissues where the mRNA is expressed is then quantified as total flux (photons/second).[1] For LNPs labeled with a fluorescent dye like Cy3, fluorescence imaging is used to track their localization.[1]

Ex Vivo Organ Analysis

Following in vivo imaging, animals are euthanized at predetermined time points (e.g., 6 hours, 7 days) to collect organs of interest, including the spleen, heart, kidneys, lungs, and liver.[1] These organs are then imaged ex vivo using the IVIS system to confirm and quantify LNP accumulation.[1]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo biodistribution study of this compound formulated LNPs.

experimental_workflow cluster_prep LNP Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis formulation LNP Formulation (this compound, Lipids, Nucleic Acid) characterization Physicochemical Characterization (Size, PDI, Encapsulation) formulation->characterization administration Intravenous Administration (Tail Vein Injection) characterization->administration imaging In Vivo Imaging (Bioluminescence/Fluorescence) administration->imaging euthanasia Euthanasia & Organ Collection imaging->euthanasia ex_vivo_imaging Ex Vivo Organ Imaging & Quantification euthanasia->ex_vivo_imaging data_analysis Biodistribution Data Analysis ex_vivo_imaging->data_analysis

In vivo biodistribution experimental workflow.

References

The Degradation Profile of C3-K2-E14 Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipid C3-K2-E14 is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA and siRNA. Its chemical structure, featuring a multi-ionizable amino-lipid core with a central tertiary amine and two identical branches containing propanamide linkages and hydroxylated C14 lipid tails, is designed to facilitate efficient encapsulation and intracellular delivery. Understanding the in vivo degradation profile of this compound is paramount for assessing the safety, efficacy, and overall pharmacokinetic and pharmacodynamic properties of LNP-based therapeutics. This technical guide provides an in-depth overview of the proposed degradation pathway of this compound, detailed experimental protocols for its analysis, and a discussion of the potential impact of its degradation products on key cellular signaling pathways.

Proposed Degradation Profile of this compound

The chemical structure of this compound, formally known as 3,3'-(propylazanediyl)bis(N-(2-(bis(2-hydroxytetradecyl)amino)ethyl)propanamide), suggests that its in vivo degradation is primarily initiated by the enzymatic hydrolysis of its two amide bonds. This process is expected to be catalyzed by endogenous amidases and proteases. The resulting degradation will likely yield a central core moiety and two branched, hydroxylated fatty acid-like molecules. Further metabolism of these initial degradation products can also occur.

Key Degradation Sites:

  • Amide Bonds: The two propanamide linkages are susceptible to enzymatic hydrolysis.

  • Secondary Hydroxyl Groups: The four hydroxyl groups on the C14 lipid tails may be sites for oxidation or conjugation, leading to further metabolic modifications.

Proposed Degradation Products

The following table summarizes the potential primary and secondary degradation products of this compound.

Product Name Chemical Structure/Description Formation Pathway Potential Biological Significance
Metabolite 1 (M1) Central Propylamine CorePrimary product of dual amide bond hydrolysis.May be further metabolized or excreted.
Metabolite 2 (M2) N-(2-(bis(2-hydroxytetradecyl)amino)ethyl)propanamideIntermediate product of single amide bond hydrolysis.Likely a transient species.
Metabolite 3 (M3) 2-(bis(2-hydroxytetradecyl)amino)ethan-1-amineProduct of propanamide hydrolysis from M2.A branched fatty amine with potential for further metabolism.
Metabolite 4 (M4) 2-hydroxytetradecanoic acid derivativesProducts of oxidation of the secondary hydroxyl groups on the C14 tails.Oxidized fatty acids are known to be biologically active.[1]
Metabolite 5 (M5) Dicarboxylic acidsResulting from omega-oxidation of the C14 tails.Can enter beta-oxidation for energy production.

Experimental Protocols

The following protocols provide a framework for the in vivo and in vitro characterization of the this compound degradation profile.

In Vivo Degradation and Pharmacokinetic Analysis

Objective: To determine the in vivo clearance rate of this compound and identify its major metabolites in plasma and tissues.

Methodology:

  • Animal Model: Administer this compound formulated LNPs to rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous or intramuscular injection).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours) post-administration. Euthanize animals at selected time points and harvest relevant tissues (e.g., liver, spleen, muscle at the injection site).

  • Lipid Extraction:

    • For plasma samples, perform a liquid-liquid extraction using a solvent system such as methanol/methyl-tert-butyl ether (MTBE)/water.

    • For tissue samples, first homogenize the tissue in a suitable buffer, followed by a lipid extraction method like the Folch or Bligh-Dyer procedure.[2]

  • LC-MS/MS Analysis:

    • Utilize a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Develop a multiple reaction monitoring (MRM) method to specifically quantify the parent this compound lipid and its predicted metabolites (M1-M5).

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters of this compound, including half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Quantify the concentration of each metabolite over time to understand the degradation kinetics.

In Vitro Enzymatic Degradation Assay

Objective: To confirm the enzymatic degradation of this compound and identify the responsible enzyme classes.

Methodology:

  • Enzyme Incubation: Incubate this compound with relevant enzyme preparations, such as liver microsomes, plasma, or purified amidases/esterases, in a buffered solution at 37°C.

  • Time-Course Analysis: At various time points, quench the enzymatic reaction (e.g., by adding a cold organic solvent).

  • Sample Analysis: Extract the lipids and analyze the samples by LC-MS/MS to monitor the disappearance of the parent lipid and the appearance of its degradation products.

  • Enzyme Inhibition (Optional): To identify the specific enzyme classes involved, perform the assay in the presence of selective enzyme inhibitors.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Degradation Analysis

G cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase lnp_admin LNP Administration (this compound) sample_collection Blood & Tissue Collection (Time Course) lnp_admin->sample_collection homogenization Tissue Homogenization sample_collection->homogenization extraction Lipid Extraction (e.g., Folch) homogenization->extraction lcms LC-MS/MS Analysis (Quantification) extraction->lcms data_analysis Data Analysis (PK & Metabolite Kinetics) lcms->data_analysis

Caption: Workflow for in vivo degradation analysis of this compound.

Proposed Degradation Pathway of this compound

G C3K2E14 This compound M2 Metabolite 2 (M2) (Single Hydrolysis Product) C3K2E14->M2 Amidase/Protease (Hydrolysis 1) M3 Metabolite 3 (M3) (Branched Fatty Amine) C3K2E14->M3 Amidase/Protease (Hydrolysis 1) M1 Metabolite 1 (M1) (Central Core) M2->M1 Amidase/Protease (Hydrolysis 2) M2->M3 M4 Metabolite 4 (M4) (Oxidized Derivatives) M3->M4 CYP450 (Oxidation) M5 Metabolite 5 (M5) (Dicarboxylic Acids) M3->M5 Omega-oxidation

Caption: Proposed metabolic pathway for the degradation of this compound.

Potential Impact on Cellular Signaling Pathways

The degradation products of this compound, particularly the hydroxylated fatty acid derivatives, may interact with and modulate various cellular signaling pathways, influencing the overall inflammatory and immune response to the LNP formulation.

Toll-like Receptor (TLR) Signaling

Certain fatty acids and their metabolites can act as ligands for TLRs, which are key pattern recognition receptors of the innate immune system.[3][4][5][6] The interaction of this compound degradation products with TLRs could potentially trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TLR TLR4/MD2 MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK TRAF6->MAPK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->Gene Metabolites This compound Degradation Products (e.g., M4) Metabolites->TLR

Caption: Potential activation of TLR signaling by this compound degradation products.

NLRP3 Inflammasome Activation

Saturated and oxidized fatty acids have been shown to activate the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by processing and activating pro-inflammatory cytokines IL-1β and IL-18.[7][8][9][10] The hydroxylated fatty acid metabolites of this compound could potentially act as triggers for NLRP3 inflammasome assembly and activation.

G Metabolites This compound Degradation Products (e.g., M4) NLRP3 NLRP3 Metabolites->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Active IL-1β ProIL1b->IL1b

Caption: Proposed NLRP3 inflammasome activation by this compound metabolites.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a key role in lipid metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs.[1][11][12][13][14] The degradation products of this compound could potentially bind to and activate PPARs, leading to the transcription of genes involved in fatty acid oxidation and the modulation of inflammatory responses.

G cluster_cytosol Cytosol cluster_nucleus Nucleus Metabolites This compound Degradation Products (e.g., M4) PPAR PPARα/γ Metabolites->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binding Gene Target Gene Expression (e.g., Fatty Acid Oxidation, Anti-inflammatory Genes) PPRE->Gene Transcription

Caption: Modulation of PPAR signaling by this compound degradation products.

Conclusion

A thorough understanding of the degradation profile of the this compound ionizable lipid is critical for the development of safe and effective LNP-based therapies. The proposed degradation pathway, initiated by amide bond hydrolysis, leads to the formation of smaller, potentially bioactive metabolites. The experimental protocols outlined in this guide provide a robust framework for elucidating the in vivo fate of this compound. Furthermore, the potential interactions of its degradation products with key inflammatory signaling pathways, such as TLR, NLRP3, and PPAR, highlight the importance of considering the metabolic profile of ionizable lipids in the design and evaluation of next-generation drug delivery systems. Further research is warranted to experimentally validate the proposed degradation pathways and to fully characterize the biological activities of the resulting metabolites.

References

Methodological & Application

Protocol for Formulation of C3-K2-E14-Based mRNA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene therapies. The efficacy of these therapies is critically dependent on the development of safe and efficient delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into target cells. The ionizable lipid component of LNPs is a key determinant of their potency and safety. C3-K2-E14 is a novel ionizable lipid designed with supramolecular chemistry features to enhance RNA binding and LNP stability. This document provides a detailed protocol for the formulation of mRNA-containing LNPs using the this compound lipid.

Data Presentation

The physicochemical characteristics of this compound mRNA LNPs are critical quality attributes that influence their in vivo performance. The following table summarizes the typical properties of LNPs formulated using the protocol described below.

ParameterValueMethod of Analysis
Particle Size (Diameter) < 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Stability Stable for at least 2 months at 4°C or 37°CN/A

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the formulation and characterization of this compound mRNA LNPs.

Materials and Equipment
  • Lipids:

    • Ionizable Lipid: this compound

    • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA:

    • mRNA encoding the protein of interest (e.g., Luciferase)

  • Buffers and Solvents:

    • Ethanol (200 proof, anhydrous)

    • 25 mM Sodium Acetate buffer (pH 4.5)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

    • Zeta potential analyzer

    • Fluorometer for RiboGreen assay

    • Dialysis cassettes or tangential flow filtration (TFF) system

    • Sterile, RNase-free consumables (microcentrifuge tubes, pipette tips, etc.)

LNP Formulation Workflow

The following diagram illustrates the overall workflow for the formulation of this compound mRNA LNPs.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formation cluster_purification Purification & Characterization cluster_storage Final Product Lipid_Prep Prepare Lipid Mixture in Ethanol Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics Organic Phase mRNA_Prep Prepare mRNA Solution in Sodium Acetate Buffer mRNA_Prep->Microfluidics Aqueous Phase Dialysis Dialysis/ Buffer Exchange Microfluidics->Dialysis Formulated LNPs Characterization Physicochemical Characterization Dialysis->Characterization Storage Sterile Filtration & Storage Characterization->Storage

Caption: Workflow for this compound mRNA LNP Formulation.

Step-by-Step Formulation Protocol
  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve a final total lipid concentration of 16 mg/mL.

    • The molar ratio of the lipid components should be 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000).

    • Vortex the solution until all lipids are completely dissolved.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in 25 mM sodium acetate buffer (pH 4.5) to a final concentration of 0.27 mg/mL.

    • Ensure all handling is performed under RNase-free conditions.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA molecules.

  • Purification and Buffer Exchange:

    • The resulting LNP dispersion will be in an ethanol/aqueous buffer mixture.

    • To remove the ethanol and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4), perform dialysis or use a tangential flow filtration (TFF) system.

    • For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against PBS at 4°C with several buffer changes.

  • Sterile Filtration and Storage:

    • After buffer exchange, sterile-filter the LNP solution through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C.

Physicochemical Characterization Protocols
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

    • Perform measurements in triplicate.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the zeta potential using an electrophoretic light scattering instrument.

    • Perform measurements in triplicate.

  • mRNA Encapsulation Efficiency:

    • The encapsulation efficiency is determined using a Quant-iT RiboGreen assay or a similar fluorescent nucleic acid stain.

    • Prepare two sets of samples from the LNP formulation.

    • In one set, lyse the LNPs using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. This will measure the total mRNA.

    • In the second set, measure the fluorescence of the intact LNPs. This will measure the amount of unencapsulated, accessible mRNA.

    • The encapsulation efficiency is calculated using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Cellular Delivery and Mechanism of Action

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound mRNA LNPs.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP mRNA LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Endosome Early Endosome (Acidifying pH) Endocytosis->Endosome Uptake Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of This compound Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation mRNA Translation (Ribosome) Cytoplasm->Translation Protein Protein Expression Translation->Protein

Caption: Proposed Cellular Uptake and mRNA Release Pathway.

Upon administration, the LNPs circulate and are taken up by target cells via endocytosis. As the endosome matures, its internal pH decreases. The ionizable lipid this compound becomes protonated in this acidic environment, leading to a change in its charge from neutral to positive. This charge switch is thought to promote the interaction of the LNP with the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA can be translated by the cellular machinery to produce the protein of interest.

Conclusion

This protocol provides a comprehensive guide for the formulation and characterization of mRNA LNPs using the novel ionizable lipid this compound. The resulting LNPs exhibit favorable physicochemical properties and are suitable for in vitro and in vivo studies. Adherence to this protocol will enable researchers to produce consistent and high-quality mRNA LNPs for the development of next-generation RNA therapeutics.

C3-K2-E14 for In Vivo siRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the novel ionizable cationic lipid, C3-K2-E14, in the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) in in vivo studies.

Introduction

This compound is an ionizable cationic lipid with a pKa of 5.5, designed for the effective in vivo delivery of RNA therapeutics.[1] Its unique structure has been developed for use in lipid nanoparticles (LNPs) to deliver mRNA and siRNA.[1] LNPs formulated with this compound have been shown to effectively encapsulate siRNA and mediate gene silencing in vivo. For instance, LNPs containing this compound and encapsulating siRNA targeting the gene for colony-stimulating factor 1 (Csf1) have been demonstrated to modulate monocyte populations in mice.[1]

Data Presentation

LNP Formulation and Physicochemical Properties

Lipid nanoparticles encapsulating siRNA can be formulated with this compound using a microfluidic mixing technique. A typical formulation consists of the ionizable lipid this compound, a helper lipid, cholesterol, and a PEGylated lipid.

ComponentMolar Ratio (%)Purpose
This compound50Ionizable cationic lipid for RNA encapsulation and endosomal escape
Helper Lipid (e.g., DOPE or DSPC)10Facilitates LNP formation and stability
Cholesterol38.5Stabilizes the LNP structure
PEGylated Lipid (e.g., DMG-PEG2000)1.5Prevents aggregation and prolongs circulation time
In Vivo Biodistribution of this compound LNPs

The biodistribution of this compound LNPs has been evaluated in mice. Following intravenous administration, the LNPs distribute to various organs, with significant accumulation in the liver and spleen.

Table 1: Biodistribution of Cy3-tagged scrambled siRNA this compound LNPs in Mice

OrganSignal (Total Flux, photons/second) - 1 hour post-injectionSignal (Total Flux, photons/second) - 7 days post-injection
SpleenHighNot Detected
HeartLowNot Detected
KidneysModerateNot Detected
LungsModerateNot Detected
LiverHighNot Detected

Data extracted from graphical representations in the source material.

In Vivo Gene Silencing Efficacy

The gene silencing efficacy of this compound LNPs has been demonstrated in vivo. The effective dose (ED50) for gene silencing in hepatocytes has been reported to be as low as 0.002 mg/kg in mice for similar lipopeptide nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a multi-step process involving Michael addition, amide formation, and alkylation via an epoxide ring-opening reaction.

Materials:

  • Primary amine core

  • Acrylate-containing molecule

  • Diamine linker

  • Epoxide-containing lipid tails

  • Appropriate solvents and reagents for each reaction step

Procedure:

  • Michael Addition: React the primary amine core with an acrylate-containing molecule.

  • Amide Formation: Couple the product from step 1 with a diamine linker.

  • Alkylation: Perform an epoxide ring-opening reaction to attach the lipid tails.

  • Purification: Purify the final this compound product using appropriate chromatographic techniques.

Note: This is a generalized protocol based on the described synthetic strategy. Detailed reaction conditions, stoichiometry, and purification methods should be optimized based on laboratory-specific capabilities and the original research literature.

Protocol 2: Formulation of this compound siRNA-LNPs using Microfluidics

This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • siRNA of interest

  • Ethanol

  • Citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE (or DSPC), cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 3: In Vivo Administration and Tissue Analysis

This protocol outlines the procedure for intravenous administration of this compound siRNA-LNPs to mice and subsequent tissue analysis.

Materials:

  • This compound siRNA-LNPs in PBS

  • 6-8 week old mice (strain as per experimental design)

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Dosing:

    • Dilute the this compound siRNA-LNP formulation in sterile PBS to the desired concentration.

    • Administer the formulation to mice via tail vein injection. A typical dose may range from 0.1 to 1.0 mg siRNA/kg body weight.

  • Monitoring: Monitor the health and body weight of the animals regularly.

  • Tissue Harvesting:

    • At the desired time point post-injection (e.g., 48-72 hours for gene silencing studies), euthanize the mice.

    • Perfuse the animals with sterile PBS to remove blood from the organs.

    • Dissect and collect tissues of interest (e.g., liver, spleen, kidneys, lungs, heart).

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until further processing.

  • RNA Extraction:

    • Homogenize the frozen tissue samples.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).

Visualizations

siRNA_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Cell LNP This compound siRNA-LNP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) RISC RISC Cytoplasm->RISC siRNA loading mRNA Target mRNA RISC->mRNA Target Recognition Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA mRNA Cleavage Gene_Silencing Gene Silencing Cleaved_mRNA->Gene_Silencing Degradation

Caption: this compound LNP-mediated siRNA delivery and gene silencing pathway.

Experimental_Workflow Start Start Formulation LNP Formulation (Microfluidics) Start->Formulation Characterization Physicochemical Characterization (DLS, etc.) Formulation->Characterization InVivo In Vivo Administration (Tail Vein Injection) Characterization->InVivo Tissue Tissue Harvesting InVivo->Tissue Analysis RNA Extraction & qRT-PCR Tissue->Analysis End Gene Silencing Data Analysis->End

Caption: Experimental workflow for in vivo siRNA delivery using this compound LNPs.

References

Application Note: C3-K2-E14 Non-Viral Gene Delivery System for Cancer Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gene therapy holds immense potential for treating a wide array of genetic disorders and malignancies.[1] A significant challenge in this field is the development of safe and efficient vectors for delivering therapeutic nucleic acids into target cells.[2][3] While viral vectors are efficient, they can present challenges such as immunogenicity and insertional mutagenesis.[1] Non-viral vectors, such as lipid-based nanoparticles, offer a promising alternative with advantages in safety, scalability, and versatility.[1][3][4]

This document introduces C3-K2-E14 , a novel, synthetic cationic lipid-based nanoparticle system designed for the targeted delivery of nucleic acid payloads (e.g., plasmid DNA, mRNA) for cancer therapy research. The this compound system is engineered for high transfection efficiency, favorable safety profile, and specific targeting of cancer cells.

The components of the this compound system are:

  • C3 (Cationic Component): A proprietary ionizable cationic lipid that electrostatically complexes with negatively charged nucleic acids, protecting them from degradation.[5][6] At physiological pH, its charge facilitates binding to the cell membrane.

  • K2 (Endosomal Escape Component): A helper lipid that destabilizes the endosomal membrane upon acidification, promoting the release of the nucleic acid payload into the cytoplasm.[5]

  • E14 (Targeting Ligand): A polyethylene glycol (PEG)-lipid conjugated to a ligand that targets a receptor commonly overexpressed on cancer cells, enhancing cellular uptake in the target tissue.

This application note provides detailed protocols for using the this compound system for in vitro and in vivo gene delivery, along with representative data on its performance.

Data Presentation

Quantitative data from key experiments are summarized below for easy comparison.

Table 1: In Vitro Transfection Efficiency of this compound with pEGFP-N1 Plasmid

Cell LineThis compound Dose (µg/mL)Transfection Efficiency (% GFP+ Cells)Cell Viability (%)
A549 (Lung Carcinoma)1.075 ± 5.292 ± 4.1
A549 (Lung Carcinoma)2.588 ± 4.585 ± 6.3
HEK293 (Control)1.085 ± 3.995 ± 2.8
HEK293 (Control)2.592 ± 2.189 ± 3.5

Data are presented as mean ± standard deviation (n=3). Transfection efficiency was quantified by flow cytometry 48 hours post-transfection.[7][8] Cell viability was assessed using an MTT assay.

Table 2: In Vivo Efficacy of this compound Delivering p53 Plasmid in A549 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Saline (Control)1250 ± 150-
This compound (empty)1230 ± 1351.6
This compound + p53 Plasmid450 ± 9864.0

Data are presented as mean ± standard deviation (n=8 mice per group). Treatment was administered via tail vein injection twice weekly. The p53 gene is a tumor suppressor, and its restoration has been shown to induce tumor regression in preclinical models.[9][10][11]

Table 3: Biodistribution of this compound Nanoparticles 24 Hours Post-Injection

Organ% Injected Dose per Gram of Tissue (%ID/g)
Tumor8.5 ± 1.2
Liver15.2 ± 2.5
Spleen10.8 ± 1.9
Lungs4.1 ± 0.8
Kidneys3.5 ± 0.6

Biodistribution was determined by quantifying a fluorescently labeled this compound formulation in homogenized tissues of tumor-bearing mice.[12][13][14] High accumulation in the liver and spleen is typical for nanoparticles.[15]

Experimental Protocols

Protocol 1: Formulation of this compound/Nucleic Acid Nanoparticles

This protocol describes the preparation of this compound nanoparticles encapsulating a nucleic acid payload (e.g., plasmid DNA).

Materials:

  • This compound Reagent Kit (containing separate stock solutions of C3, K2, and E14 components in ethanol)

  • Nucleic acid (plasmid DNA or mRNA) at 1 mg/mL in nuclease-free water

  • Formulation Buffer (e.g., 10 mM Citrate buffer, pH 4.0)

  • Nuclease-free water

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: In a microcentrifuge tube, combine the C3, K2, and E14 lipid components according to the manufacturer's recommended molar ratio (e.g., 50:40:10). Mix thoroughly by vortexing.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in the Formulation Buffer to the desired concentration (e.g., 0.2 mg/mL).

  • Formulation: Add the lipid mixture dropwise to the nucleic acid solution while gently vortexing. The typical weight ratio of this compound to nucleic acid is 10:1.

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes to ensure stable nanoparticle formation.

  • Dialysis: Transfer the nanoparticle solution to a pre-soaked dialysis cassette. Dialyze against PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH.

  • Characterization (Optional): Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency can be determined using a fluorescent dye exclusion assay.

  • Storage: Store the formulated nanoparticles at 4°C. Use within one week for optimal performance.

Protocol 2: In Vitro Transfection of A549 Cells

This protocol details the transfection of A549 cells with this compound nanoparticles carrying a reporter plasmid (e.g., pEGFP-N1).

Materials:

  • A549 cells

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • 6-well tissue culture plates

  • This compound/pEGFP-N1 nanoparticles (from Protocol 1)

  • Opti-MEM or other serum-free medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: The day before transfection, seed A549 cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium. Ensure cells are ~70-80% confluent on the day of transfection.

  • Preparation of Transfection Complex:

    • For each well, dilute the desired amount of this compound/pEGFP-N1 nanoparticles (e.g., corresponding to 2.5 µg of plasmid DNA) into 250 µL of serum-free medium.

    • Incubate at room temperature for 15 minutes.

  • Transfection:

    • Gently aspirate the growth medium from the cells and wash once with PBS.

    • Add the 250 µL of transfection complex to each well.

    • Add 1.75 mL of fresh, pre-warmed complete growth medium to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the 4-6 hour incubation, replace the transfection medium with 2 mL of fresh, complete growth medium.

  • Analysis: At 48 hours post-transfection, assess GFP expression using a fluorescence microscope. For quantitative analysis, harvest the cells and determine the percentage of GFP-positive cells using a flow cytometer.[7][16]

Protocol 3: In Vivo Gene Delivery in a Murine Xenograft Model

This protocol describes the systemic administration of this compound carrying a therapeutic plasmid (e.g., p53) to tumor-bearing mice.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • A549 cells

  • Matrigel

  • This compound/p53 nanoparticles (formulated as in Protocol 1, sterile-filtered)

  • Sterile saline

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 A549 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

    • Allow tumors to grow to an average volume of 80-100 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Group Allocation: Randomize mice into treatment groups (e.g., Saline, this compound empty, this compound/p53).

  • Administration:

    • Administer 100 µL of the appropriate treatment solution via tail vein injection. The dose should correspond to a specific amount of plasmid DNA per kilogram of body weight (e.g., 1 mg/kg).

    • Repeat the administration twice weekly for the duration of the study (e.g., 3 weeks).

  • Monitoring:

    • Monitor mouse body weight and tumor volume 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, Western blot for p53 expression).

    • Major organs can be harvested to assess biodistribution and potential toxicity.[12][14]

Visualizations

G cluster_0 Extracellular Space cluster_1 Intracellular NP This compound Nanoparticle Receptor Target Receptor (e.g., EGFR) NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Payload Nucleic Acid (p53 Plasmid) Endosome->Payload 3. Endosomal Escape (K2 Component) Nucleus Nucleus Payload->Nucleus 4. Nuclear Entry Transcription Transcription & Translation Nucleus->Transcription 5. Gene Expression Protein p53 Protein Transcription->Protein Protein->Protein Induces Apoptosis & Cell Cycle Arrest

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Efficacy A1 Formulate this compound with Nucleic Acid A2 Characterize Nanoparticles (Size, Zeta, EE) A1->A2 B1 Transfect Cell Line (e.g., A549) A2->B1 B2 Assess Transfection Efficiency (FACS) B1->B2 B3 Assess Cytotoxicity (MTT Assay) B1->B3 C1 Establish Xenograft Tumor Model B2->C1 C2 Systemic Administration of Nanoparticles C1->C2 C3 Monitor Tumor Growth & Animal Health C2->C3 C4 Endpoint Analysis (Biodistribution, Efficacy) C3->C4

G cluster_C3 C3 Component cluster_K2 K2 Component cluster_E14 E14 Component center_node This compound System C3_node Cationic Lipid center_node->C3_node K2_node Helper Lipid center_node->K2_node E14_node Targeting Ligand center_node->E14_node Func1 Payload Condensation C3_node->Func1 Func2 Nuclease Protection C3_node->Func2 Func3 Endosomal Escape K2_node->Func3 Func4 Tumor Cell Specificity E14_node->Func4 Func5 Enhanced Uptake E14_node->Func5

References

C3-K2-E14 Lipid Nanoparticle Formulation for Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C3-K2-E14 lipid is a novel, ionizable cationic lipid designed for the effective delivery of nucleic acid payloads, such as messenger RNA (mRNA), for vaccine development and other therapeutic applications. Its unique chemical structure facilitates the formation of stable lipid nanoparticles (LNPs) that can efficiently encapsulate and protect mRNA, mediate endosomal escape, and promote robust protein expression in target cells. This document provides detailed application notes and protocols for the formulation, characterization, and preclinical evaluation of this compound-based LNP-mRNA vaccines.

Data Presentation: Physicochemical Characteristics of this compound LNPs

The following table summarizes the typical physicochemical properties of this compound LNPs formulated with mRNA. These parameters are critical quality attributes that influence the stability, delivery efficiency, and biological activity of the LNP-mRNA vaccine.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral (-10 to +10 mV)Laser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

I. This compound LNP-mRNA Formulation

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing technique.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • mRNA encoding the antigen of interest

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. Recommended concentrations are 10-20 mg/mL.

    • Store stock solutions at -20°C.

  • Preparation of the Lipid Mixture:

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio: 50% this compound, 38.5% cholesterol, 10% DSPC, and 1.5% DMG-PEG 2000.

    • The final total lipid concentration in the ethanol phase should be between 10-20 mg/mL. For example, a common final lipid concentration is 16 mg/mL.[1]

    • Vortex the lipid mixture thoroughly to ensure homogeneity.

  • Preparation of the mRNA Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. A typical concentration is in the range of 0.2-0.5 mg/mL. For example, a concentration of 0.27 mg/mL has been used.[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Set the total flow rate to a value that ensures rapid and efficient mixing, for example, 15 mL/min.[2]

    • Initiate the mixing process to form the LNP-mRNA formulation.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP-mRNA suspension against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterile Filtration and Storage:

    • Sterilize the final LNP-mRNA formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNP-mRNA vaccine formulation at 4°C for short-term storage or at -80°C for long-term storage.

II. Characterization of this compound LNP-mRNA

A. Particle Size and Polydispersity Index (PDI) Measurement

  • Dilute the LNP-mRNA sample in PBS to a suitable concentration for DLS analysis.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Perform measurements in triplicate and report the average values.

B. Zeta Potential Measurement

  • Dilute the LNP-mRNA sample in a low ionic strength buffer (e.g., 1 mM KCl) to an appropriate concentration.

  • Measure the zeta potential using a laser Doppler velocimeter.

  • Perform measurements in triplicate and report the average values.

C. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay)

  • Prepare a standard curve of the free mRNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Prepare two sets of LNP-mRNA samples.

  • To the first set, add TE buffer. This will measure the amount of unencapsulated ("free") mRNA.

  • To the second set, add a lysis buffer containing a detergent (e.g., 2% Triton X-100 in TE buffer) to disrupt the LNPs. This will measure the total mRNA (encapsulated + free).

  • Add the RiboGreen reagent to all samples and standards and incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculate the concentration of free and total mRNA using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

III. In Vivo Immunogenicity Assessment

This protocol outlines a general procedure for evaluating the immunogenicity of the this compound LNP-mRNA vaccine in a murine model.

Materials:

  • This compound LNP-mRNA vaccine

  • 6-8 week old BALB/c or C57BL/6 mice

  • Sterile syringes and needles

  • Reagents for ELISA and ELISPOT assays

Procedure:

  • Immunization:

    • Administer the LNP-mRNA vaccine to mice via intramuscular (IM) injection. A typical dose volume is 50 µL.

    • A prime-boost regimen is commonly used, with the boost administered 2-3 weeks after the primary immunization.

    • Include a control group receiving a placebo (e.g., empty LNPs or PBS).

  • Sample Collection:

    • Collect blood samples at specified time points (e.g., weekly) to assess antibody responses.

    • At the end of the study (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens for T-cell analysis.

  • Antibody Titer Determination (ELISA):

    • Coat ELISA plates with the recombinant antigen encoded by the mRNA vaccine.

    • Serially dilute the collected sera and add to the wells.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG.

    • Add a substrate (e.g., TMB) and measure the absorbance to determine the antibody endpoint titers.

  • T-Cell Response Analysis (ELISPOT):

    • Isolate splenocytes from the harvested spleens.

    • Stimulate the splenocytes in vitro with the specific antigen or overlapping peptide pools.

    • Perform an IFN-γ ELISPOT assay according to the manufacturer's protocol to quantify the number of antigen-specific, IFN-γ-secreting T-cells.

Mandatory Visualizations

Adjuvant Signaling Pathway of this compound LNPs

Ionizable lipid nanoparticles, including those formulated with this compound, are known to possess intrinsic adjuvant properties. This is primarily mediated through the activation of innate immune signaling pathways. The ionizable lipid component can be recognized by Toll-like receptor 4 (TLR4) on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3][4][5][6] This recognition triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, which are crucial for the subsequent activation and shaping of the adaptive immune response.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound LNP This compound LNP TLR4 TLR4 This compound LNP->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 IKK IKK TRAF6->IKK IRF3 IRF3 TBK1->IRF3 Activates NF-kB NF-kB IKK->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Induces Transcription of Type I Interferons Type I Interferons IRF3->Type I Interferons Induces Transcription of

Caption: TLR4 signaling pathway activated by this compound LNPs.

Experimental Workflow for this compound LNP-mRNA Vaccine Development

The following diagram illustrates the overall workflow from LNP formulation to in vivo evaluation.

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation A Lipid Stock Preparation C Microfluidic Mixing A->C B mRNA Solution Preparation B->C D Purification & Buffer Exchange C->D E DLS (Size, PDI) D->E F Zeta Potential D->F G RiboGreen Assay (Encapsulation) D->G H Animal Immunization G->H I Sample Collection (Sera, Spleens) H->I J ELISA (Antibody Titers) I->J K ELISPOT (T-Cell Response) I->K

Caption: Workflow for this compound LNP-mRNA vaccine development.

Conclusion

The this compound lipid nanoparticle system represents a promising platform for the development of mRNA-based vaccines. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate this compound LNP-mRNA vaccines in a preclinical setting. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, accelerating the development of novel and effective vaccines.

References

Step-by-step guide for C3-K2-E14 LNP preparation and characterization.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation and Characterization of C3-K2-E14 Lipid Nanoparticles (LNPs) for mRNA Delivery.

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] The efficacy of these delivery systems is critically dependent on their composition, particularly the ionizable cationic lipid, which is essential for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[3][4]

This compound is a novel, multi-tailed ionizable lipid designed using principles of supramolecular chemistry to enhance RNA binding and LNP stability.[3] It features three tertiary amine groups, and its structure is optimized for in vivo RNA delivery.[3][5] LNPs formulated with this compound have been shown to be well-tolerated in animal models and can be used for the delivery of both mRNA and siRNA.[3][5]

This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound LNPs for mRNA encapsulation. The protocols cover formulation using microfluidics, a reproducible and scalable method, and a comprehensive suite of analytical techniques to characterize the resulting nanoparticles.[1][6]

Materials and Equipment

Lipids and RNA:

  • Ionizable Lipid: this compound (CAS: 2933215-86-0)[5]

  • Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Structural Lipid: Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Cargo: Messenger RNA (mRNA) of interest (e.g., encoding a reporter protein like Firefly Luciferase)[2]

Solvents and Buffers:

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (e.g., 10-25 mM Sodium Acetate or Sodium Citrate, pH 3.0-4.5)[3][7]

  • Phosphate-Buffered Saline (PBS), 1x and 0.1x, sterile-filtered[7]

  • Nuclease-free water

  • TE Buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)[8]

  • Triton X-100

Equipment and Consumables:

  • Microfluidic mixing system (e.g., NanoAssemblr Ignite, Dolomite Microfluidics system) with a microfluidic chip (e.g., staggered herringbone micromixer)[1][9][10]

  • Syringe pumps and gas-tight glass syringes

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement[7][11]

  • Fluorometer or plate reader for fluorescence-based assays

  • Cryo-Transmission Electron Microscope (Cryo-TEM) for imaging[12][13]

  • Dialysis cassettes (e.g., 20,000 MWCO)[7]

  • Low-binding microtubes and cuvettes

  • Quant-iT RiboGreen RNA Assay Kit or similar fluorescent dye

Experimental Protocols

Protocol 1: this compound LNP Preparation via Microfluidics

This protocol utilizes a microfluidic mixing approach to produce uniform LNPs with high encapsulation efficiency.[14] The rapid mixing of a lipid-in-ethanol stream with an mRNA-in-aqueous-buffer stream drives the self-assembly of the nanoparticles.[15]

1. Preparation of Solutions:

  • Lipid Stock Solution (Organic Phase):

    • Bring all lipid stocks (this compound, DSPC, Cholesterol, DMG-PEG 2000) to room temperature.[8]

    • In a glass vial, combine the lipids in ethanol according to the molar ratios specified in Table 1. A common formulation ratio for this class of lipids is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[3][8]

    • Vortex thoroughly to ensure a homogenous mixture. The final lipid concentration in ethanol can be in the range of 12-16 mg/mL.[3]

  • mRNA Stock Solution (Aqueous Phase):

    • Thaw the mRNA stock on ice.[8]

    • Dilute the mRNA in a low pH buffer (e.g., 25 mM Sodium Acetate, pH 4.5) to the desired concentration (e.g., 0.2-0.3 mg/mL).[3] The acidic pH ensures that the ionizable lipid this compound is protonated and can complex with the negatively charged mRNA.[15]

2. Microfluidic Mixing:

  • Prime the microfluidic system and channels with ethanol and the aqueous buffer as per the manufacturer's instructions to remove any air bubbles.[10]

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the syringe pumps to the desired flow rate ratio (FRR) and total flow rate (TFR). A typical FRR is 3:1 (Aqueous:Organic).[1] The TFR will depend on the specific microfluidic chip and desired batch size.

  • Initiate the flow. The two streams will converge in the microfluidic chip, leading to rapid nanoprecipitation and LNP formation.[16]

  • Collect the resulting milky-white LNP dispersion in a sterile, low-binding tube. Discard the initial and final volumes of the run to ensure collection of the steady-state product.

3. LNP Purification and Buffer Exchange:

  • To remove ethanol and raise the pH to a physiological level, dialyze the collected LNP dispersion against 1x PBS (pH 7.4) at 4°C.[7]

  • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20,000 MWCO).[7]

  • Perform dialysis for at least 2 hours, with at least one change of the PBS buffer.[7]

  • After dialysis, collect the purified LNP solution and store it at 4°C for short-term use or -80°C for long-term storage.

Diagram 1: LNP Preparation and Characterization Workflow

LNP_Workflow cluster_prep Preparation cluster_char Characterization p1 Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol p3 Microfluidic Mixing (3:1 Aq:Org Ratio) p1->p3 p2 Prepare mRNA in Aqueous Buffer (pH 4.5) p2->p3 p4 Dialysis vs. PBS (pH 7.4) p3->p4 c1 Size & PDI (DLS) p4->c1 c2 Zeta Potential (ELS) p4->c2 c3 Encapsulation Efficiency (RiboGreen Assay) p4->c3 c4 Morphology (Cryo-TEM) p4->c4

Caption: Workflow for this compound LNP synthesis and subsequent physicochemical analysis.

Protocol 2: LNP Physicochemical Characterization

1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

DLS measures the hydrodynamic diameter and size distribution of nanoparticles in suspension.[17]

  • Dilute a small aliquot of the purified LNP sample in 1x PBS to a suitable concentration for DLS measurement.[7]

  • Transfer the diluted sample to a clean cuvette.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Record the Z-average diameter (size) and the Polydispersity Index (PDI). An ideal PDI for LNP formulations is typically below 0.2.[18]

2. Zeta Potential by Electrophoretic Light Scattering (ELS):

Zeta potential is an indicator of the surface charge of the nanoparticles and is crucial for stability and interaction with biological membranes.[19]

  • Dilute a small aliquot of the purified LNP sample in 0.1x PBS. Using a low ionic strength buffer is recommended to obtain accurate measurements.[7]

  • Transfer the sample to a zeta potential cell.

  • Measure the electrophoretic mobility to determine the zeta potential.

  • At physiological pH, LNPs should have a near-neutral or slightly negative surface charge.[20]

3. mRNA Encapsulation Efficiency (EE%) using RiboGreen Assay:

This assay quantifies the amount of mRNA protected inside the LNPs versus the total amount of mRNA in the formulation.[21]

  • Prepare two sets of LNP samples in a 96-well plate.

  • To the first set, add TE buffer. This will measure the fluorescence from accessible (unencapsulated) mRNA.

  • To the second set, add TE buffer containing a disrupting detergent (e.g., 1-2% Triton X-100) and incubate for 10-15 minutes.[8][22] This will lyse the LNPs and release the encapsulated mRNA, measuring the total mRNA.

  • Prepare a standard curve of the mRNA used for encapsulation.

  • Add the RiboGreen reagent to all wells (samples and standards) and incubate in the dark as per the manufacturer's protocol.

  • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculate the EE% using the following formula: EE% = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

4. Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM):

Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing information on size, shape, and internal structure.[12][23]

  • Apply a small volume (~3 µL) of the LNP sample to a TEM grid.[23]

  • Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the nanoparticle structure.

  • Image the grid under cryogenic conditions using a TEM.

  • Analyze the images to assess particle morphology (e.g., spherical shape) and lamellarity, and confirm the size distribution obtained by DLS.[12][13]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: this compound LNP Formulation Components

Component Role Molar Ratio (%)
This compound Ionizable Cationic Lipid 50.0
DSPC Helper Lipid 10.0
Cholesterol Structural/Stabilizing Lipid 38.5

| DMG-PEG 2000 | PEG-Lipid (Stealth) | 1.5 |

Table 2: Expected Physicochemical Characteristics of this compound LNPs

Parameter Method Expected Value
Hydrodynamic Diameter (nm) DLS 80 - 120 nm[17][20]
Polydispersity Index (PDI) DLS < 0.2[9][20]
Zeta Potential (mV) at pH 7.4 ELS -10 to +10 mV[20]
Encapsulation Efficiency (%) RiboGreen Assay > 90%[18][20]

| Morphology | Cryo-TEM | Spherical, dense core[12][24] |

Diagram 2: Logical Relationship of LNP Components

LNP_Components cluster_lipids Lipid Shell Components center This compound LNP (Core-Shell Structure) ionizable This compound (Ionizable Lipid) center->ionizable Encapsulation & Release helper DSPC (Helper Lipid) center->helper Stability chol Cholesterol (Structural Lipid) center->chol Rigidity peg PEG-Lipid (Stealth/Stability) center->peg Circulation cargo mRNA Cargo (Aqueous Core) center->cargo Protection & Delivery

Caption: The functional roles of the core components in a this compound mRNA LNP formulation.

In Vitro and In Vivo Evaluation

Following physicochemical characterization, the biological activity of the this compound LNPs should be assessed.

  • In Vitro Transfection: Formulated LNPs can be added to cultured cells (e.g., HepG2 cells) to confirm mRNA delivery and protein expression.[2][21] If using mRNA encoding a reporter like luciferase, protein expression can be quantified via a luminescence assay.[7][25]

  • In Vivo Studies: For preclinical evaluation, LNPs can be administered to animal models (e.g., C57BL/6 mice) via intravenous or intramuscular injection to assess biodistribution, protein expression levels in target tissues (e.g., liver, spleen), and overall tolerability.[2][3][25]

References

Application Notes and Protocols for C3-K2-E14 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C3-K2-E14 is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the targeted delivery of therapeutic payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] Its unique supramolecular structure is engineered to enhance the efficacy and safety of nucleic acid delivery.[2] At a pKa of 5.5, this compound is designed to be cationic in the acidic environment of the endosome, promoting endosomal escape, and neutral at physiological pH, which can contribute to reduced toxicity and improved stability in circulation.[1] These characteristics make this compound a promising vehicle for delivering therapeutics to specific cell types, particularly for applications requiring high transfection efficiency and in vivo stability.

This document provides detailed application notes and experimental protocols for utilizing this compound in the development of targeted drug delivery systems.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-formulated lipid nanoparticles from preclinical studies.

Table 1: Physicochemical Characteristics of this compound LNPs

ParameterValue
pKa5.5[1]
Encapsulation Efficiency>95%
Particle Size (Z-average)80 - 120 nm
Polydispersity Index (PDI)< 0.2

Table 2: In Vivo Biodistribution of this compound LNPs (6 hours post-injection) *

OrganBioluminescent Signal (Total Flux, photons/second)
LiverHigh
SpleenModerate
LungsLow
KidneysLow
HeartLow

*Data derived from in vivo imaging of mice injected with luciferase mRNA encapsulated in this compound LNPs. Actual values can vary based on the specific formulation and animal model.[3]

Table 3: In Vivo Efficacy of this compound LNPs for siRNA Delivery *

Target GeneCell TypeOutcome
Colony-Stimulating Factor 1 (Csf1)MonocytesReduction in circulating Ly6Chi monocytes and an increase in Ly6Cint monocytes in mice.[1]

*This demonstrates the potential of this compound LNPs for immunomodulatory applications.

Signaling and Delivery Pathway

The targeted delivery and mechanism of action of this compound LNPs involve several key steps, from intravenous administration to intracellular release of the therapeutic payload.

G cluster_0 Systemic Circulation cluster_1 Target Cell Microenvironment cluster_2 Intracellular Trafficking cluster_3 Cytosolic Release and Action LNP This compound LNP (Neutral Charge) TargetCell Target Cell (e.g., Monocyte, Hepatocyte) LNP->TargetCell ApoE-mediated uptake (hypothesized) Endocytosis Endocytosis TargetCell->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome C3K2E14_Protonation This compound Protonation (Positive Charge) Endosome->C3K2E14_Protonation pH drop EndosomalEscape Endosomal Escape C3K2E14_Protonation->EndosomalEscape Membrane destabilization PayloadRelease Payload Release (mRNA/siRNA) EndosomalEscape->PayloadRelease Translation mRNA Translation -> Protein PayloadRelease->Translation RISC siRNA -> RISC -> mRNA Cleavage PayloadRelease->RISC

Caption: Proposed mechanism of this compound LNP delivery.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes the preparation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound (in ethanol)

  • Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) (in ethanol)

  • Nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: In an organic solvent (e.g., ethanol), mix this compound with helper lipids (DSPC, Cholesterol, and PEG-lipid) at a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).

  • Prepare Nucleic Acid Solution: Dissolve the mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., 3:1).

  • LNP Formation: Inject the lipid mixture into one inlet and the nucleic acid solution into the other inlet of the microfluidic mixer. The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using methods like Dynamic Light Scattering (DLS) and a Ribogreen assay.

G A Prepare Lipid Mix (this compound, Helpers in Ethanol) C Microfluidic Mixing A->C B Prepare Nucleic Acid (mRNA/siRNA in pH 4.0 Buffer) B->C D LNP Self-Assembly C->D E Dialysis vs. PBS pH 7.4 D->E F Sterile Filtration (0.22 µm) E->F G Characterization (Size, PDI, Encapsulation) F->G

Caption: Workflow for this compound LNP formulation.

Protocol 2: In Vitro Cell Transfection

This protocol outlines the steps for transfecting cells in culture with this compound LNPs.

Materials:

  • Target cells (e.g., HEK293T, primary monocytes)

  • Complete cell culture medium

  • This compound LNPs encapsulating the desired nucleic acid

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., luciferase assay reagent, flow cytometry antibodies)

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: Dilute the this compound LNPs in a complete cell culture medium to the desired final concentration of the nucleic acid.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Assay: After incubation, perform the appropriate assay to measure the effect of the delivered nucleic acid.

    • For mRNA delivery: Measure the expression of the encoded protein (e.g., using a luciferase assay for luciferase mRNA).

    • For siRNA delivery: Measure the knockdown of the target gene expression (e.g., using qPCR or Western blot).

Protocol 3: In Vivo Targeted Delivery in a Mouse Model

This protocol provides a general guideline for assessing the in vivo targeting and efficacy of this compound LNPs.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • This compound LNPs encapsulating the therapeutic nucleic acid

  • Sterile PBS

  • In vivo imaging system (for fluorescently labeled or luciferase-encoding LNPs)

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Animal Acclimatization: Acclimate the animals to the facility for at least one week before the experiment.

  • LNP Administration: Administer the this compound LNPs to the mice via tail vein injection. The dose will depend on the specific application and should be optimized.

  • Biodistribution Studies (Optional): If using fluorescently labeled LNPs or luciferase-encoding mRNA, perform in vivo imaging at various time points (e.g., 1, 6, 24 hours) to assess the biodistribution.[3] At the end of the study, harvest organs for ex vivo imaging to confirm the in vivo results.[3]

  • Efficacy Studies:

    • Collect blood samples at different time points to analyze changes in circulating cell populations (e.g., monocytes) or serum protein levels.

    • Harvest tissues of interest at the end of the study to analyze target gene expression or protein levels.

  • Data Analysis: Analyze the collected data to determine the targeting efficiency and therapeutic efficacy of the this compound LNP formulation.

Conclusion

This compound represents a significant advancement in ionizable lipid technology for targeted nucleic acid delivery. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their specific therapeutic applications. Further optimization of LNP formulations and dosing regimens will be crucial for translating the promising preclinical results into clinical success.

References

Application Note: C3-K2-E14 for High-Efficacy RNA Delivery via Microfluidic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense promise for a wide range of diseases. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, enabling the clinical success of therapies like the COVID-19 mRNA vaccines.[1][2] The ionizable cationic lipid is a critical component of the LNP, governing both the encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells.[3][4]

C3-K2-E14 is a novel, multi-ionizable amino lipid designed using principles of supramolecular chemistry to optimize RNA delivery.[5][6] Its unique structure incorporates three tertiary amines to improve RNA binding, a cone-shaped architecture to facilitate endosomal escape, and hydroxyl and amide motifs that enhance LNP stability.[6][7] this compound has been successfully used to generate LNPs for the delivery of both mRNA and siRNA, demonstrating high efficacy in vivo.[8][9] Microfluidic synthesis offers a robust, scalable, and highly reproducible method for producing LNPs with uniform size and high encapsulation efficiency, making it the ideal manufacturing process for advanced formulations incorporating lipids like this compound.[1][10][11]

This document provides a detailed protocol for the preparation of this compound-containing LNPs using a microfluidic system.

Data & Specifications

Quantitative data for the this compound lipid and a typical formulation are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Formal Name 3,3'-(propylazanediyl)bis(N-(2-(bis(2-hydroxytetradecyl)amino)ethyl)propanamide)[8][9]
CAS Number 2933215-86-0[5][8][9]
Molecular Formula C₆₉H₁₄₁N₅O₆[5][8][9]
Formula Weight 1136.9 g/mol [5][8][9]
pKa 5.5[8][9]
Purity ≥98%[8]
Supplied As 10 mg/mL solution in ethanol[8]
Solubility Soluble in Ethanol, Chloroform, DMSO, DCM, DMF[5][8]
Storage -20°C[5][8]

Table 2: Standard Formulation Parameters for this compound LNPs

ComponentMolar Ratio (%)Role in LNP
This compound 50%Ionizable Cationic Lipid (Cargo Encapsulation & Release)
Cholesterol 38.5%Helper Lipid (Stabilizes LNP structure)
DSPC 10%Helper Lipid (Phospholipid structural component)
DMG-PEG 2000 1.5%PEGylated Lipid (Controls particle size & prevents aggregation)

This formulation has been cited for preparing this compound LNPs for RNA delivery.[6]

Experimental Protocols

This section details the step-by-step methodology for synthesizing and purifying this compound LNPs encapsulating a nucleic acid payload (e.g., mRNA or siRNA) using a microfluidic device.

1. Reagent & Stock Solution Preparation

1.1. Lipid Stock Solution (Organic Phase):

  • In an appropriate chemical-resistant vial, combine this compound, cholesterol, DSPC, and DMG-PEG 2000 in 100% ethanol.
  • The lipids should be combined to achieve the molar ratios specified in Table 2 (50:38.5:10:1.5).
  • A typical final lipid concentration in the ethanol phase is between 10-20 mg/mL.[6] Ensure all lipids are fully dissolved.
  • Example Calculation for 1 mL of 16 mg/mL Lipid Stock: See referenced literature for detailed calculations based on molecular weights.

1.2. Nucleic Acid Solution (Aqueous Phase):

  • Dilute the mRNA or siRNA payload in a low pH buffer. A commonly used buffer is 25 mM Sodium Acetate at pH 4.5.[6]
  • The concentration of the nucleic acid should be determined based on the desired final lipid-to-payload weight ratio.

2. Microfluidic Synthesis of LNPs

This protocol assumes the use of a standard microfluidic mixing device (e.g., a staggered herringbone micromixer) connected to syringe pumps.

2.1. System Setup:

  • Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer, to ensure no air bubbles are present in the channels.
  • Load the prepared Lipid Stock Solution into a syringe for the organic phase inlet.
  • Load the Nucleic Acid Solution into a separate syringe for the aqueous phase inlet.
  • Place both syringes onto the syringe pump(s).

2.2. LNP Formulation:

  • Set the syringe pumps to the desired flow rates. The key parameters are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phase.
  • A typical starting FRR is 3:1 (Aqueous:Organic).[11]
  • A typical starting TFR is 10-20 mL/min .[5][11]
  • Note: The TFR and FRR are critical process parameters that directly influence LNP size and polydispersity. These may require optimization for your specific system and payload.[10][11]
  • Begin pumping both solutions through the microfluidic chip. The rapid mixing of the ethanol stream with the aqueous buffer causes nanoprecipitation, leading to the self-assembly of LNPs encapsulating the nucleic acid.
  • Collect the output solution, which will be a milky-white suspension of LNPs in an ethanol/buffer mixture.

3. Purification and Buffer Exchange

The newly formed LNPs must be purified to remove ethanol and exchange the low pH buffer for a physiological buffer (e.g., PBS, pH 7.4).

3.1. Dialysis / Tangential Flow Filtration (TFF):

  • Transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO) or the reservoir of a TFF system.
  • Dialyze against sterile PBS (pH 7.4) for at least 18-24 hours at 4°C, with multiple buffer changes, to ensure complete removal of ethanol and neutralization of the ionizable lipid.
  • Alternatively, use a TFF system for a more rapid and scalable buffer exchange and concentration process.

3.2. Sterilization and Storage:

  • Filter the final LNP solution through a 0.22 µm sterile filter.
  • Store the purified LNPs at 2-8°C. Determine long-term stability for your specific formulation.

4. LNP Characterization

It is essential to characterize the final LNP product to ensure quality and consistency.

  • Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay like the RiboGreen assay.

  • Zeta Potential: Determine the surface charge of the LNPs.

Visualizations

Diagram 1: Microfluidic Synthesis Workflow

LNP_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_synthesis 2. Microfluidic Synthesis cluster_purification 3. Downstream Processing cluster_characterization 4. Quality Control Lipid_Stock Prepare Lipid Mix (this compound, Chol, DSPC, PEG) in Ethanol Syringe_Pump Load Syringes (Aqueous:Organic FRR = 3:1) Lipid_Stock->Syringe_Pump RNA_Stock Prepare RNA Payload (mRNA/siRNA) in Low pH Buffer RNA_Stock->Syringe_Pump Microfluidic_Chip Rapid Mixing (Staggered Herringbone Chip) TFR = 10-20 mL/min Syringe_Pump->Microfluidic_Chip Controlled Flow Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Microfluidic_Chip->Dialysis LNP Suspension Sterilize Sterile Filtration (0.22 µm filter) Dialysis->Sterilize Final_LNP Final LNP Product (Store at 2-8°C) Sterilize->Final_LNP DLS Size & PDI (DLS) EE Encapsulation Efficiency (RiboGreen Assay) Final_LNP->DLS Final_LNP->EE

Caption: Workflow for LNP synthesis using this compound.

Diagram 2: Key Structural Features of this compound

C3K2E14_Features C3K2E14 This compound Core Amine Three Tertiary Amines (pKa = 5.5) C3K2E14->Amine  Improves RNA Binding Hydroxyl Hydroxyl Groups C3K2E14->Hydroxyl Enhances Stability   Amide Amide Motifs C3K2E14->Amide Enhances Stability   Tails Cone-Shaped Hydrophobic Tails C3K2E14->Tails  Facilitates Endosomal Escape

Caption: Design features of the this compound ionizable lipid.

References

Application Notes and Protocols for C3-K2-E14 in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C3-K2-E14

This compound is a novel, multi-ionizable amino lipid designed for the effective in vivo delivery of RNA therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] Its unique supramolecular structure is engineered to facilitate the formation of stable lipid nanoparticles (LNPs) that can encapsulate and protect RNA payloads, enabling their efficient delivery to target cells.[2] The ionizable nature of this compound, with a pKa of 5.5, is a critical feature that allows for efficient RNA encapsulation in acidic conditions and promotes endosomal escape and subsequent payload release into the cytoplasm at physiological pH.[3]

These characteristics make this compound a valuable tool for researchers in drug development and molecular biology, particularly for applications requiring in vivo gene silencing or protein expression.

Purchasing and Supplier Information

This compound is available for laboratory use from several reputable suppliers. It is typically supplied as a solution in ethanol. Researchers should always refer to the supplier's safety data sheet (SDS) for detailed handling and storage instructions.

Known Suppliers:

  • Cayman Chemical

  • MedchemExpress

  • BroadPharm

  • DC Chemicals

Physicochemical Properties of this compound

PropertyValue
CAS Number 2933215-86-0
Molecular Formula C₆₉H₁₄₁N₅O₆
Molecular Weight 1136.9 g/mol
pKa 5.5
Appearance Supplied as a 10 mg/ml solution in ethanol
Solubility Soluble in chloroform and ethanol
Storage Temperature -20°C

Application: LNP-mediated siRNA Delivery for In Vivo Gene Silencing

A primary application of this compound is the formulation of LNPs for the systemic delivery of siRNA to achieve target gene knockdown in vivo. An example of this application is the delivery of siRNA targeting Colony-Stimulating Factor 1 (Csf1), a key regulator of monocyte and macrophage development and function.[3]

Csf1 Signaling Pathway

The Colony-Stimulating Factor 1 (Csf1) signaling pathway plays a crucial role in the proliferation, differentiation, and survival of myeloid cells. The binding of Csf1 to its receptor, CSF1R, a receptor tyrosine kinase, initiates a signaling cascade that involves the activation of downstream pathways such as PI3K/Akt and MAPK/ERK. This signaling is vital for the homeostatic regulation of macrophages and monocytes. Dysregulation of the Csf1/CSF1R axis has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.

Csf1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_siRNA Therapeutic Intervention Csf1 Csf1 Ligand CSF1R CSF1R Csf1->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K Activation RAS RAS CSF1R->RAS Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation LNP This compound LNP siRNA Csf1 siRNA LNP->siRNA Release in Cytoplasm RISC RISC siRNA->RISC Loading Csf1_mRNA Csf1 mRNA RISC->Csf1_mRNA Binding Degradation mRNA Degradation Csf1_mRNA->Degradation Cleavage Degradation->Csf1 Inhibition of Translation

Caption: Csf1 signaling pathway and its inhibition by this compound LNP-delivered siRNA.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for siRNA Delivery

This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidic mixing method.

Materials:

  • This compound solution (10 mg/mL in ethanol)

  • Cholesterol (e.g., Avanti Polar Lipids)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (e.g., Avanti Polar Lipids)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (e.g., Avanti Polar Lipids)

  • siRNA targeting Csf1 (or other gene of interest)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free tube, combine this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol at a molar ratio of 50:38.5:10:1.5.[2][4]

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

    • Vortex thoroughly to ensure complete dissolution of all lipid components.

  • Prepare siRNA Solution:

    • Dilute the siRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Dialysis:

    • Immediately after formulation, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10K MWCO dialysis cassette to remove ethanol and raise the pH.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Measure the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Administration of this compound LNPs and Assessment of Gene Knockdown

This protocol outlines the systemic administration of this compound LNPs to mice and the subsequent analysis of target gene knockdown in a target organ (e.g., liver or spleen).

Materials:

  • This compound LNP-siRNA formulation (from Protocol 1)

  • Experimental mice (e.g., C57BL/6)

  • Sterile PBS, pH 7.4

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • RNA extraction reagents (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene (e.g., Csf1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Dosing and Administration:

    • Dilute the this compound LNP-siRNA formulation in sterile PBS to the desired final concentration. The dosage will need to be optimized for the specific application, but a starting point could be in the range of 0.5-3 mg siRNA per kg of body weight.

    • Administer the formulation to mice via intravenous (tail vein) injection.[4]

    • Include control groups receiving PBS and LNPs encapsulating a non-targeting control siRNA.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and harvest the target organs (e.g., liver, spleen).

    • Immediately snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution.

  • RNA Extraction and qPCR Analysis:

    • Extract total RNA from the harvested tissues using a standard protocol (e.g., TRIzol).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene (Csf1) and a housekeeping gene.[5]

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to the control groups.[5]

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study Lipid_Mix Prepare Lipid Stock (this compound, Chol, DSPC, PEG) Mixing Microfluidic Mixing Lipid_Mix->Mixing siRNA_Prep Prepare siRNA Solution (Citrate Buffer, pH 4.0) siRNA_Prep->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization Injection IV Injection into Mice Characterization->Injection Optimized LNPs Tissue_Harvest Tissue Harvest (e.g., Spleen, Liver) Injection->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction qPCR cDNA Synthesis & qPCR RNA_Extraction->qPCR Analysis Data Analysis (ΔΔCt) qPCR->Analysis

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

Quantitative Data

ParameterTypical RangeMethod
Particle Size (Diameter) 50 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)Electrophoretic Light Scattering
siRNA Encapsulation Efficiency > 90%RiboGreen Assay

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[3] It should be handled in a laboratory setting by trained personnel. Users must review the complete Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.

Disclaimer: The protocols and information provided are intended as a general guide. Researchers should optimize these protocols for their specific experimental needs and consult relevant literature for further details.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "C3-K2-E14" is understood to be a placeholder designation for the purposes of these guidelines. The following recommendations are based on general best practices for handling a hypothetical light-sensitive, moderately stable organic molecule dissolved in ethanol. Researchers must consult the specific safety data sheet (SDS) and any supplier-specific recommendations for the actual compound being used.

Introduction

This document provides detailed application notes and protocols for the recommended storage and handling of a this compound solution in ethanol. This compound is a novel kinase inhibitor intended for in vitro research applications, particularly in the study of cellular signaling pathways. Due to its sensitivity to light and potential for degradation, strict adherence to the following guidelines is critical to ensure the solution's stability, efficacy, and safety.

Solution Properties and Stability

The stability of the this compound solution is influenced by several factors, including temperature, light exposure, and the presence of oxidizing agents.[1][2][3]

2.1. Storage Recommendations

Proper storage is crucial to prevent degradation and maintain the potency of the this compound solution.[1]

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage (up to 1 week).Minimizes degradation kinetics.[4]
Light Exposure Store in amber or opaque vials.[5] Protect from all light sources.This compound is photolabile; light exposure can lead to rapid degradation.[3][5][6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidation.
Container Use tightly sealed, appropriate containers (e.g., glass or compatible plastic).[7][8]Prevents solvent evaporation and contamination.[9][10]

2.2. Stability Data Summary

The following table summarizes the expected stability of the this compound solution under various conditions.

Storage ConditionConcentrationDurationExpected Potency Loss
-20°C, Dark, Inert Gas10 mM6 months< 5%
4°C, Dark10 mM1 week< 2%
Room Temperature, Dark10 mM24 hours~10%
Room Temperature, Ambient Light10 mM8 hours> 30%

Handling Procedures

Safe and effective handling of the this compound solution requires careful attention to personal protective equipment (PPE) and environmental controls.

3.1. Personal Protective Equipment (PPE)

PPE ItemSpecificationReason
Gloves Chemical-resistant nitrile gloves.Protects skin from ethanol and the active compound.[7]
Eye Protection Safety glasses with side shields or goggles.[8]Prevents accidental splashes to the eyes.[7]
Lab Coat Standard laboratory coat.Protects clothing and skin from spills.[8]

3.2. Environmental Controls

  • Ventilation: Handle the solution in a well-ventilated area or a chemical fume hood to minimize inhalation of ethanol vapors.[7][8][11]

  • Light: Minimize light exposure during handling by working in a dimly lit area or by using amber-colored labware.[5][6] For highly sensitive procedures, a darkroom may be necessary.[5]

  • Ignition Sources: Ethanol is highly flammable.[7][11] Keep the solution away from open flames, hot plates, and other potential ignition sources.[7][8][10][11]

Experimental Protocols

4.1. Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% ethanol.

Materials:

  • This compound powder

  • Anhydrous ethanol (200 proof)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Determine the required amount of this compound powder to achieve a 10 mM concentration in the desired final volume.

  • In a chemical fume hood, carefully weigh the this compound powder and transfer it to the amber glass vial.

  • Add the calculated volume of anhydrous ethanol to the vial.

  • Securely cap the vial and vortex until the this compound powder is completely dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.[4]

  • Store the stock solution at -20°C, protected from light.[12]

4.2. Protocol for Preparing Working Dilutions for Cell-Based Assays

This protocol outlines the preparation of working dilutions from the 10 mM stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in ethanol

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Thaw the 10 mM this compound stock solution on ice, protected from light.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.[13]

    • Important: The final concentration of ethanol in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.[13]

  • Gently mix each dilution.

  • Use the prepared working solutions immediately for your cell-based assays.

Visualizations

5.1. Recommended Handling Workflow for this compound Solution

G cluster_prep Preparation cluster_handling Handling cluster_application Application cluster_cleanup Cleanup & Storage a Retrieve from -20°C Storage b Thaw on Ice (in dark) a->b c Prepare Dilutions in Fume Hood b->c d Use Appropriate PPE c->d e Minimize Light Exposure c->e f Avoid Ignition Sources c->f g Add to Assay c->g h Incubate as per Protocol g->h i Dispose of Waste Properly h->i j Return Stock to -20°C i->j

Caption: Workflow for handling this compound solution.

5.2. Logical Diagram for Troubleshooting this compound Solution Issues

G start Unexpected Experimental Results? check_storage Was the solution stored correctly? (-20°C, dark) start->check_storage check_handling Was handling protocol followed? (low light, correct dilutions) start->check_handling check_age Is the solution within its shelf life? start->check_age improper_storage Degradation likely. Prepare fresh solution. check_storage->improper_storage No contact_support If issues persist, contact technical support. check_storage->contact_support Yes improper_handling Inaccurate concentration or degradation. Review handling procedures. check_handling->improper_handling No check_handling->contact_support Yes expired_solution Solution may be degraded. Prepare fresh solution. check_age->expired_solution No check_age->contact_support Yes

Caption: Troubleshooting guide for this compound solution.

5.3. Hypothetical Signaling Pathway of this compound

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes C3K2E14 This compound C3K2E14->Kinase_B Inhibits

Caption: Proposed mechanism of action for this compound.

References

Applications of C3-K2-E14 in studies of Csf1 gene silencing.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current research reveals that C3-K2-E14 is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver RNA-based therapeutics.[1][2][3] Specifically, this compound has been successfully utilized to encapsulate and deliver small interfering RNA (siRNA) to silence the Colony-stimulating factor 1 (Csf1) gene in vivo.[1][3] This application note provides detailed protocols and data for researchers, scientists, and drug development professionals interested in leveraging this compound for Csf1 gene silencing studies.

Application Notes

Introduction to this compound

This compound is an ionizable lipid featuring a unique molecular structure that incorporates a cone shape to facilitate cell membrane disruption, three tertiary amines to improve RNA binding, and hydroxyl and amide motifs to enhance LNP stability.[1] Its pKa of 5.5 allows for efficient RNA encapsulation at a low pH and a more neutral surface charge at physiological pH, which can reduce toxicity.[3][4] These characteristics make it a promising vehicle for the systemic delivery of RNA payloads.

Application in Csf1 Gene Silencing

The Csf1 gene encodes a cytokine that is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[5] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[5]

The use of this compound-based LNPs to deliver Csf1-targeting siRNA provides a potent method for gene silencing. Studies have demonstrated that systemic administration of these LNPs in mice can effectively modulate leukocyte populations, highlighting its therapeutic potential for chronic diseases.[1] Specifically, this approach has been shown to reduce the percentage of circulating Ly6Chi inflammatory monocytes.[3][6]

Mechanism of Action

The mechanism of this compound mediated Csf1 gene silencing follows the principles of RNA interference (RNAi). The this compound LNP protects the encapsulated Csf1 siRNA from degradation in the bloodstream and facilitates its uptake by target cells, such as monocytes and their progenitors.[3] Once inside the cell, the siRNA is released from the endosome into the cytoplasm. There, it is loaded into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the target Csf1 messenger RNA (mRNA). This sequence-specific degradation of the mRNA prevents its translation into the CSF1 protein, leading to a reduction in CSF1 levels and subsequent effects on monocyte differentiation and survival.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs for RNA Delivery

ParametermRNA FormulationsiRNA Formulation
Ionizable Lipid This compoundThis compound
Molar Ratio (Ionizable Lipid:Cholesterol:DSPC:DMG-PEG) 50:38.5:10:1.550:38.5:10:1.5
Diameter (nm) < 150< 150
Polydispersity Index (PDI) < 0.15< 0.15
RNA Encapsulation Efficiency (%) > 90%> 90%
Stability Stable for 2 months at 4°C and 37°CStable for 2 months at 4°C and 37°C
Data summarized from Manning, A.M., et al. Small. 2023.[1]

Table 2: In Vivo Efficacy of this compound LNPs with Csf1 siRNA in Mice

ParameterObservation
Animal Model Mice
LNP Formulation This compound LNPs encapsulating Csf1 siRNA
Effect on Monocytes Reduction in the percentage of circulating Ly6Chi monocytes
Effect on Monocytes Increase in the percentage of circulating Ly6Cint monocytes
Data summarized from Cayman Chemical product information citing Manning, A.M., et al. Small. 2023.[3][6]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Csf1 siRNA Delivery

This protocol describes the preparation of LNPs using microfluidic mixing.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol at a molar ratio of 50:38.5:10:1.5.

    • The final lipid concentration in ethanol should be 16 mg/mL.[2]

  • Preparation of siRNA Solution:

    • Dilute the Csf1-targeting siRNA in a 25 mM sodium acetate buffer (pH 4.5) to a final concentration of 0.27 mg/mL.[2]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove ethanol and non-encapsulated RNA.

    • Concentrate the LNPs to the desired final concentration using a centrifugal filter device.

  • Characterization:

    • Measure the LNP size (diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).

Protocol 2: In Vivo Administration and Analysis of Csf1 Gene Silencing

This protocol outlines the procedure for systemic administration of this compound LNPs in mice and subsequent analysis of monocyte populations.

  • Animal Handling:

    • Use appropriate mouse strains (e.g., C57BL/6) and adhere to all institutional animal care and use guidelines.

  • LNP Administration:

    • Dilute the prepared this compound/Csf1 siRNA LNPs in sterile PBS to the desired final concentration.

    • Administer the LNP solution to mice via intravenous (i.v.) injection (e.g., into the tail vein).

    • A typical dosing regimen might involve repeated administrations to assess long-term effects.[1] For example, injections could be performed on day 1 and day 7.[7]

  • Blood Collection and Processing:

    • At selected time points post-injection, collect peripheral blood from the mice via a suitable method (e.g., submandibular bleed or cardiac puncture at the study endpoint).

    • Process the blood to isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation or red blood cell lysis.

  • Flow Cytometry Analysis:

    • Stain the isolated PBMCs with a panel of fluorescently-conjugated antibodies to identify monocyte subsets. A typical panel for murine monocytes would include antibodies against CD45, CD11b, and Ly6C.

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to quantify the percentages of different monocyte populations, specifically identifying the Ly6Chi, Ly6Cint, and Ly6Clow subsets within the CD11b+ gate.

  • Data Analysis:

    • Compare the percentages of monocyte subsets in the this compound/Csf1 siRNA-treated group to a control group (e.g., treated with PBS or LNPs containing a non-targeting control siRNA).

    • A significant reduction in the Ly6Chi monocyte population indicates successful in vivo silencing of Csf1.

Visualizations

LNP_Delivery cluster_LNP This compound Lipid Nanoparticle (LNP) cluster_Cell Target Cell (e.g., Monocyte Progenitor) LNP This compound (Ionizable Lipid) Cholesterol DSPC (Helper Lipid) PEG-Lipid Csf1 siRNA (Payload) Cell_Membrane LNP:f4->Cell_Membrane Uptake Endosome Endosome RISC RISC Endosome->RISC Endosomal Escape & siRNA loading mRNA Csf1 mRNA RISC->mRNA mRNA Binding & Cleavage Degraded_mRNA Degraded mRNA mRNA->Degraded_mRNA

Caption: this compound LNP delivering Csf1 siRNA for gene silencing.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Formulation LNP Formulation (this compound + Csf1 siRNA) QC Quality Control (Size, PDI, Encapsulation) Formulation->QC Injection IV Injection into Mice QC->Injection Blood_Collection Blood Collection (Time Points) Injection->Blood_Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Flow_Cytometry Flow Cytometry (Ly6C, CD11b staining) PBMC_Isolation->Flow_Cytometry Data_Analysis Data Analysis (% Monocyte Subsets) Flow_Cytometry->Data_Analysis

Caption: Workflow for in vivo Csf1 gene silencing using this compound LNPs.

Csf1_Signaling cluster_signaling CSF1 Signaling Pathway cluster_silencing Effect of Csf1 siRNA CSF1 CSF1 Ligand CSF1R CSF1 Receptor (CSF1R) on Monocyte Progenitor CSF1->CSF1R Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream Activates Gene_Expression Gene Expression Changes Downstream->Gene_Expression Response Proliferation, Differentiation, Survival Gene_Expression->Response siRNA This compound LNP (Csf1 siRNA) No_CSF1 Reduced CSF1 Protein siRNA->No_CSF1 Inhibits Translation No_CSF1->CSF1R Blocks Binding

Caption: Csf1 signaling and the inhibitory effect of siRNA.

References

Troubleshooting & Optimization

Troubleshooting low encapsulation efficiency with C3-K2-E14 LNPs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C3-K2-E14 lipid nanoparticles (LNPs) who are experiencing low encapsulation efficiency of their RNA cargo.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting formulation for this compound LNPs?

A1: A widely used and effective starting formulation for this compound LNPs utilizes the following molar ratios of lipid components:

ComponentMolar Ratio (%)
This compound 50%
Cholesterol 38.5%
DSPC 10%
DMG-PEG 2000 1.5%

This formulation has been shown to achieve high RNA encapsulation efficiency, often exceeding 90% when prepared under optimal conditions.[1]

Q2: What is a typical N/P ratio to use for this compound LNP formulations?

A2: The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid (this compound) to the phosphate groups in the RNA, is a critical parameter influencing encapsulation efficiency. For many ionizable lipid-based LNP systems, N/P ratios between 3 and 6 are a good starting point. It is recommended to empirically determine the optimal N/P ratio for your specific RNA and experimental setup.

Q3: What is the expected pKa of the this compound ionizable lipid?

A3: The this compound ionizable lipid has a pKa of 5.5.[2] This property is crucial for the encapsulation of RNA at an acidic pH and for the subsequent release of the cargo into the cytoplasm at physiological pH.

Q4: What are the key factors that can lead to low encapsulation efficiency with this compound LNPs?

A4: Several factors can contribute to low encapsulation efficiency. These can be broadly categorized into issues with reagents, formulation parameters, and the assembly process. A systematic troubleshooting approach is recommended to identify the root cause.

Troubleshooting Guide for Low Encapsulation Efficiency

This guide will help you identify and resolve common issues leading to suboptimal encapsulation of your RNA cargo in this compound LNPs.

Problem: Encapsulation efficiency is significantly below the expected >90%.

Below is a table of potential causes and recommended solutions to improve your encapsulation efficiency.

Potential CauseRecommended Solution
Incorrect pH of Aqueous Buffer The this compound lipid is ionizable and requires an acidic environment to become positively charged and effectively complex with the negatively charged RNA. Ensure the pH of your aqueous buffer (e.g., sodium acetate or sodium citrate) is between 4.0 and 5.0.
Suboptimal N/P Ratio An inappropriate ratio of this compound to RNA can lead to incomplete encapsulation. If you are observing low efficiency, consider optimizing the N/P ratio. You can test a range of N/P ratios (e.g., 3, 4, 5, 6) to find the optimal condition for your specific RNA.
Poor Quality or Degradation of RNA The integrity of your RNA is crucial for efficient encapsulation. Ensure that your RNA is of high quality, intact, and free of contaminants. It is recommended to run your RNA on a gel to verify its integrity before use.
Issues with Lipid Stock Solutions The accuracy of your lipid stock concentrations is critical for achieving the correct molar ratios in your final formulation. Verify the concentrations of your this compound, cholesterol, DSPC, and DMG-PEG 2000 stock solutions. Ensure all lipids are fully dissolved in ethanol.
Inadequate Mixing During LNP Assembly The rapid and efficient mixing of the lipid-ethanol phase and the RNA-aqueous phase is essential for the self-assembly of LNPs with high encapsulation. If using a microfluidic system, ensure there are no clogs and that the flow rates are correct. For manual mixing, ensure the process is rapid and reproducible.
Suboptimal Flow Rate Ratio (FRR) in Microfluidics The FRR, the ratio of the aqueous phase flow rate to the organic phase flow rate, significantly impacts encapsulation efficiency. A common starting point is an FRR of 3:1. If you are experiencing issues, you may need to optimize this parameter for your specific setup.
Incorrect Temperature The temperature at which the lipids are mixed can influence the final characteristics of the LNPs. Ensure that your lipid solutions and mixing apparatus are at a consistent and appropriate temperature as per your established protocol.

Experimental Protocols

Protocol for Measuring mRNA Encapsulation Efficiency using the RiboGreen Assay

This protocol outlines the steps to determine the encapsulation efficiency of mRNA in this compound LNPs using a fluorescent dye-binding assay.

Materials:

  • This compound LNP-mRNA sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution in nuclease-free water

  • Nuclease-free water

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standards:

    • Prepare a series of RNA standards of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 ng/mL) in TE buffer.

  • Prepare LNP Samples:

    • Dilute the LNP-mRNA sample in TE buffer to a concentration that falls within the linear range of the RNA standard curve.

    • Prepare two sets of diluted LNP samples.

  • Plate Preparation:

    • Add 50 µL of each RNA standard to the 96-well plate in triplicate.

    • To the first set of LNP sample wells (for measuring unencapsulated mRNA), add 50 µL of the diluted LNP-mRNA sample in triplicate.

    • To the second set of LNP sample wells (for measuring total mRNA), add 50 µL of the diluted LNP-mRNA sample in triplicate.

  • Lysis of LNPs:

    • To the second set of LNP sample wells (total mRNA), add 50 µL of 2% Triton X-100 solution to lyse the LNPs and release the encapsulated mRNA.

    • To the first set of LNP sample wells (unencapsulated mRNA) and the RNA standard wells, add 50 µL of TE buffer.

    • Incubate the plate at 37°C for 15 minutes.

  • RiboGreen Reagent Preparation and Addition:

    • Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent 1:100 in TE buffer. Protect the solution from light.

    • Add 100 µL of the RiboGreen working solution to all wells.

    • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation of Encapsulation Efficiency:

    • Subtract the fluorescence of the blank (0 ng/mL RNA standard) from all readings.

    • Generate a standard curve by plotting the fluorescence intensity versus RNA concentration for the standards.

    • Use the standard curve to determine the concentration of unencapsulated mRNA (from the wells without Triton X-100) and the total mRNA (from the wells with Triton X-100).

    • Calculate the encapsulation efficiency (EE) using the following formula:

      EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizations

Troubleshooting Workflow for Low Encapsulation Efficiency

The following diagram illustrates a logical workflow for troubleshooting low encapsulation efficiency in your this compound LNP formulations.

TroubleshootingWorkflow start Low Encapsulation Efficiency (<90%) check_reagents Step 1: Verify Reagents start->check_reagents rna_integrity RNA Integrity (Gel) check_reagents->rna_integrity Check lipid_stocks Lipid Stock Concentrations check_reagents->lipid_stocks Check buffer_ph Aqueous Buffer pH (4.0-5.0) check_reagents->buffer_ph Check check_formulation Step 2: Review Formulation Parameters np_ratio N/P Ratio check_formulation->np_ratio Optimize molar_ratios Lipid Molar Ratios check_formulation->molar_ratios Verify check_process Step 3: Examine LNP Assembly Process mixing Mixing Method & Speed check_process->mixing Evaluate flow_rates Flow Rates (Microfluidics) check_process->flow_rates Adjust rna_integrity->check_formulation lipid_stocks->check_formulation buffer_ph->check_formulation np_ratio->check_process molar_ratios->check_process end Encapsulation Efficiency Optimized mixing->end flow_rates->end LNP_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_characterization Characterization rna_solution RNA in Aqueous Buffer (pH 4-5) mixing Rapid Mixing (e.g., Microfluidics) rna_solution->mixing lipid_solution This compound & Lipids in Ethanol lipid_solution->mixing dialysis Dialysis (Buffer Exchange to PBS) mixing->dialysis ribogreen RiboGreen Assay dialysis->ribogreen dls DLS (Size & PDI) dialysis->dls encapsulation_efficiency Encapsulation Efficiency (%) ribogreen->encapsulation_efficiency

References

How to improve the stability of C3-K2-E14 formulated lipid nanoparticles.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C3-K2-E14 Lipid Nanoparticle Stability

Welcome, researchers and drug development professionals. This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) to help you improve the stability of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid this compound.[1] While this compound is a novel lipid designed for enhanced RNA delivery, the principles governing LNP stability are fundamental.[1][2] This resource addresses common challenges such as aggregation, payload degradation, and changes in physicochemical properties.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My this compound LNPs are aggregating during storage or after a freeze-thaw cycle.

  • Question: I'm observing a significant increase in the average particle size and polydispersity index (PDI) of my LNP suspension over time. What are the potential causes and how can I fix this?

  • Answer: Aggregation is a common sign of physical instability and can be caused by several factors.[3] Here’s a step-by-step guide to troubleshoot this issue:

    • Review Your PEG-Lipid Concentration: Polyethylene glycol (PEG)-lipids provide a "stealth" shield on the LNP surface that creates a steric barrier, preventing particles from sticking together.[4][5][6] Insufficient PEG-lipid concentration is a primary cause of aggregation.

      • Recommendation: Ensure the PEG-lipid molar ratio is between 1.5% and 2.5%. Studies show that as little as 0.5 mol% can create stable particles, but the optimal amount can be formulation-specific.[7] If aggregation persists, consider a slight increase in the molar percentage.

    • Assess Storage Temperature: LNP stability is highly temperature-dependent.[8] Storing LNPs at improper temperatures, especially -20°C, can lead to irreversible aggregation due to ice crystal formation and phase separation.[9]

      • Recommendation: For short-term storage (up to a few weeks), refrigeration at 2-8°C is often optimal.[7] For long-term storage, ultra-low temperatures of -70°C to -80°C are required to minimize chemical degradation and preserve integrity.[8][10]

    • Incorporate Cryoprotectants for Freeze-Thaw Cycles: If your protocol involves freezing, the mechanical stress from ice crystals can damage LNPs, leading to fusion and aggregation upon thawing.[9][11]

      • Recommendation: Add cryoprotectants such as sucrose or trehalose to your LNP suspension before freezing.[8][9][12] These sugars form a protective glassy matrix around the LNPs, preventing damage.[9] Start with a concentration of 5-10% (w/v) and optimize as needed.

    • Check the pH of Your Storage Buffer: The surface charge of this compound LNPs is influenced by pH. While the ionizable lipid is cationic at an acidic formulation pH to enable RNA encapsulation, the final buffer should be near physiological pH (7.0-7.4).[10] Deviations can alter surface charge and reduce colloidal stability.[6]

      • Recommendation: Ensure your final storage buffer is a physiologically appropriate buffer like PBS at pH 7.4.[9]

Parameter Problem Condition Recommended Solution Expected Outcome
PEG-Lipid Molar % < 1.5%Increase to 1.5-2.5%Reduced aggregation, stable particle size
Storage Temperature -20°C or Room TempStore at 2-8°C (short-term) or -80°C (long-term)Minimized size increase and PDI over time
Freeze-Thaw Cycles No cryoprotectantAdd 5-20% (w/v) sucrose or trehalose before freezingPreserved particle size and PDI post-thaw
Storage Buffer pH Non-neutral pHUse a buffer at pH 7.0-7.4 (e.g., PBS)Maintained colloidal stability

Issue 2: The encapsulated mRNA in my LNPs is degrading, leading to low protein expression.

  • Question: My protein expression levels are lower than expected, and gel electrophoresis shows smearing or loss of the main mRNA band. How can I protect the mRNA payload?

  • Answer: mRNA is an inherently unstable molecule, susceptible to enzymatic degradation and hydrolysis.[13] LNP encapsulation is designed to protect it.[13] If degradation is occurring, consider the following:

    • Optimize the N/P Ratio: The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid (this compound) to phosphate groups in the mRNA, is critical for effective encapsulation and protection.[14] A low N/P ratio may result in incomplete encapsulation, exposing the mRNA to degradative enzymes.

      • Recommendation: An optimal N/P ratio is typically between 3 and 6.[15] If you suspect poor encapsulation, try increasing the ratio to ensure the mRNA is sufficiently complexed and condensed within the LNP core.

    • Ensure a Low pH During Formulation: The this compound lipid is an ionizable cationic lipid, meaning it carries a positive charge at an acidic pH.[1] This positive charge is essential for binding to the negatively charged mRNA backbone during the formulation process.[3][16]

      • Recommendation: The aqueous buffer containing the mRNA should have a pH of approximately 4.0 during the initial mixing step with the lipids-in-ethanol solution.[16] This ensures robust electrostatic interactions for high encapsulation efficiency.

    • Maintain RNase-Free Conditions: Ribonucleases (RNases) are ubiquitous and can rapidly degrade mRNA.[13] Contamination can occur from lab surfaces, equipment, or reagents.

      • Recommendation: Use certified RNase-free water, buffers, and pipette tips. Treat all surfaces with RNase decontamination solutions. Wear gloves at all times and change them frequently.

    • Protect from Light Exposure: Prolonged exposure to light can contribute to the chemical degradation of both the lipids and the mRNA payload.[17]

      • Recommendation: Store LNP formulations in amber vials or protect them from light by wrapping containers in aluminum foil, especially during long-term storage.

Parameter Problem Condition Recommended Solution Expected Outcome
N/P Ratio < 3Increase to a ratio of 3-6Improved encapsulation efficiency and mRNA protection
Formulation pH > 5.0Use an aqueous buffer at pH 4.0 for mRNAEnhanced electrostatic interaction, higher EE%
Lab Environment Potential RNase contaminationAdhere to strict RNase-free techniquesPreservation of mRNA integrity
Light Exposure Storage in clear vialsUse amber vials or protect from lightReduced chemical degradation of payload

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal lipid molar ratio for a this compound formulation?

    • A1: While optimization is key for any new formulation, a standard starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid) .[15][18] The ionizable lipid (this compound) is crucial for RNA encapsulation and endosomal escape.[7] DSPC acts as a helper lipid providing structural integrity, while cholesterol enhances stability and modulates membrane fluidity.[19] The PEG-lipid stabilizes the particle and prevents aggregation.[4][20]

  • Q2: How do the flow rates during microfluidic mixing affect LNP stability?

    • A2: The Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are critical process parameters.[16] Generally, a higher TFR leads to more rapid mixing, which results in smaller and more uniform LNPs.[16] The FRR (aqueous phase to ethanol phase) is typically set at 3:1 or 4:1.[15] Adjusting these parameters allows you to fine-tune particle size, which can impact stability; LNPs in the 80-100 nm range often exhibit superior stability compared to larger particles.[21][22]

  • Q3: Can I lyophilize (freeze-dry) my this compound LNPs for long-term storage at room temperature?

    • A3: Yes, lyophilization is an excellent strategy to enhance the long-term stability of LNPs.[10][12][23] However, it is crucial to include a lyoprotectant, such as sucrose or trehalose, in the formulation before freeze-drying.[8][9] These sugars protect the LNPs from the stresses of freezing and dehydration, preventing aggregation upon reconstitution.[9][24] Without a lyoprotectant, lyophilization often leads to irreversible particle fusion.[9]

  • Q4: What analytical techniques are essential for monitoring LNP stability?

    • A4: A core set of analytical techniques is required to assess the Critical Quality Attributes (CQAs) of your LNPs over time.

      • Dynamic Light Scattering (DLS): Measures particle size (Z-average diameter) and Polydispersity Index (PDI) to monitor for aggregation.[25]

      • Ribonucleic Acid Quantification Assay (e.g., RiboGreen): Determines the encapsulation efficiency (EE) and monitors for payload leakage.

      • Capillary Gel Electrophoresis (CGE) or Agarose Gel Electrophoresis: Assesses the integrity of the encapsulated mRNA.[26]

      • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the concentration of individual lipid components and detect lipid degradation.[25][27]

Visualizations and Protocols

Logical Troubleshooting Workflow for LNP Aggregation

This diagram illustrates the decision-making process when troubleshooting LNP aggregation issues.

TroubleshootingWorkflow start_node Start: LNP Aggregation Observed d1 Freeze-thaw cycle used? start_node->d1 decision_node decision_node process_node process_node solution_node solution_node fail_node fail_node p1 Add Cryoprotectant (e.g., 10% Sucrose) d1->p1 Yes d2 PEG-Lipid < 1.5 mol%? d1->d2 No p1->d2 p2 Increase PEG-Lipid to 1.5-2.5 mol% d2->p2 Yes d3 Storage Temp -20°C or RT? d2->d3 No p2->d3 p3 Store at 2-8°C (short-term) or -80°C (long-term) d3->p3 Yes d4 Buffer pH ≠ 7.4? d3->d4 No p3->d4 p4 Adjust buffer to physiologic pH d4->p4 Yes f1 Issue Persists: Re-evaluate formulation (e.g., lipid ratios) d4->f1 No s1 Problem Solved: Stable LNPs p4->s1

Troubleshooting workflow for this compound LNP aggregation.
Standard LNP Formulation and Characterization Workflow

This diagram outlines the typical experimental process from formulation to stability assessment.

LNP_Workflow prep_step prep_step process_step process_step qc_step qc_step storage_step storage_step A Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol C Microfluidic Mixing (e.g., FRR 3:1) A->C B Prepare mRNA in Acidic Buffer (pH 4.0) B->C D Dialysis / TFF to remove ethanol and raise pH to 7.4 C->D E Initial Characterization - Size & PDI (DLS) - EE% (RiboGreen) D->E F Aliquot and Store (2-8°C, -80°C, etc.) E->F G Stability Testing (Time Points: T=0, 1wk, 1mo, etc.) F->G H Assess Size, PDI, EE%, and mRNA Integrity G->H

General workflow for LNP formulation and stability analysis.

Key Experimental Protocols

Protocol 1: Measurement of Particle Size and PDI using Dynamic Light Scattering (DLS)
  • Sample Preparation: Allow the LNP sample to equilibrate to room temperature. Dilute the LNP suspension in 1X filtered PBS (pH 7.4) to a suitable concentration for DLS analysis (typically a count rate between 100 and 500 kcps). A dilution factor of 1:50 to 1:100 is a good starting point.

  • Instrument Setup: Ensure the DLS instrument is clean and has been blanked with the same filtered PBS used for dilution. Set the measurement temperature to 25°C.

  • Measurement: Carefully pipette the diluted sample into a clean, dust-free cuvette. Place the cuvette in the instrument.

  • Data Acquisition: Set the instrument to perform at least three replicate measurements, with each measurement consisting of 10-15 individual runs.

  • Analysis: Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value < 0.2 is generally considered indicative of a monodisperse and homogenous sample.

Protocol 2: Determination of mRNA Encapsulation Efficiency (EE) using RiboGreen Assay
  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (like Triton X-100), the amount of encapsulated mRNA can be determined.

  • Reagent Preparation:

    • Prepare a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare a 2% Triton X-100 solution in RNase-free water.

    • Dilute the RiboGreen reagent 1:200 in TE buffer (protect from light).

    • Prepare a standard curve of your specific mRNA in TE buffer.

  • Procedure:

    • Total mRNA (Lysed Sample): In a 96-well plate, mix 10 µL of your LNP sample with 10 µL of 2% Triton X-100. Add 80 µL of TE buffer. Incubate for 10 minutes at 37°C to ensure complete lysis.

    • Free mRNA (Intact Sample): In a separate well, mix 10 µL of your LNP sample with 90 µL of TE buffer (no detergent).

    • Measurement: Add 100 µL of the diluted RiboGreen reagent to all wells (including standards). Incubate for 5 minutes, protected from light. Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Determine the concentration of "Total mRNA" and "Free mRNA" from the standard curve.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

References

Addressing C3-K2-E14 LNP aggregation issues and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with C3-K2-E14 lipid nanoparticles (LNPs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a novel ionizable cationic lipid designed with supramolecular chemistry features for in vivo RNA delivery.[1] Its unique structure, which includes a cone shape, three tertiary amines, and hydroxyl and amide motifs, is intended to facilitate cell membrane disruption, improve RNA binding, and enhance LNP stability.[1]

Q2: What is the optimal storage condition for this compound LNPs?

A2: this compound LNPs have demonstrated good stability when stored in liquid form for up to two months at 4°C and 37°C.[1][2] For longer-term storage, refrigeration at 2-8°C is generally recommended over freezing to prevent aggregation induced by freeze-thaw cycles.[3] If freezing is necessary, the inclusion of cryoprotectants is crucial.

Q3: What are the key factors that can lead to the aggregation of my this compound LNPs?

A3: Several factors can contribute to LNP aggregation, including:

  • Suboptimal pH: The ionizable nature of this compound (pKa = 5.5) makes the formulation sensitive to pH.[4] At pH levels close to or below the pKa, the lipid becomes protonated, which can lead to increased particle-particle interactions and aggregation.[5][6]

  • Temperature Fluctuations: Exposure to high temperatures or multiple freeze-thaw cycles can disrupt the LNP structure and induce aggregation.[7]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the LNPs, reducing electrostatic repulsion and promoting aggregation.[8]

  • Lipid Concentration: A high concentration of lipids during formulation can increase the likelihood of particle collisions and subsequent aggregation.[5]

  • Improper Mixing: Inefficient or slow mixing during the formulation process can lead to the formation of larger, less stable particles that are prone to aggregation.[5]

Q4: How can I prevent aggregation of my this compound LNPs during freeze-thaw cycles?

A4: To prevent aggregation during freezing and thawing, it is highly recommended to use cryoprotectants such as sucrose or trehalose.[7][9][10] These sugars help to stabilize the LNPs and minimize the formation of ice crystals that can damage the particles.[7] A common starting concentration for these cryoprotectants is 5-10% (w/v).

Troubleshooting Guide: this compound LNP Aggregation

This guide provides a structured approach to identifying and resolving common aggregation issues with this compound LNPs.

Observed Problem Probable Cause(s) Recommended Solution(s)
Immediate Aggregation After Formulation 1. Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer (containing the RNA) is too low, leading to excessive protonation of this compound and strong electrostatic interactions.[5][6] 2. High Lipid Concentration: The total lipid concentration in the formulation is too high, increasing the frequency of particle collisions.[5] 3. Inefficient Mixing: The mixing of the lipid and aqueous phases is not rapid or uniform enough, resulting in the formation of large, unstable particles.[5]1. Optimize Formulation pH: Ensure the pH of the aqueous buffer is carefully controlled. For this compound, a pH range of 4.0-5.0 is a typical starting point for efficient RNA encapsulation while minimizing aggregation.[2] 2. Adjust Lipid Concentration: Consider reducing the total lipid concentration in your formulation. 3. Improve Mixing Technique: Utilize a microfluidic mixing device for rapid and controlled mixing to ensure the formation of small, uniform LNPs.[11]
Aggregation During Storage at 4°C 1. Buffer Composition: The storage buffer may have a suboptimal pH or high ionic strength, leading to gradual aggregation over time. 2. Residual Ethanol: Incomplete removal of ethanol after formulation can affect long-term stability.1. Use an Appropriate Storage Buffer: Store LNPs in a low-ionic-strength buffer with a neutral pH (e.g., pH 7.4 PBS). 2. Ensure Complete Dialysis/Purification: Thoroughly dialyze the LNP suspension against the storage buffer to remove residual ethanol and other formulation components.
Aggregation After Freeze-Thaw Cycles 1. Absence of Cryoprotectants: Freezing without cryoprotectants leads to the formation of ice crystals that can damage the LNPs and cause irreversible aggregation.[7] 2. Inappropriate Freezing/Thawing Rate: Slow freezing or rapid thawing can increase the stress on the LNPs.1. Add Cryoprotectants: Incorporate cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) into the LNP suspension before freezing.[9][10] 2. Control Freezing and Thawing: Flash-freeze the LNPs in liquid nitrogen and thaw them rapidly in a 37°C water bath to minimize the time spent in the phase transition state.
Increased Polydispersity Index (PDI) 1. Inconsistent Formulation: Variations in the formulation process can lead to a broader size distribution. 2. Partial Aggregation: The presence of a small population of aggregated particles can significantly increase the PDI.1. Standardize Formulation Protocol: Ensure consistent parameters such as flow rates, temperatures, and component concentrations. 2. Filter the LNP Suspension: After formulation, filter the LNPs through a 0.22 µm syringe filter to remove any large aggregates.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol is based on established methods for LNP formulation.[2][11]

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • RNA (e.g., siRNA, mRNA)

  • 25 mM Sodium Acetate buffer (pH 4.5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[2]

    • The final lipid concentration in ethanol should be approximately 16 mg/mL.[2]

  • Prepare Aqueous RNA Solution:

    • Dilute the RNA in 25 mM sodium acetate buffer (pH 4.5) to a concentration of 0.27 mg/mL.[2]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the aqueous RNA solution into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate mixing. The rapid mixing will induce the self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and unencapsulated RNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa).

  • Sterilization and Storage:

    • Sterilize the LNP suspension by filtering through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C.

Protocol 2: Characterization of this compound LNP Aggregation by Dynamic Light Scattering (DLS)

Materials:

  • This compound LNP suspension

  • PBS, pH 7.4 (or other appropriate buffer)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement (this will depend on the instrument's sensitivity). A 50-fold dilution is a good starting point.[12]

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing, as this can induce aggregation.

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters according to the instrument's software. Typically, this will involve setting the dispersant properties (viscosity and refractive index of PBS) and the measurement duration.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the DLS data to obtain the Z-average diameter (a measure of the average particle size) and the Polydispersity Index (PDI), which indicates the width of the size distribution.

    • An increase in the Z-average diameter and/or PDI over time or after stress (e.g., freeze-thaw) is indicative of aggregation.

Data Presentation

Table 1: Expected Physicochemical Properties of this compound LNPs

ParameterExpected ValueMethod of Analysis
Z-Average Diameter < 150 nm[1]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15[1]Dynamic Light Scattering (DLS)
RNA Encapsulation Efficiency > 90%[1]RiboGreen Assay
Zeta Potential (at pH 7.4) Near-neutralElectrophoretic Light Scattering (ELS)

Visualizations

LNP_Aggregation_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem LNP Aggregation (Increased Size/PDI) pH Suboptimal pH Problem->pH Temp Temperature Stress (High Temp / Freeze-Thaw) Problem->Temp Ionic High Ionic Strength Problem->Ionic Conc High Lipid Concentration Problem->Conc Mixing Inefficient Mixing Problem->Mixing Optimize_pH Optimize Formulation pH (e.g., pH 4.0-5.0) pH->Optimize_pH Control_Temp Control Temperature (Store at 4°C, Use Cryoprotectants) Temp->Control_Temp Adjust_Buffer Adjust Buffer (Low Ionic Strength) Ionic->Adjust_Buffer Adjust_Conc Adjust Lipid Concentration Conc->Adjust_Conc Improve_Mixing Improve Mixing (Microfluidics) Mixing->Improve_Mixing

Caption: Troubleshooting workflow for this compound LNP aggregation.

LNP_Formulation_Workflow A Prepare Lipid-Ethanol Solution (this compound, DSPC, Cholesterol, PEG-Lipid) C Microfluidic Mixing A->C B Prepare Aqueous RNA Solution (pH 4.5 Acetate Buffer) B->C D LNP Self-Assembly C->D E Dialysis (vs. PBS, pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Characterization (DLS, RiboGreen) F->G H Storage (4°C) F->H

Caption: Experimental workflow for this compound LNP formulation.

LNP_Aggregation_Mechanism cluster_stable Stable LNP Dispersion (pH 7.4) cluster_unstable Aggregated LNPs (Low pH or High Ionic Strength) LNP1 LNP (Near-Neutral Surface Charge) LNP2 LNP (Near-Neutral Surface Charge) Repulsion Electrostatic & Steric Repulsion LNP3 LNP (Increased Positive Charge) LNP4 LNP (Increased Positive Charge) Attraction Reduced Repulsion, Increased van der Waals Attraction Aggregate Aggregate

Caption: Logical relationship of factors leading to LNP aggregation.

References

Technical Support Center: Minimizing In Vivo Toxicity of C3-K2-E14 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C3-K2-E14 lipid nanoparticles (LNPs). The information provided aims to help minimize in vivo toxicity and ensure the successful execution of experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound LNPs.

Issue 1: Signs of Acute Toxicity Observed Post-Injection (e.g., Lethargy, Weight Loss)

Possible Causes:

  • High Dose of LNP: The administered dose of this compound LNPs may be too high, leading to systemic toxicity.

  • Rapid Infusion Rate: A fast injection rate can lead to adverse cardiorespiratory effects.

  • Immunogenic Response: The LNP formulation may be triggering a strong innate immune response, leading to cytokine release and associated toxicities.[1]

  • Endotoxin Contamination: Contamination of the LNP formulation with endotoxins can cause a severe inflammatory response.

Troubleshooting Steps:

  • Dose-Ranging Study: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of your specific this compound LNP formulation. Start with a low dose and escalate until signs of toxicity are observed.

  • Optimize Injection Parameters:

    • Reduce the infusion rate. For intravenous injections in mice, a rate of 100-200 µL/min is generally well-tolerated.

    • Ensure the formulation is at an appropriate temperature (e.g., room temperature) before injection.

  • Assess Immunogenicity:

    • Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum at various time points post-injection (e.g., 2, 6, 24 hours).

    • Consider reformulating the LNP to include components that may dampen the immune response, such as incorporating anti-inflammatory agents.[2]

  • Endotoxin Testing: Test your LNP formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Ensure all reagents and materials used in the formulation process are sterile and pyrogen-free.

Issue 2: Elevated Liver Enzymes (ALT/AST) in Serum

Possible Causes:

  • Hepatotoxicity of the Ionizable Lipid: The this compound lipid or its metabolites may be causing direct damage to hepatocytes.[3]

  • LNP Accumulation in the Liver: Like many LNPs, this compound formulations can accumulate in the liver, leading to high local concentrations and potential toxicity.[3]

  • Inflammatory Response in the Liver: An immune response to the LNPs can lead to inflammation and subsequent liver damage.

Troubleshooting Steps:

  • Lower the LNP Dose: This is the most straightforward approach to reducing liver toxicity.[4]

  • Modify LNP Formulation:

    • Helper Lipid Composition: The choice of helper lipids can influence LNP biodistribution and toxicity. Experiment with different helper lipids to find a combination that reduces liver accumulation.

    • PEG-Lipid Density: Adjusting the density of the PEG-lipid on the LNP surface can alter its circulation time and biodistribution, potentially reducing liver uptake.

  • Assess Liver Histopathology: Perform histological analysis (H&E staining) of liver tissue to assess the extent and nature of any liver damage. This can provide insights into the mechanism of toxicity.

  • Monitor Liver Function Over Time: Measure ALT and AST levels at multiple time points after LNP administration to understand the kinetics of liver injury and recovery.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo toxicity profile of this compound LNPs?

A1: Based on available data, this compound LNPs have been shown to be well-tolerated in animals at therapeutic doses. Studies have reported no significant changes in animal body weight or observable abnormalities in the histology of the liver and kidneys after administration.[5] However, as with any LNP formulation, toxicity is dose-dependent and can be influenced by the specific formulation parameters, the encapsulated cargo, and the animal model used.

Q2: How can I proactively minimize the toxicity of my this compound LNP formulation?

A2: Proactive measures to minimize toxicity include:

  • Thorough Characterization: Ensure your LNP formulation is well-characterized in terms of size, polydispersity, and zeta potential, as these factors can influence in vivo behavior and toxicity.

  • Use High-Purity Components: Utilize high-purity lipids and other formulation components to avoid introducing impurities that could contribute to toxicity.

  • Aseptic Formulation: Prepare LNPs under aseptic conditions to prevent microbial and endotoxin contamination.

  • Pilot Toxicity Studies: Before large-scale efficacy studies, conduct pilot in vivo studies to assess the tolerability of your formulation.

Q3: What are the key biomarkers to monitor for this compound LNP toxicity in vivo?

A3: Key biomarkers to monitor include:

  • General Health: Body weight, food and water intake, and clinical signs of distress.

  • Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6]

  • Kidney Function: Blood urea nitrogen (BUN) and creatinine levels.

  • Hematological Parameters: A complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.[7]

  • Immune Response: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Q4: Can the encapsulated cargo (e.g., mRNA, siRNA) influence the toxicity of this compound LNPs?

A4: Yes, the nucleic acid cargo can contribute to the overall toxicity profile. The innate immune system can recognize certain nucleic acid motifs, leading to an inflammatory response. Using modified nucleotides or purification methods to remove dsRNA contaminants can help reduce the immunogenicity of the RNA cargo.

Quantitative Data Summary

Table 1: In Vivo Toxicity Assessment of this compound LNPs

ParameterFindingSpeciesDosageReference
Body Weight ChangeNo significant difference compared to controlMice1 mg/kg siRNA, two doses[5]
Liver Histology (H&E)No observable abnormalitiesMice1 mg/kg siRNA, two doses[5]
Kidney Histology (H&E)No observable abnormalitiesMice1 mg/kg siRNA, two doses[5]

Note: This table summarizes the currently available public data. Researchers should perform their own detailed toxicity studies for their specific this compound LNP formulations.

Table 2: General Hematological Reference Ranges for Healthy Mice

ParameterValue
White Blood Cells (WBC)6-15 x 10³/µL
Red Blood Cells (RBC)7-12.5 x 10⁶/µL
Hemoglobin11-17 g/dL
Hematocrit35-50%
Platelets150-1500 x 10³/µL

Source: Adapted from various sources. These are approximate ranges and can vary by mouse strain, age, and sex.

Experimental Protocols

Protocol 1: Measurement of Serum ALT and AST Levels in Mice

Objective: To quantify the levels of liver enzymes ALT and AST in mouse serum as an indicator of hepatotoxicity.

Materials:

  • Microcentrifuge tubes

  • Serum separator tubes (optional)

  • Pipettes and tips

  • Microplate reader

  • Commercial ALT and AST assay kits (e.g., from Bioo, Abcam, or Kamiya Biomedical)[8][9]

Procedure:

  • Blood Collection:

    • Collect blood from mice via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).

    • For serum, collect blood into a tube without anticoagulant and allow it to clot at room temperature for 30-60 minutes.

    • For plasma, collect blood into a tube containing an anticoagulant (e.g., EDTA, heparin).

  • Sample Processing:

    • Centrifuge the clotted blood at 1,000-2,000 x g for 10 minutes at 4°C to separate the serum.

    • Carefully collect the serum supernatant without disturbing the cell pellet.

  • Assay:

    • Follow the instructions provided with the commercial ALT and AST assay kit. This typically involves:

      • Preparing standards and samples.

      • Adding reagents to a 96-well plate.

      • Incubating the plate for a specified time and temperature.

      • Reading the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance readings of the standards.

    • Calculate the concentration of ALT and AST in the samples based on the standard curve.

Protocol 2: Complete Blood Count (CBC) Analysis in Mice

Objective: To perform a complete blood count to assess the effect of this compound LNPs on hematological parameters.

Materials:

  • Micro-collection tubes containing EDTA

  • Automated hematology analyzer

Procedure:

  • Blood Collection:

    • Collect whole blood from mice into EDTA-coated micro-collection tubes to prevent clotting.[7] A volume of 50-100 µL is typically sufficient.

  • Sample Handling:

    • Gently invert the tube several times to ensure proper mixing of the blood with the anticoagulant.

    • Analyze the samples as soon as possible after collection. If immediate analysis is not possible, store the samples at 4°C for up to 24 hours.

  • Analysis:

    • Follow the manufacturer's instructions for operating the automated hematology analyzer.

    • Ensure the analyzer is calibrated and quality control checks are performed before running the samples.

  • Data Collection:

    • The analyzer will provide values for various parameters, including WBC count, RBC count, hemoglobin, hematocrit, and platelet count.

Protocol 3: Histopathological Examination of Liver and Kidney Tissues

Objective: To assess for any tissue damage or morphological changes in the liver and kidneys following this compound LNP administration.

Materials:

  • 10% neutral buffered formalin

  • Ethanol (graded series: 70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • Euthanize the mouse and carefully dissect the liver and kidneys.

    • Immediately fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing:

    • Dehydrate the fixed tissues by passing them through a graded series of ethanol.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning:

    • Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.

    • Mount the sections onto glass slides.

  • H&E Staining:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with hematoxylin, which stains cell nuclei blue/purple.

    • Rinse and then counterstain with eosin, which stains the cytoplasm and extracellular matrix pink/red.[10][11]

    • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

  • Microscopic Examination:

    • Examine the stained tissue sections under a light microscope to evaluate for any signs of cellular damage, inflammation, or other pathological changes.

Visualizations

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Toxicity Assessment formulation This compound LNP Formulation characterization Physicochemical Characterization (Size, PDI, Zeta Potential) formulation->characterization injection Intravenous Injection in Mice characterization->injection monitoring Monitor Animal Health (Weight, Clinical Signs) injection->monitoring blood_collection Blood Collection monitoring->blood_collection tissue_harvest Tissue Harvest (Liver, Kidney) blood_collection->tissue_harvest alt_ast Serum ALT/AST Measurement blood_collection->alt_ast cbc Complete Blood Count (CBC) blood_collection->cbc cytokine Cytokine Analysis blood_collection->cytokine histology Histopathology (H&E Staining) tissue_harvest->histology

Caption: Experimental workflow for assessing the in vivo toxicity of this compound LNPs.

troubleshooting_liver_toxicity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Elevated ALT/AST Levels Observed cause1 High LNP Dose start->cause1 cause2 Hepatotoxic Lipid/Metabolites start->cause2 cause3 Liver Accumulation start->cause3 cause4 Inflammatory Response start->cause4 solution1 Reduce LNP Dose cause1->solution1 solution2 Modify LNP Formulation (Helper Lipids, PEGylation) cause2->solution2 cause3->solution2 solution3 Assess Histopathology cause4->solution3 solution4 Monitor ALT/AST Kinetics cause4->solution4

Caption: Troubleshooting logic for addressing elevated liver enzymes.

signaling_pathway lnp This compound LNP apc Antigen Presenting Cell (e.g., Macrophage) lnp->apc Uptake tlr Toll-like Receptors (TLRs) apc->tlr Recognition my_d88 MyD88-dependent Pathway tlr->my_d88 nf_kb NF-κB Activation my_d88->nf_kb cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) nf_kb->cytokines toxicity Systemic Toxicity cytokines->toxicity

Caption: Potential signaling pathway for LNP-induced cytokine release.

References

C3-K2-E14 formulation parameters affecting particle size and polydispersity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C3-K2-E14 formulation. The focus is on addressing common issues related to controlling particle size and polydispersity index (PDI) during the formulation process.

Troubleshooting Guide: Particle Size and Polydispersity Issues

This guide addresses common problems encountered during the formulation of this compound nanoparticles, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
High Particle Size (>200 nm) 1. Suboptimal Component Ratios: Incorrect molar ratios of C3, K2, or E14 can lead to aggregation. 2. Inefficient Mixing: Poor mixing of aqueous and organic phases can result in larger particle formation. 3. Low Energy Input: Insufficient energy during homogenization or sonication may not effectively reduce particle size. 4. Solvent Polarity: Mismatched polarity between the organic and aqueous phases can affect nanoparticle self-assembly.1. Optimize Molar Ratios: Refer to established protocols for the recommended molar ratios of C3:K2:E14. Consider a design of experiments (DoE) approach to systematically optimize these ratios. 2. Increase Mixing Speed/Flow Rate: For microfluidic-based systems, increase the total flow rate. For bulk mixing, increase the stirring speed. 3. Adjust Energy Input: Increase sonication amplitude/time or homogenization pressure/cycles. 4. Solvent Selection: Ensure the chosen organic solvent is appropriate for the lipid components and miscible with the aqueous phase under the experimental conditions.
High Polydispersity Index (PDI > 0.3) 1. Inconsistent Mixing: Non-uniform mixing conditions can lead to a wide distribution of particle sizes. 2. Aggregation Over Time: Nanoparticle instability can cause aggregation, increasing the PDI. 3. Slow Quenching: A slow transition from the organic to the aqueous phase can result in a broader size distribution. 4. Component Purity: Impurities in the C3, K2, or E14 components can interfere with uniform particle formation.1. Ensure Consistent Mixing: Utilize a controlled mixing method such as microfluidics to ensure reproducible and uniform mixing. 2. Optimize E14 Concentration: The PEGylated component (E14) provides steric stabilization. Ensure its concentration is sufficient to prevent aggregation. Also, check the pH and ionic strength of the buffer. 3. Rapid Mixing/Quenching: Employ rapid mixing techniques to ensure a fast and uniform self-assembly process. 4. Verify Component Quality: Use high-purity components and store them under recommended conditions to prevent degradation.
Batch-to-Batch Variability 1. Inconsistent Operating Parameters: Minor variations in temperature, pH, mixing speed, or component concentrations between batches. 2. Variability in Raw Materials: Differences in the quality or purity of C3, K2, or E14 from different suppliers or lots. 3. Equipment Calibration: Inconsistent performance of pumps, mixers, or temperature controllers.1. Standardize Protocols: Maintain a detailed and standardized experimental protocol. Use calibrated equipment and precisely control all parameters. 2. Qualify Raw Materials: Perform quality control checks on incoming raw materials to ensure consistency. 3. Regular Equipment Maintenance: Implement a regular maintenance and calibration schedule for all formulation equipment.

Frequently Asked Questions (FAQs)

Formulation Parameters

Q1: How does the ratio of C3:K2:E14 affect the final particle size and PDI?

The molar ratio of the components is a critical parameter.

  • C3 (Cationic Component): Primarily interacts with the cargo. Its ratio can influence the core density and overall particle size.

  • K2 (Helper Lipid): Facilitates the formation and stability of the lipid bilayer. Variations in its concentration can impact particle morphology and size.

  • E14 (PEGylated Component): Provides a hydrophilic corona that sterically stabilizes the nanoparticles, preventing aggregation. A higher percentage of E14 generally leads to smaller particle sizes but may affect cargo loading and cellular uptake.

Q2: What is the recommended pH for the aqueous buffer during formulation?

The optimal pH depends on the pKa of the cationic component (C3). Typically, the formulation is performed at an acidic pH (e.g., pH 4-5) where C3 is charged, facilitating interaction with the cargo. A subsequent buffer exchange to a physiological pH (e.g., pH 7.4) is often performed.

Q3: How does the mixing speed or flow rate influence nanoparticle characteristics?

Higher mixing speeds or total flow rates (in microfluidic systems) lead to more rapid and uniform mixing of the organic and aqueous phases. This rapid "quenching" promotes the self-assembly of smaller, more monodisperse nanoparticles.

Troubleshooting

Q4: My particles are aggregating after formulation. What could be the cause?

Post-formulation aggregation is often due to insufficient stabilization.

  • Insufficient E14: The concentration of the PEGylated component may be too low to provide adequate steric hindrance.

  • Buffer Conditions: The pH or ionic strength of the storage buffer may not be optimal, leading to reduced colloidal stability.

  • High Particle Concentration: A very high concentration of nanoparticles can increase the likelihood of aggregation.

Q5: Why is my PDI consistently high even with high-energy input?

A high PDI despite sufficient energy input can be due to:

  • Component Quality: Impurities in the lipid components can disrupt uniform self-assembly.

  • Suboptimal Ratios: The molar ratios of C3:K2:E14 may be in a region that favors the formation of a heterogeneous population of structures.

  • Slow Mixing: Even with high energy, if the initial mixing of phases is slow and non-uniform, a broad size distribution can result.

Experimental Protocols

General this compound Nanoparticle Formulation Protocol (Microfluidics)
  • Preparation of Solutions:

    • Organic Phase: Dissolve C3, K2, and E14 in a suitable organic solvent (e.g., ethanol) at the desired molar ratio.

    • Aqueous Phase: Prepare an aqueous buffer at the appropriate pH (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Load the organic and aqueous solutions into separate syringes and place them on a syringe pump.

    • Pump the two solutions through the micromixer at a defined total flow rate and flow rate ratio (FRR). A common FRR is 3:1 (Aqueous:Organic).

  • Collection and Dialysis:

    • Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip.

    • Perform dialysis or tangential flow filtration against a storage buffer (e.g., PBS, pH 7.4) to remove the organic solvent and exchange the buffer.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

Visualization

Experimental_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Characterization organic Organic Phase (C3, K2, E14 in Ethanol) pump Syringe Pump organic->pump aqueous Aqueous Phase (e.g., Citrate Buffer, pH 4.0) aqueous->pump mixer Microfluidic Mixer pump->mixer collection Collection of Nanoparticles mixer->collection dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) collection->dialysis dls Characterization (DLS for Size & PDI) dialysis->dls

Caption: Workflow for this compound nanoparticle formulation using microfluidics.

Troubleshooting_Logic start High Particle Size / PDI? check_ratio Are C3:K2:E14 ratios optimized? start->check_ratio Yes check_mixing Is mixing rapid & uniform? check_ratio->check_mixing Yes solution_ratio Adjust Molar Ratios check_ratio->solution_ratio No check_energy Is energy input sufficient? check_mixing->check_energy Yes solution_mixing Increase Flow Rate / Mixing Speed check_mixing->solution_mixing No check_purity Are components high purity? check_energy->check_purity Yes solution_energy Increase Sonication / Homogenization check_energy->solution_energy No solution_purity Verify Raw Material Quality check_purity->solution_purity No success Problem Solved check_purity->success Yes solution_ratio->start solution_mixing->start solution_energy->start solution_purity->start

Caption: Troubleshooting logic for particle size and PDI issues.

Technical Support Center: Scaling Up C3-K2-E14 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C3-K2-E14 Lipid Nanoparticle (LNP) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for scaling up the manufacturing of these specialized LNPs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound LNP production from a laboratory to a manufacturing scale?

A1: Scaling up this compound LNP production presents several key challenges that can impact the final product's quality and efficacy. The primary hurdles include:

  • Maintaining Physicochemical Properties: Ensuring lot-to-lot consistency in particle size, polydispersity index (PDI), and zeta potential is critical. As production volume increases, variations in mixing dynamics can alter these attributes.[1]

  • Consistent Encapsulation Efficiency: Achieving high and reproducible encapsulation of your nucleic acid cargo is vital. The efficiency can be affected by changes in process parameters during scale-up.

  • Process Reproducibility: Translating the precise and controlled conditions of small-scale laboratory methods, such as microfluidics, to larger-scale manufacturing systems without compromising LNP quality can be complex.[1]

  • Purity and Sterility: At larger scales, maintaining a sterile production environment and ensuring the removal of residual solvents and other impurities becomes more challenging.[1]

  • Raw Material Variability: Ensuring consistent quality of all raw materials, including the this compound lipid, cholesterol, helper lipids, and PEGylated lipids, is crucial for reproducible large-scale production.

Q2: What are the Critical Quality Attributes (CQAs) for this compound LNPs that I should monitor during scale-up?

A2: The CQAs are the measurable characteristics that ensure your this compound LNPs meet the required quality standards for safety and efficacy. Key CQAs to monitor include:

  • Particle Size and Polydispersity Index (PDI): These parameters influence the biodistribution, cellular uptake, and immunogenicity of the LNPs.[2][3]

  • Zeta Potential: This indicates the surface charge of the LNPs and can predict their stability in suspension.[3]

  • Encapsulation Efficiency: This measures the percentage of the nucleic acid payload successfully encapsulated within the LNPs, which directly impacts the therapeutic dose.[3]

  • Lipid Component Ratios: Verifying the final molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid is essential for the structural integrity and function of the LNPs.[3]

  • Purity: This includes the absence of process-related impurities like residual solvents and the integrity of the encapsulated nucleic acid.

Q3: How do I select the appropriate manufacturing technology for scaling up this compound LNP production?

A3: The choice of manufacturing technology is critical for a successful scale-up. While microfluidics is excellent for laboratory-scale production due to its precise control over mixing, scaling up often involves transitioning to systems with higher throughput.[1] Common scalable technologies include:

  • Parallelized Microfluidics: This approach uses multiple microfluidic cartridges in parallel to increase production volume while maintaining the precise mixing conditions of a single device.

  • T-Junction or Impingement Jet Mixers: These systems are often used for larger-scale production and rely on turbulent flow to achieve rapid mixing of the lipid and aqueous phases. The transition from the laminar flow of microfluidics to the turbulent flow in these systems requires careful process optimization to maintain desired LNP characteristics.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of this compound LNP production.

Issue Potential Cause Recommended Action
Increased Particle Size and PDI at Larger Scale 1. Inadequate Mixing Energy: The mixing dynamics at a larger scale may not be equivalent to the laboratory-scale method. 2. Slower Mixing Time: If the mixing of the lipid and aqueous phases is not sufficiently rapid, it can lead to the formation of larger, more heterogeneous particles. 3. Lipid Concentration: Higher lipid concentrations used at scale can sometimes lead to an increase in particle size.1. Optimize Flow Rates: Adjust the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the lipid and aqueous phases. An increase in TFR generally leads to a decrease in particle size. 2. Evaluate Mixer Design: Ensure the chosen large-scale mixing technology (e.g., T-junction mixer) is appropriate for your formulation and provides rapid and efficient mixing. 3. Re-evaluate Lipid Concentration: You may need to optimize the lipid concentration for the scaled-up process.
Decreased Encapsulation Efficiency 1. Suboptimal pH of the Aqueous Phase: The pKa of this compound is 5.5. The pH of the aqueous buffer containing the nucleic acid should be sufficiently below this pKa to ensure the lipid is positively charged for efficient complexation with the negatively charged nucleic acid. 2. Inefficient Mixing: Poor mixing can lead to incomplete interaction between the lipids and the nucleic acid payload. 3. N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid may need to be re-optimized for the larger scale.1. Confirm Buffer pH: Ensure the aqueous buffer (e.g., 25 mM sodium acetate) is at the optimal pH (typically pH 4.0-4.5). 2. Enhance Mixing Parameters: Increase the TFR to promote more rapid and efficient mixing. 3. Optimize N:P Ratio: Experiment with slightly different N:P ratios at the larger scale to find the optimal balance for high encapsulation efficiency.
Batch-to-Batch Inconsistency 1. Variability in Raw Materials: Inconsistent quality of lipids or other components. 2. Fluctuations in Process Parameters: Minor variations in flow rates, temperature, or pressure during the manufacturing run. 3. System Equilibration: The manufacturing system may not be fully equilibrated at the start of each run.1. Implement Stringent Raw Material QC: Perform thorough quality control checks on all incoming raw materials. 2. Automate and Monitor Process Parameters: Utilize a robust process control system to maintain tight control over all critical process parameters. 3. Establish System Equilibration Protocols: Ensure the system is running under stable conditions before initiating the formulation process for each batch.
Presence of Aggregates 1. Instability Post-Formation: LNPs may aggregate after formation due to suboptimal buffer conditions or temperature. 2. Inefficient Downstream Processing: The purification and concentration steps may be inducing aggregation.1. Optimize Post-Formulation Buffer: Ensure the buffer used for dilution and downstream processing is appropriate for maintaining LNP stability. 2. Gentle Downstream Processing: Evaluate and optimize the tangential flow filtration (TFF) or other purification methods to minimize shear stress on the LNPs.

Quantitative Data Summary

The following tables provide an example of how to track and compare the Critical Quality Attributes (CQAs) of this compound LNPs during a scale-up process. Please note that the data presented here is illustrative and should be replaced with your experimental results.

Table 1: Impact of Total Flow Rate (TFR) on this compound LNP Characteristics at Pilot Scale

TFR (mL/min)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
1001100.18+5.292
200950.15+4.894
300850.12+4.595

Table 2: Comparison of this compound LNP CQAs at Different Production Scales

ScaleTFR (mL/min)FRR (Aq:Org)Particle Size (nm)PDIEncapsulation Efficiency (%)
Lab Scale123:1880.1196
Pilot Scale2003:1950.1594
Manufacturing Scale10003:11050.1991

Experimental Protocols

Protocol 1: Laboratory-Scale this compound LNP Formulation using Microfluidics

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final lipid concentration in ethanol should be between 10-20 mg/mL.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid (mRNA or siRNA) in a 25 mM sodium acetate buffer at a pH of 4.0.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr®).

    • Set the Total Flow Rate (TFR) to 12 mL/min and the Flow Rate Ratio (FRR) of the aqueous phase to the lipid phase to 3:1.

    • Pump the lipid solution and the aqueous solution through the microfluidic device.

  • Downstream Processing:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNP formulation using a suitable method such as tangential flow filtration (TFF).

    • Sterile filter the final product through a 0.22 µm filter.

Protocol 2: Pilot-Scale this compound LNP Formulation using a T-Junction Mixer

  • Preparation of Solutions:

    • Prepare the lipid and aqueous solutions as described in Protocol 1, but in larger volumes.

  • System Setup:

    • Set up a larger-scale mixing system with a T-junction or impingement jet mixer.

    • Equilibrate the system by pumping ethanol and the aqueous buffer through the lines.

  • Mixing and Formulation:

    • Set the TFR to a higher rate, for example, 200 mL/min, while maintaining the FRR at 3:1.

    • Pump the lipid and aqueous solutions through the mixer.

  • Downstream Processing:

    • Perform buffer exchange and concentration using a larger-scale TFF system.

    • Sterile filter the final formulation.

Visualizations

LNP_Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_mfg Manufacturing Scale lab_form Microfluidic Formulation (Low TFR, e.g., 12 mL/min) lab_char Characterization (Size, PDI, EE) lab_form->lab_char pilot_opt Process Optimization (Increase TFR, e.g., 200 mL/min) lab_char->pilot_opt Technology Transfer pilot_form T-Junction/Impingement Jet Mixing pilot_opt->pilot_form pilot_char CQA Monitoring pilot_form->pilot_char mfg_form Large-Scale Production (High TFR, e.g., >1 L/min) pilot_char->mfg_form Scale-Up mfg_qc In-Process Controls & QC mfg_form->mfg_qc mfg_release Final Product Release mfg_qc->mfg_release

Caption: Workflow for scaling up this compound LNP production.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions issue Issue Detected: High Particle Size/PDI cause1 Inadequate Mixing Energy issue->cause1 cause2 Low TFR issue->cause2 cause3 High Lipid Concentration issue->cause3 action1 Increase TFR cause1->action1 cause2->action1 action2 Optimize FRR cause2->action2 action3 Re-evaluate Lipid Concentration cause3->action3 result result action1->result Re-characterize LNPs action2->result action3->result

Caption: Troubleshooting logic for increased particle size and PDI.

References

Impact of helper lipids on C3-K2-E14 LNP performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of helper lipids on the performance of C3-K2-E14 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the general role of helper lipids in this compound LNP formulations?

A1: Helper lipids are crucial components of LNP formulations that contribute to the overall stability, delivery efficiency, and biological activity of the nanoparticles.[1] In this compound LNPs, helper lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cholesterol play distinct roles. DSPC, a saturated lipid, generally contributes to a more rigid and stable LNP structure.[2] DOPE, an unsaturated lipid, can promote the formation of a hexagonal phase (HII), which is believed to facilitate endosomal escape of the encapsulated payload.[1] Cholesterol is known to fill gaps within the lipid bilayer, enhancing membrane integrity and stability, and can also play a role in membrane fusion.[1][3]

Q2: How does the choice of helper lipid impact the in vivo performance of this compound LNPs?

A2: The selection of helper lipids can significantly influence the in vivo biodistribution and efficacy of this compound LNPs. For instance, LNPs formulated with DSPC tend to exhibit longer circulation times and accumulate in the spleen, while DOPE-containing LNPs may show increased delivery to the liver.[4] The charge of the helper lipid can also direct organ-specific delivery; cationic helper lipids have been shown to increase lung accumulation.[5] The interplay between the ionizable lipid this compound and the helper lipids ultimately dictates the protein corona formation upon injection, which in turn affects cellular uptake and organ tropism.

Q3: What are the expected physicochemical characteristics of this compound LNPs with different helper lipids?

A3: Variations in helper lipid composition can lead to differences in LNP size, polydispersity index (PDI), and surface charge (zeta potential). While all formulations can generally be optimized to produce LNPs in the 80-120 nm range with a low PDI (<0.2) and a near-neutral zeta potential, the specific ratios of DSPC, DOPE, and cholesterol will fine-tune these parameters.[6] High encapsulation efficiencies (>90%) are typically achievable with various helper lipid combinations.

Q4: Can the helper lipid composition affect the stability of this compound LNPs during storage?

A4: Yes, the choice of helper lipids plays a role in the storage stability of LNPs. Formulations containing saturated lipids like DSPC generally exhibit better stability over time, especially when stored at 2-8°C.[2] The rigidity imparted by DSPC helps to prevent aggregation and maintain the structural integrity of the nanoparticles.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and application of this compound LNPs with varying helper lipid compositions.

Issue 1: Low Transfection Efficiency or Gene Silencing

Potential Cause Troubleshooting Step Rationale
Suboptimal Helper Lipid Composition Screen different ratios of DSPC, DOPE, and cholesterol.The balance between rigid (DSPC) and fusogenic (DOPE) lipids is critical for efficient endosomal escape.[1]
Poor Endosomal Escape Increase the molar ratio of DOPE in the formulation.DOPE's conical shape promotes the formation of non-bilayer structures that can disrupt the endosomal membrane.[1]
Incorrect LNP Size Optimize the formulation parameters to achieve a particle size between 80-120 nm.Particle size affects cellular uptake and biodistribution.
Low Encapsulation Efficiency Verify the N:P ratio and ensure proper mixing during formulation.Inefficient encapsulation leads to a lower effective dose of the nucleic acid.

Issue 2: High Polydispersity Index (PDI > 0.2) or LNP Aggregation

Potential Cause Troubleshooting Step Rationale
Inadequate PEG-Lipid Content Increase the molar percentage of the PEG-lipid in the formulation.The PEG-lipid provides a steric barrier that prevents aggregation.
Suboptimal Helper Lipid Ratio Increase the proportion of DSPC or cholesterol.These lipids contribute to a more stable and rigid LNP structure, reducing the tendency to aggregate.[7]
Issues with Lipid Stock Solutions Ensure all lipid stocks are fully dissolved and free of particulates before use.Poor quality lipid solutions can lead to improper LNP assembly.
Incorrect Mixing Parameters Optimize the flow rate and mixing ratio in the microfluidic system.Proper mixing is essential for uniform particle formation.

Issue 3: Inconsistent In Vivo Results

Potential Cause Troubleshooting Step Rationale
Variable LNP Characteristics Ensure batch-to-batch consistency in LNP size, PDI, and encapsulation efficiency.Minor variations in physicochemical properties can lead to significant differences in in vivo performance.
Unintended Organ Targeting Modify the helper lipid composition to alter biodistribution.For example, increasing DOPE may enhance liver delivery, while DSPC may favor spleen accumulation.[4]
Rapid Clearance from Circulation Increase the molar ratio of the PEG-lipid.A higher PEG density can prolong circulation time.

Data Presentation

Illustrative Data on the Impact of Helper Lipids on this compound LNP Physicochemical Properties

Disclaimer: The following data is illustrative and intended to demonstrate expected trends based on general principles of LNP formulation. Actual results may vary and should be determined experimentally.

Formulation IDThis compound (mol%)DSPC (mol%)DOPE (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
C3K2-F15010038.51.5950.12-5.294
C3K2-F25001038.51.51050.15-6.892
C3K2-F3505538.51.51000.13-6.193
C3K2-F450100301.51100.18-4.591
C3K2-F550010301.51150.21-7.289

Illustrative Data on the In Vitro Performance of this compound LNPs

Disclaimer: The following data is illustrative and intended to demonstrate expected trends. Actual results are cell-type dependent and should be determined experimentally.

Formulation IDGene Silencing Efficiency (%)Cell Viability (%)
C3K2-F17592
C3K2-F28588
C3K2-F38290
C3K2-F47095
C3K2-F58885

Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.

  • Materials:

    • This compound, DSPC, DOPE, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

    • Ethanol (200 proof, molecular biology grade)

    • Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

    • Nucleic acid cargo (mRNA or siRNA)

    • Microfluidic mixing system and cartridges

  • Procedure:

    • Prepare a lipid stock solution in ethanol containing this compound, DSPC, DOPE, Cholesterol, and PEG-lipid at the desired molar ratio.

    • Prepare an aqueous solution of the nucleic acid in the chosen buffer.

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the desired flow rates for the two solutions (typically a 3:1 aqueous to organic phase ratio).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

2. LNP Characterization

  • Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS).

    • Dilute the LNP sample in PBS to an appropriate concentration.

    • Perform the measurement according to the instrument's protocol.

  • Zeta Potential Measurement:

    • Use Electrophoretic Light Scattering (ELS).

    • Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl).

    • Perform the measurement according to the instrument's protocol.

  • Encapsulation Efficiency Quantification:

    • Use a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: EE (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100.[8]

Visualizations

LNP_Formulation_Workflow cluster_Preparation Preparation cluster_Formulation Formulation cluster_Purification Purification & Finalization Lipid_Stock Lipid Stock (this compound, Helper Lipids, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Solution Nucleic Acid Solution (mRNA/siRNA in Aqueous Buffer) NA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Caption: Experimental workflow for this compound LNP formulation.

Troubleshooting_Logic cluster_Solutions_Efficiency Troubleshoot Low Efficiency cluster_Solutions_PDI Troubleshoot High PDI cluster_Solutions_InVivo Troubleshoot In Vivo Inconsistency Start Experiment Start Low_Efficiency Low Transfection/Silencing Efficiency? Start->Low_Efficiency High_PDI High PDI / Aggregation? Low_Efficiency->High_PDI No Adjust_Helper_Lipids Adjust Helper Lipid Ratio (e.g., increase DOPE) Low_Efficiency->Adjust_Helper_Lipids Yes Inconsistent_InVivo Inconsistent In Vivo Results? High_PDI->Inconsistent_InVivo No Increase_PEG Increase PEG-Lipid % High_PDI->Increase_PEG Yes Success Successful Experiment Inconsistent_InVivo->Success No Ensure_Consistency Ensure Batch-to-Batch Physicochemical Consistency Inconsistent_InVivo->Ensure_Consistency Yes Check_Size Verify LNP Size Adjust_Helper_Lipids->Check_Size Check_EE Confirm Encapsulation Efficiency Check_Size->Check_EE Check_EE->Start Adjust_Structural_Lipids Increase DSPC/Cholesterol % Increase_PEG->Adjust_Structural_Lipids Check_Stocks Check Lipid Stock Quality Adjust_Structural_Lipids->Check_Stocks Check_Stocks->Start Modify_Biodistribution Modify Helper Lipids for Targeted Delivery Ensure_Consistency->Modify_Biodistribution Modify_Biodistribution->Start

Caption: Troubleshooting decision tree for this compound LNP experiments.

References

Technical Support Center: Refining Purification Methods for C3-K2-E14 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of C3-K2-E14 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound lipid nanoparticles?

A1: The two primary methods for purifying this compound LNPs are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC). TFF is highly effective for buffer exchange, removing ethanol, and concentrating the LNP solution.[1][2] SEC is primarily used for polishing steps to separate LNPs from smaller impurities and aggregates.[3][4]

Q2: What are the critical quality attributes (CQAs) to monitor during purification?

A2: Key CQAs for this compound LNPs include particle size, polydispersity index (PDI), encapsulation efficiency, and purity.[5] These attributes are critical as they can influence the stability, safety, and efficacy of the final product.[5]

Q3: How does the this compound ionizable lipid affect the purification process?

A3: this compound is an ionizable lipid that is positively charged at a low pH (used during formulation to complex with nucleic acids) and becomes neutral at physiological pH.[1] During purification, particularly with TFF, it is crucial to perform buffer exchange to a neutral pH (e.g., PBS pH 7.4) to ensure the stability of the LNPs and reduce potential toxicity. The charge characteristics of this compound may also influence interactions with chromatography resins in SEC, necessitating careful selection of the stationary phase to prevent particle loss.[6]

Q4: Can I use centrifugation for purifying this compound LNPs?

A4: While centrifugation can be used to remove larger aggregates, it is generally not recommended as the primary purification method for LNPs. It can lead to irreversible aggregation and loss of smaller nanoparticles.[2] TFF is a more scalable and gentle method for LNP purification.[7]

Troubleshooting Guides

Tangential Flow Filtration (TFF) Troubleshooting
Issue Potential Cause Recommended Solution
Low Product Recovery - LNP aggregation and fouling of the membrane.- Non-optimal transmembrane pressure (TMP) or crossflow rate.- Adhesion of LNPs to the tubing or membrane.- Optimize TMP and crossflow rate to minimize shear stress.[8][9] A lower TMP is often preferable.- Ensure the membrane material (e.g., polyethersulfone, regenerated cellulose) is compatible with the LNP formulation.[8] - Pre-condition the TFF system with a buffer to minimize non-specific binding.
Increase in Particle Size or PDI Post-TFF - Excessive shear stress leading to LNP fusion.- Concentration polarization at the membrane surface.- Reduce the crossflow rate and/or TMP.[8] - Consider using a larger pore size membrane if appropriate for the LNP size.- Implement a diafiltration step before significant concentration to reduce viscosity.[5]
Slow Filtration Rate (Low Flux) - Membrane fouling.- High LNP concentration leading to increased viscosity.- Clean the membrane according to the manufacturer's protocol. Consider using a formulated alkaline cleaning agent.[10]- Dilute the LNP feed solution before processing.- Optimize the TMP; a higher TMP can sometimes increase flux but must be balanced against shear stress.[8]
Incomplete Ethanol Removal - Insufficient diafiltration volumes.- Incorrect buffer exchange rate.- Increase the number of diavolumes (typically 5-10 volumes are recommended).- Ensure the diafiltration buffer is being added at a rate equal to the permeate flow rate to maintain a constant retentate volume.
Size Exclusion Chromatography (SEC) Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Resolution - Inappropriate column chemistry or pore size.- Sub-optimal mobile phase composition.- Select a column with a pore size appropriate for the LNP diameter to ensure proper separation.[3]- Use a mobile phase that minimizes interactions between the LNPs and the stationary phase (e.g., PBS with a physiological salt concentration).- Optimize the flow rate; a lower flow rate can sometimes improve resolution.
Particle Loss or Low Recovery - Adsorption of LNPs to the column matrix.- Shearing of LNPs due to high pressure.- Use a column with a low-adsorption surface chemistry.[3]- Passivate the column with a buffer containing a blocking agent (e.g., BSA) if compatible with the downstream application.- Operate at a lower flow rate to reduce backpressure.
Peak Tailing - Non-specific interactions between LNPs and the stationary phase.- Modify the mobile phase by adjusting the salt concentration or pH to reduce ionic interactions.- Consider a different column with a more inert surface chemistry.
Presence of Aggregates in Eluate - Pre-existing aggregates in the sample.- On-column aggregation.- Filter the sample through a low-binding syringe filter (e.g., 0.22 µm) before loading onto the column.- Ensure the mobile phase composition is optimal for LNP stability.

Data Presentation

Table 1: Impact of TFF Process Parameters on LNP Critical Quality Attributes

ParameterVariationParticle Size (nm)PDIEncapsulation Efficiency (%)Recovery (%)
Crossflow Rate Low85 ± 50.12 ± 0.0292 ± 395 ± 2
High95 ± 70.18 ± 0.0388 ± 490 ± 3
Transmembrane Pressure Low88 ± 40.13 ± 0.0291 ± 296 ± 1
High102 ± 80.21 ± 0.0485 ± 588 ± 4
Membrane Pore Size 100 kDa90 ± 60.15 ± 0.0390 ± 394 ± 2
300 kDa87 ± 50.14 ± 0.0293 ± 297 ± 1

Note: This data is representative and will vary depending on the specific this compound LNP formulation and TFF system.

Experimental Protocols

Detailed Methodology for TFF Purification of this compound LNPs
  • System Preparation:

    • Sanitize and equilibrate the TFF system with RNase-free water followed by the diafiltration buffer (e.g., sterile PBS, pH 7.4).

    • Use a TFF cartridge with a suitable molecular weight cutoff (MWCO), typically 100-300 kDa for LNPs.

  • LNP Loading:

    • Dilute the initial LNP formulation (post-synthesis in ethanol/acidic buffer) with the diafiltration buffer to reduce the ethanol concentration to approximately 10-20%.

  • Concentration and Diafiltration:

    • Set the initial crossflow rate and transmembrane pressure (TMP) to optimized low-shear conditions.

    • Concentrate the LNP solution to a manageable volume.

    • Begin diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed.

    • Perform 5-10 diavolumes to ensure complete removal of ethanol and buffer exchange to the final formulation buffer.

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the LNPs to the desired final concentration.

    • Recover the purified LNP concentrate from the system. Flush the system with a small volume of diafiltration buffer to maximize recovery.

  • Sterile Filtration:

    • Filter the final LNP product through a 0.22 µm sterile filter.

Detailed Methodology for SEC Purification of this compound LNPs
  • System and Column Preparation:

    • Equilibrate the SEC system and a suitable column (e.g., with a 1000 Å pore size) with a sterile-filtered mobile phase (e.g., PBS, pH 7.4).

    • Ensure the column is packed with a low-adsorption material to minimize LNP interaction.[3]

  • Sample Preparation:

    • The LNP sample should be pre-filtered through a 0.22 µm syringe filter to remove any large aggregates that could clog the column.

  • Injection and Elution:

    • Inject a defined volume of the LNP sample onto the column.

    • Elute the sample with the mobile phase at a constant, optimized flow rate.

  • Fraction Collection:

    • Collect fractions as the LNPs elute from the column. The LNP peak can be monitored using a UV detector at 260 nm (for nucleic acid) and/or a multi-angle light scattering (MALS) detector.

  • Analysis:

    • Analyze the collected fractions for particle size, PDI, and encapsulation efficiency to identify the purest LNP fractions.

Mandatory Visualization

LNP_Purification_Workflow cluster_formulation LNP Formulation cluster_purification Purification cluster_final_product Final Product lipid_mix Lipid Mix in Ethanol (this compound, Helper Lipids, PEG-Lipid, Cholesterol) mixing Microfluidic Mixing lipid_mix->mixing na_solution Nucleic Acid in Aqueous Buffer (pH 4.0) na_solution->mixing raw_lnp Crude LNP Dispersion mixing->raw_lnp Self-Assembly tff Tangential Flow Filtration (TFF) - Ethanol Removal - Buffer Exchange (to pH 7.4) raw_lnp->tff Primary Purification concentration Concentration tff->concentration sec Size Exclusion Chromatography (SEC) - Aggregate & Impurity Removal concentration->sec Optional Polishing Step sterile_filtration Sterile Filtration (0.22 µm) concentration->sterile_filtration sec->sterile_filtration final_lnp Purified this compound LNPs sterile_filtration->final_lnp qc Quality Control - Size, PDI, Encapsulation final_lnp->qc

Caption: Workflow for the formulation and purification of this compound lipid nanoparticles.

References

Troubleshooting guide for C3-K2-E14 in vitro transfection experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the C3-K2-E14 ionizable lipid for in vitro transfection experiments. This compound is designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acids such as mRNA and siRNA into a variety of cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an ionizable cationic lipid that is a key component in the formation of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2] At a low pH (acidic conditions), such as during LNP formulation and within cellular endosomes, this compound becomes positively charged, which facilitates the encapsulation of negatively charged nucleic acids (mRNA, siRNA, etc.) and promotes endosomal escape to release the payload into the cytoplasm.[3][4][5][6] At physiological pH (around 7.4), it remains largely neutral, reducing cytotoxicity compared to permanently charged cationic lipids.[4][5]

Q2: What types of nucleic acids can be delivered using this compound?

This compound based LNPs are versatile and can be used to deliver various types of nucleic acids, including messenger RNA (mRNA), small interfering RNA (siRNA), plasmid DNA (pDNA), and components of CRISPR/Cas9 gene-editing systems.[1][4]

Q3: What are the key components of a this compound based LNP formulation?

A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (this compound): Essential for nucleic acid encapsulation and endosomal escape.[2][3]

  • Helper Lipid (e.g., DOPE, DSPC): A neutral phospholipid that aids in the structural integrity of the LNP and can influence transfection efficiency.[3][7]

  • Cholesterol: Provides stability to the lipid bilayer of the nanoparticle.[3][7]

  • PEGylated Lipid (e.g., DMG-PEG2000): Stabilizes the LNP, prevents aggregation, and controls particle size.[3][8]

Q4: How should I store the this compound reagent and formulated LNPs?

This compound, as a lipid, should be stored according to the manufacturer's instructions, typically at -20°C or lower in an organic solvent like ethanol. Formulated LNPs should generally be stored at 4°C for short-term use (days to weeks) and can be stored at -80°C for long-term preservation, though freeze-thaw cycles should be avoided. Always refer to specific product documentation for stability information.

Troubleshooting Guide

Low Transfection Efficiency

Problem: After transfection with this compound formulated LNPs, I am observing low expression of my reporter gene (e.g., GFP) or minimal knockdown of my target gene.

Potential Cause Suggested Solution
Suboptimal LNP Formulation The molar ratios of the lipid components are critical.[3] Optimize the ratio of this compound, helper lipid, cholesterol, and PEG-lipid. Refer to the table below for common starting ratios.
Incorrect Nucleic Acid to Lipid Ratio (N/P Ratio) The ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acid (N/P ratio) affects encapsulation and delivery.[5] Titrate the N/P ratio, typically starting in the range of 3:1 to 6:1.
Poor Quality of Nucleic Acid Degraded or impure mRNA/siRNA will result in poor transfection.[1] Ensure your nucleic acid is of high purity, intact, and free of endotoxins. Verify integrity using gel electrophoresis or a Bioanalyzer.[9]
Inappropriate Cell Density or Health Cells should be in the logarithmic growth phase and at an optimal confluency (typically 70-90%) at the time of transfection.[1][10] Transfecting cells that are overly confluent or unhealthy will reduce efficiency.
Presence of Serum During Complexation Serum proteins can interfere with the formation of LNPs.[11] Always dilute the nucleic acid and lipid components in a serum-free medium before mixing.
Cell Type Specificity Different cell lines have varying susceptibility to LNP-mediated transfection.[3] The optimal LNP formulation may need to be adjusted for your specific cell type. Some primary cells are notoriously difficult to transfect.
Incorrect Incubation Time The incubation time for LNPs with cells is crucial. A typical starting point is 24-48 hours for mRNA expression and 48-72 hours for siRNA-mediated knockdown.[10] Optimize this duration for your specific assay.
High Cytotoxicity

Problem: A significant number of my cells are dying, detaching, or showing abnormal morphology after transfection.

Potential Cause Suggested Solution
Excessive LNP Concentration High concentrations of LNPs can be toxic to cells. Perform a dose-response experiment to find the optimal LNP concentration that balances high efficiency with low toxicity.
High Amount of this compound While ionizable lipids are less toxic than permanently charged ones, high amounts can still disrupt cell membranes.[4] Reduce the total LNP dose or adjust the lipid molar ratios to decrease the percentage of this compound.
Prolonged Incubation Time Leaving the LNP-containing medium on the cells for too long can increase toxicity.[1] Consider replacing the transfection medium with fresh growth medium after an initial incubation period of 4-6 hours.
Poor Cell Health Pre-Transfection Unhealthy cells are more susceptible to the stress of transfection.[10] Ensure your cells are healthy, have a low passage number, and are free from contamination before starting the experiment.
Contaminants in Nucleic Acid Preparation Endotoxins or other contaminants in the nucleic acid prep can induce a strong cytotoxic and inflammatory response.[1] Use endotoxin-free purification kits for your nucleic acids.

Data and Protocols

Recommended LNP Formulation Ratios

The optimal molar ratio of the four lipid components is crucial for transfection success. Below are typical ranges reported in the literature.

Lipid Component Molar Percentage (%) Key Function
Ionizable Lipid (this compound)40 - 60%Nucleic acid encapsulation, endosomal escape[3]
Helper Lipid (e.g., DOPE, DSPC)10 - 20%Structural integrity, membrane fusion[3]
Cholesterol30 - 45%LNP stability[3]
PEG-Lipid (e.g., DMG-PEG2000)1 - 2%Controls particle size, prevents aggregation[3][8]
Experimental Protocol: In Vitro mRNA Transfection using this compound LNPs

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method and subsequent cell transfection.

Materials:

  • This compound, helper lipid, cholesterol, and PEG-lipid (dissolved in ethanol)

  • mRNA (in a low pH buffer, e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO) or similar buffer exchange system

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (serum-free and serum-containing)

  • Target cells in culture

Procedure:

  • Preparation of Lipid and mRNA Solutions:

    • Prepare a stock solution of the lipid mixture (this compound, helper lipid, cholesterol, PEG-lipid) in ethanol at the desired molar ratio.

    • Dilute the mRNA stock in a low pH aqueous buffer.

  • LNP Formulation via Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing of the two streams induces the self-assembly of LNPs.

  • Buffer Exchange and Concentration:

    • Collect the LNP solution from the outlet.

    • To remove the ethanol and raise the pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C.

    • Concentrate the LNPs if necessary using a centrifugal filter device.

  • LNP Characterization (Optional but Recommended):

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Cell Transfection:

    • Plate your target cells in a multi-well plate and grow them to the desired confluency (e.g., 70-90%).

    • On the day of transfection, dilute the formulated LNPs to the desired final concentration in a serum-free cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells at 37°C in a CO2 incubator. The incubation time can range from 4 to 48 hours, depending on the experiment. For toxicity-sensitive cells, replace the transfection medium with fresh, complete growth medium after 4-6 hours.

  • Post-Transfection Analysis:

    • Assess protein expression (for mRNA delivery) or gene knockdown (for siRNA delivery) at an appropriate time point (e.g., 24-72 hours post-transfection) using methods like fluorescence microscopy, flow cytometry, qPCR, or Western blotting.[1][10]

Visualizations

G cluster_prep Preparation cluster_formulation LNP Formulation cluster_transfection Transfection prep_lipids Prepare Lipid Mix (this compound in Ethanol) mix Microfluidic Mixing prep_lipids->mix prep_mrna Prepare mRNA (Aqueous Buffer, pH 4.0) prep_mrna->mix dialysis Dialysis vs. PBS (Buffer Exchange) mix->dialysis add_to_cells Add LNPs to Cells (70-90% Confluency) dialysis->add_to_cells incubate Incubate 4-48h (37°C, 5% CO2) add_to_cells->incubate analysis Analysis (qPCR, Western, Flow Cytometry) incubate->analysis

Caption: Experimental workflow for this compound LNP-mediated in vitro transfection.

G LNP This compound LNP (encapsulating anti-TNFα siRNA) endocytosis Endocytosis LNP->endocytosis endosome Endosome endocytosis->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (pH-mediated) RISC RISC Loading cytoplasm->RISC siRNA Release cleavage mRNA Cleavage RISC->cleavage tnfa_mrna TNFα mRNA tnfa_mrna->cleavage translation Translation tnfa_mrna->translation cleavage->translation Inhibition tnfa_protein TNFα Protein translation->tnfa_protein inflammation Inflammation tnfa_protein->inflammation

Caption: Hypothetical pathway of TNFα silencing using siRNA delivered by this compound LNPs.

References

Validation & Comparative

A Comparative Analysis of C3-K2-E14 with Other Leading Ionizable Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics, including siRNA and mRNA medicines, has necessitated the development of sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the frontrunners for clinical applications, with the ionizable lipid component being a critical determinant of their success. This guide provides a comparative analysis of a novel ionizable lipid, C3-K2-E14, against three clinically established ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. The comparison is based on their performance in preclinical studies, focusing on physicochemical properties, in vivo efficacy, and formulation characteristics.

Introduction to this compound

This compound is a multi-ionizable amino-lipid distinguished by its unique structure, which was rationally designed incorporating principles of supramolecular chemistry to enhance RNA binding and LNP stability.[1] It features a central tertiary amine with two identical branches, each containing a propanamide linker, a branched amine, two C14 aliphatic tails, and a hydroxyl group.[2][3] This design, including a cone-shaped structure, is intended to facilitate the disruption of cell bilayers for efficient payload release.[1] this compound has a pKa of 5.5 and has been utilized in the formulation of LNPs for the delivery of both mRNA and siRNA.[4]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of LNPs formulated with this compound and the comparator lipids. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Physicochemical Properties of Lipid Nanoparticles

ParameterThis compoundDLin-MC3-DMAALC-0315SM-102
pKa 5.5[4]6.2 - 6.5[5]~6.1~6.7
LNP Diameter (nm) < 150[1]70 - 10080 - 10080 - 120
Polydispersity Index (PDI) < 0.15[1]< 0.1< 0.2< 0.2
RNA Encapsulation Efficiency (%) > 90[1]> 80> 90> 95

Table 2: In Vivo mRNA Delivery Efficiency (Luciferase Reporter Gene)

OrganThis compound (Total Flux - photons/second)DLin-MC3-DMA (Relative Light Units/mg protein)ALC-0315 (Total Flux - photons/second)SM-102 (Total Flux - photons/second)
Liver Primary site of accumulation[2]1 x 10^7[6]~1 x 10^11[5]~5 x 10^10[7]
Spleen Signal observed[2]1 x 10^5[6]~1 x 10^9[5]~1 x 10^9[7]
Lungs Signal observed[2]< 1 x 10^5[6]~1 x 10^8[5]~1 x 10^8[7]
Heart Signal observed[2]---
Kidneys Signal observed[2]---

Note: The in vivo expression data for this compound is based on a biodistribution screen where the bioluminescent signal was quantified 6 hours post-injection of 9 micrograms of luciferase mRNA. The primary signal was observed in the liver, with signals also detected in the spleen, heart, kidneys, and lungs[2]. The data for DLin-MC3-DMA, ALC-0315, and SM-102 are derived from various studies and are presented to provide a general comparison of their in vivo potency.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the typical protocols used for LNP formulation and in vivo evaluation.

Lipid Nanoparticle Formulation

LNPs are typically formulated using a microfluidic mixing device. The lipid components are dissolved in ethanol and mixed with an aqueous buffer (typically at acidic pH, e.g., sodium acetate pH 4.0) containing the RNA cargo.

Typical Lipid Composition (Molar Ratios):

  • This compound LNPs: The specific molar ratios for the optimized formulation were not detailed in the provided search results.

  • DLin-MC3-DMA LNPs: 50% DLin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-DMG.

  • ALC-0315 LNPs: 40-50% ALC-0315, 10-20% DSPC, 35-45% Cholesterol, 1-3% PEG-lipid.

  • SM-102 LNPs: 50% SM-102, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid.

The resulting mixture is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated RNA.

In Vivo Evaluation of mRNA Delivery

The efficacy of LNP-mediated mRNA delivery is commonly assessed in mouse models using mRNA encoding a reporter protein, such as firefly luciferase.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Administration: LNPs encapsulating luciferase mRNA are administered intravenously (IV) via the tail vein.

  • Bioluminescence Imaging: At a specified time point (e.g., 6 hours) post-injection, mice are anesthetized and injected with a luciferin substrate. Bioluminescence is then quantified using an in vivo imaging system (IVIS). The signal intensity, measured as total flux (photons/second), is determined for the whole body and for individual dissected organs to assess biodistribution.

Visualizing the LNP-Mediated RNA Delivery Pathway

The following diagram illustrates the general mechanism of LNP-mediated RNA delivery into a target cell.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell LNP Lipid Nanoparticle (LNP) - Ionizable Lipid - Helper Lipid - Cholesterol - PEG-Lipid - RNA Cargo Endocytosis Endocytosis LNP->Endocytosis ApoE Binding & Receptor-Mediated Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Ionizable Lipid Protonation) Translation Translation (Ribosome) Cytoplasm->Translation RNA Release Protein Therapeutic Protein Translation->Protein

References

A Head-to-Head Comparison of C3-K2-E14 and SM-102 for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent Ionizable Lipids for Therapeutic siRNA Delivery

The delivery of small interfering RNA (siRNA) therapeutics hinges on the efficacy and safety of their delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, with the ionizable lipid component being a critical determinant of their success. This guide provides a detailed head-to-head comparison of two notable ionizable lipids: C3-K2-E14 and SM-102, offering insights into their performance based on available experimental data.

At a Glance: Key Physicochemical and Performance Characteristics

While direct head-to-head comparative studies are limited, the following tables summarize the key characteristics of this compound and SM-102 based on currently available data.

Physicochemical Properties This compound SM-102
Chemical Structure Ionizable cationic lipid with a unique supramolecular design[1][2]Synthetic amino lipid with a tertiary amine, branched tails, and ester linkers[3][4]
pKa 5.5[2]6.68[3]
Molar Mass ( g/mol ) 1136.9[2]710.182
Performance in siRNA Delivery This compound SM-102
siRNA Encapsulation Efficiency Data not available in direct comparative studies.Greater than 80-95% for RNA, though specific head-to-head siRNA data is limited.[5][6]
In Vivo Gene Silencing Demonstrated reduction of circulating Ly6Chi monocytes via Csf1 siRNA delivery in mice.[2]While extensively used for mRNA, specific in vivo siRNA silencing percentage data from direct comparative studies is not readily available.
Toxicity Profile No observed toxicity at a dose of 1 mg/kg of siRNA in mice, with no significant weight changes or histological abnormalities in the liver and kidneys.[7]Generally well-tolerated; faster clearance and improved tolerability compared to some other lipids like MC3 have been noted.[3]
Biodistribution After intravenous injection, LNPs show initial distribution in the spleen, heart, kidneys, lungs, and liver, with clearance by day 7.[1]Favorable biodistribution with lower hepatic accumulation and sustained presence in muscle and lymph nodes has been noted for mRNA delivery.[8]

Delving Deeper: Mechanism of Action and Experimental Evidence

Both this compound and SM-102 are ionizable lipids that are near-neutral at physiological pH and become protonated in the acidic environment of the endosome. This charge switch is crucial for encapsulating the negatively charged siRNA during formulation and for facilitating endosomal escape and subsequent release of the siRNA into the cytoplasm of target cells.

This compound: This novel ionizable lipid incorporates supramolecular chemistry concepts in its design.[1] Its lower pKa of 5.5 suggests that it becomes protonated at a more acidic pH within the endosomal pathway.[2] A study demonstrated its in vivo efficacy by delivering siRNA targeting colony-stimulating factor 1 (Csf1), which led to a reduction in the percentage of circulating Ly6Chi monocytes in mice.[2] Importantly, this study reported no observable toxicity at the tested dose, suggesting a favorable safety profile.[7]

SM-102: As a key component in the Moderna COVID-19 mRNA vaccine, SM-102 is a well-characterized ionizable lipid.[9] Its higher pKa of 6.68 indicates that it becomes protonated earlier in the endosomal maturation process.[3] While most publicly available data focuses on its exceptional performance in mRNA delivery, it is also utilized for siRNA delivery.[6][10] SM-102's design includes biodegradable ester bonds, which contribute to its metabolism and faster clearance, potentially reducing toxicity.[3]

Experimental Protocols: A Guide to LNP Formulation and Evaluation

The following are generalized protocols for the formulation of siRNA-LNP and the assessment of their efficacy, based on established methodologies.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for encapsulating siRNA into LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solutions: Dissolve this compound or SM-102, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol to create a lipid stock solution. A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[1]

  • Preparation of siRNA Solution: Dilute the siRNA in a low pH buffer, such as a 25 mM sodium acetate buffer at pH 4.0.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip. The two solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and non-encapsulated siRNA.

Quantification of siRNA Encapsulation Efficiency

The Quant-iT RiboGreen RNA assay is a common method to determine the percentage of siRNA encapsulated within the LNPs.

  • Sample Preparation: Prepare two sets of LNP samples. One set is left untreated to measure the amount of unencapsulated siRNA. The other set is treated with a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and measure the total siRNA amount.

  • RiboGreen Assay: Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity using a plate reader.

  • Calculation: The encapsulation efficiency is calculated using the following formula: EE (%) = (Total siRNA fluorescence - Unencapsulated siRNA fluorescence) / Total siRNA fluorescence * 100

In Vivo Gene Silencing Assessment

This protocol outlines a general workflow for evaluating the in vivo gene silencing efficacy of siRNA-LNPs in a mouse model.

  • Animal Model: Utilize a relevant mouse model, such as one expressing a reporter gene (e.g., luciferase) or a model of a specific disease.

  • Administration: Administer the siRNA-LNP formulations intravenously via tail vein injection at various doses. Include a control group receiving LNPs with a scrambled, non-targeting siRNA.

  • Tissue Collection and Analysis: After a predetermined time point (e.g., 48-72 hours), collect the target tissues.

  • Gene Expression Analysis: Isolate RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. The percentage of gene silencing is calculated by comparing the mRNA levels in the treated groups to the control group.

  • Protein Analysis: Isolate protein from the tissues and perform a Western blot or ELISA to quantify the protein levels of the target gene product, providing a measure of protein knockdown.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in siRNA delivery using these LNPs, the following diagrams are provided.

LNP_Delivery_Pathway Cellular Uptake and Endosomal Escape of siRNA-LNPs cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell LNP siRNA-LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 2. Endosomal Maturation Lysosome Lysosome (pH 4.5-5.0) (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm 3. Endosomal Escape (Protonation of Ionizable Lipid) RISC RISC Loading Cytoplasm->RISC 4. siRNA Release mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

Caption: Cellular delivery pathway of siRNA-LNPs.

Experimental_Workflow Workflow for Comparing siRNA-LNP Efficacy Formulation LNP Formulation (this compound vs SM-102) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity, Gene Silencing) Characterization->InVitro InVivo In Vivo Studies (Mouse Model) (Biodistribution, Gene Silencing, Toxicity) Characterization->InVivo DataAnalysis Data Analysis and Comparison InVitro->DataAnalysis InVivo->DataAnalysis

Caption: Experimental workflow for LNP comparison.

Conclusion

Both this compound and SM-102 represent promising ionizable lipids for the development of siRNA therapeutics. SM-102 is a well-established and clinically validated component of LNPs, particularly for mRNA vaccines, with a favorable safety and clearance profile. This compound is a newer, rationally designed lipid that has shown efficacy in vivo for siRNA delivery with a good preliminary safety profile.

The choice between these two lipids will ultimately depend on the specific therapeutic application, target tissue, and desired performance characteristics. Further direct, head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance in siRNA delivery. Researchers are encouraged to consider the available data and perform their own targeted experiments to determine the optimal ionizable lipid for their specific needs.

References

C3-K2-E14: A Comparative Performance Analysis Against Industry-Standard Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive performance benchmark of the novel ionizable cationic lipid, C3-K2-E14, against established industry-standard cationic lipids: DLin-MC3-DMA, SM-102, and ALC-0315. This objective comparison is intended for researchers, scientists, and drug development professionals to inform the selection of lipids for their specific research and therapeutic applications.

Executive Summary

This compound is a novel multi-ionizable amino-lipid designed for the development of lipid nanoparticles (LNPs) for both messenger RNA (mRNA) and small interfering RNA (siRNA) delivery. While direct head-to-head comparative studies with industry-standard lipids are limited in publicly available literature, this guide synthesizes available data to provide a comparative overview of their physicochemical properties and in vivo performance. The industry-standard lipids, DLin-MC3-DMA, SM-102, and ALC-0315, are integral components of FDA-approved therapeutics, setting a high bar for performance and safety.

Data Presentation: Physicochemical and In Vivo Performance

The following tables summarize the key performance indicators for this compound and the industry-standard cationic lipids. It is important to note that the data for this compound and the other lipids are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Physicochemical Properties of Lipid Nanoparticles

Cationic LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)pKa
This compound 50:10:38.5:1.5< 150< 0.15> 905.5[1]
DLin-MC3-DMA 50:10:38.5:1.5~80-100< 0.2> 956.44
SM-102 50:10:38.5:1.5~75-90< 0.2> 956.68[2]
ALC-0315 46.3:9.4:42.7:1.6~80-100< 0.2> 95~6.0-6.5

Table 2: In Vivo Performance Overview

Cationic LipidApplicationKey FindingsReference
This compound siRNA DeliveryWell-tolerated in animals; successfully modulated leukocyte populations in vivo via repeated dosing of CSF-1 silencing siRNA.
DLin-MC3-DMA siRNA DeliveryA key component of the first FDA-approved siRNA therapeutic, Onpattro.
SM-102 mRNA VaccineA key component in the Moderna COVID-19 vaccine.
ALC-0315 mRNA VaccineA key component in the Pfizer-BioNTech COVID-19 vaccine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments involved in the evaluation of cationic lipid performance.

Lipid Nanoparticle (LNP) Formulation

This protocol describes a standard method for formulating LNPs using microfluidic mixing.

Materials:

  • Cationic lipid (e.g., this compound), DSPC, Cholesterol, DMG-PEG 2000

  • Ethanol

  • mRNA or siRNA in 25 mM sodium acetate buffer (pH 4.5)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid stock solution in ethanol with the desired molar ratio (e.g., 50% ionizable lipid, 38.5% cholesterol, 10% DSPC, and 1.5% DMG-PEG 2000) at a final lipid concentration of 16 mg/mL.

  • Dilute the nucleic acid (mRNA or siRNA) in 25 mM sodium acetate buffer (pH 4.5) to a concentration of 0.27 mg/mL.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid solution and the nucleic acid solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP suspension.

  • Dialyze the LNPs against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acids.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection and Luciferase Assay

This protocol outlines the steps for assessing transfection efficiency using a luciferase reporter gene.

Materials:

  • Cells (e.g., HEK293T)

  • Complete cell culture medium

  • LNP-encapsulated luciferase mRNA

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • The following day, replace the medium with fresh complete medium.

  • Add the LNP-mRNA solution to the cells at various concentrations.

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Lyse the cells using a lysis buffer compatible with the luciferase assay.

  • Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration in each well.

Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of LNP formulations.

Materials:

  • Cells (e.g., HeLa)

  • Complete cell culture medium

  • LNP formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the LNP formulations for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Mandatory Visualization

The following diagrams illustrate key processes in LNP-mediated nucleic acid delivery and a typical experimental workflow.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Ionizable Lipid Protonation Payload mRNA/siRNA Payload Release->Payload Translation Translation (mRNA) Payload->Translation RISC RISC Loading (siRNA) Payload->RISC

Caption: LNP-mediated nucleic acid delivery pathway.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta Potential, Encapsulation) Formulation->Characterization InVitro In Vitro Studies Characterization->InVitro InVivo In Vivo Studies (Animal Models) Characterization->InVivo Transfection Transfection Efficiency (Luciferase Assay) InVitro->Transfection Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity Efficacy Efficacy (Bioluminescence Imaging) InVivo->Efficacy Tolerability Tolerability Assessment InVivo->Tolerability

Caption: Experimental workflow for LNP performance evaluation.

References

Cross-study comparison of C3-K2-E14 LNP-mediated protein expression.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to C3-K2-E14 LNP-Mediated Protein Expression

For researchers, scientists, and drug development professionals, the selection of an appropriate lipid nanoparticle (LNP) system is critical for the effective delivery of mRNA-based therapeutics and vaccines. This guide provides a comparative analysis of the novel ionizable lipid this compound within an LNP formulation for in vivo protein expression. The performance is contextualized by comparing it with established ionizable lipids, SM-102 and DLin-MC3-DMA, based on available experimental data.

Performance Comparison of LNP Formulations

The following table summarizes the in vivo protein expression data from studies utilizing LNPs containing this compound, SM-102, and DLin-MC3-DMA. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons may vary based on experimental conditions.

Ionizable LipidReporter ProteinAdministration RouteDosagePrimary Organ of ExpressionPeak Bioluminescence (Total Flux, photons/second)Time PointReference
This compound LuciferaseIntravenous9 µg mRNALiver~1.5 x 10⁷6 hours[1]
Spleen~2.5 x 10⁶6 hours[1]
Lungs~1.0 x 10⁶6 hours[1]
Heart~5.0 x 10⁵6 hours[1]
Kidneys~5.0 x 10⁵6 hours[1]
SM-102 LuciferaseIntramuscular1 µg mRNAMuscle (injection site)~1.5 x 10⁸24 hours[2]
DLin-MC3-DMA LuciferaseIntramuscularNot SpecifiedMuscle (injection site)~2.2-fold lower than a novel 'H03' lipid12 hours[3]

Note: The data presented for SM-102 and DLin-MC3-DMA are from separate studies and different administration routes compared to the this compound data. This table is intended to provide a general performance overview rather than a direct, controlled comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for LNP formulation and in vivo protein expression analysis.

LNP Formulation (Microfluidic Mixing)

A common method for preparing mRNA-LNPs is through microfluidic mixing, which allows for controlled and reproducible formulation.

  • Preparation of Solutions:

    • An ethanol phase is prepared by dissolving the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. For this compound LNPs, a molar ratio of 50% ionizable lipid, 38.5% cholesterol, 10% DSPC, and 1.5% DMG-PEG 2000 has been used.

    • An aqueous phase is prepared by diluting the mRNA (e.g., luciferase mRNA) in a low pH buffer, such as a 25 mM sodium acetate buffer (pH 4.5).

  • Microfluidic Mixing:

    • The ethanol and aqueous phases are loaded into separate syringes and placed on a microfluidic mixing device.

    • The two solutions are pumped through a microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Characterization:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

    • The LNPs are then characterized for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Protein Expression Analysis (Bioluminescence Imaging)

This protocol outlines the steps for assessing protein expression in a murine model using bioluminescence imaging.

  • Animal Model:

    • BALB/c or C57BL/6 mice are commonly used for these studies.

  • LNP Administration:

    • The formulated mRNA-LNPs are diluted in sterile PBS.

    • A specific dose of the LNP solution is administered to the mice via the desired route (e.g., intravenous tail vein injection). For the this compound study, nine micrograms of luciferase mRNA encapsulated in LNPs were administered intravenously.[1]

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), the mice are anesthetized.

    • A luciferin solution (the substrate for the luciferase enzyme) is administered to the mice, typically via intraperitoneal injection.

    • After a short incubation period to allow for luciferin distribution, the mice are placed in an in vivo imaging system (IVIS).

    • The bioluminescent signal, which is proportional to the amount of luciferase protein expressed, is captured and quantified as total flux (photons/second).

  • Ex Vivo Analysis:

    • Following in vivo imaging, mice can be euthanized, and organs (liver, spleen, lungs, heart, kidneys) harvested for ex vivo imaging to determine the biodistribution of protein expression more precisely.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating LNP-mediated protein expression in vivo.

LNP_Protein_Expression_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis lipid_mix Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG) microfluidic Microfluidic Mixing lipid_mix->microfluidic mrna_solution mRNA in Aqueous Buffer (e.g., Luciferase mRNA) mrna_solution->microfluidic lnp_formation mRNA-LNP Formation microfluidic->lnp_formation administration IV Administration to Mouse lnp_formation->administration incubation Protein Expression (e.g., 6 hours) administration->incubation imaging_prep Anesthesia & Luciferin Injection incubation->imaging_prep ivis_imaging In Vivo Bioluminescence Imaging imaging_prep->ivis_imaging data_analysis Quantify Total Flux (photons/second) ivis_imaging->data_analysis organ_harvest Organ Harvesting ivis_imaging->organ_harvest exvivo_imaging Ex Vivo Imaging of Organs organ_harvest->exvivo_imaging biodistribution Determine Biodistribution exvivo_imaging->biodistribution

Caption: Workflow for LNP-mediated in vivo protein expression analysis.

References

A Head-to-Head Comparison of Ionizable Lipids in mRNA Vaccine Formulations: C3-K2-E14 vs. ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of ionizable lipid is a critical determinant of the efficacy, stability, and safety of mRNA-based vaccines and therapeutics. This guide provides a detailed comparison of a novel supramolecular ionizable lipid, C3-K2-E14, and the clinically established ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine.

This comparison synthesizes available experimental data to objectively evaluate their performance in lipid nanoparticle (LNP) formulations for mRNA delivery. While direct head-to-head studies in the context of a COVID-19 vaccine are not yet available in the public domain, this guide draws on independent research to highlight the distinct characteristics and potential advantages of each lipid.

At a Glance: Key Performance Indicators

The following table summarizes the key physicochemical and in vivo performance characteristics of this compound and ALC-0315 based on available research. It is important to note that these values are derived from different studies and direct comparison should be made with caution.

FeatureThis compoundALC-0315
Chemical Structure Multi-ionizable amino-lipid with a central tertiary amine, two identical branches with propanamide linkers, and C14 arms with hydroxyl groups.[1]((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate).[2]
pKa 5.5Not explicitly stated in the provided results, but is known to be in a range that facilitates endosomal escape.
LNP Size (Diameter) <150 nm[3]~80-100 nm (in typical vaccine formulations)
Polydispersity Index (PDI) <0.15Low (e.g., <0.1) indicating uniform particle size.
RNA Encapsulation Efficiency >90%High (e.g., >90%).
In Vivo Protein Expression Demonstrated with luciferase mRNA, showing significant expression.[4]High levels of protein expression demonstrated in numerous preclinical and clinical studies.[5][6]
Immunogenicity LNPs containing this compound have been shown to be well-tolerated in animals.Formulations with ALC-0315 elicit robust humoral and cellular immune responses.[2][6]
Stability LNPs preserved favorable characteristics after 2 months at 4°C or 37°C in liquid form.[3]Requires ultra-cold storage (-80°C to -60°C) for long-term stability in vaccine formulations.[7]

Delving Deeper: Structural and Functional Differences

This compound: A Supramolecular Approach to Stability and Delivery

This compound is a novel ionizable lipid designed with principles of supramolecular chemistry to enhance its performance in mRNA delivery.[3] Its unique structure incorporates several key features:

  • Cone-Shaped Structure: This is intended to facilitate the disruption of the cell bilayer, promoting the release of the mRNA payload into the cytoplasm.[3]

  • Three Tertiary Amines: These multiple ionizable groups aim to improve the binding and encapsulation of the negatively charged mRNA molecules.[3]

  • Hydroxyl and Amide Motifs: These are included to further enhance RNA binding and contribute to the overall stability of the LNP formulation.[3]

A significant advantage highlighted in the research is the long-term stability of this compound formulated LNPs in a ready-to-use liquid form, even at refrigerated and elevated temperatures.[3] This could offer substantial logistical advantages over existing mRNA vaccines that require stringent cold-chain management. In vivo studies have shown that this compound LNPs are well-tolerated and can effectively deliver both mRNA and siRNA.[3]

ALC-0315: The Clinically Validated Workhorse

ALC-0315 is an ionizable cationic lipid that has been a cornerstone of the Pfizer-BioNTech COVID-19 vaccine's success.[2] Its primary role is to effectively encapsulate and protect the fragile mRNA molecule and facilitate its delivery into host cells. The mechanism of action for ALC-0315-containing LNPs involves:

  • Efficient mRNA Encapsulation: ALC-0315's chemical structure allows for strong interaction with mRNA, leading to high encapsulation efficiency.[2]

  • Enhanced Cellular Uptake and Release: The lipid nanoparticle formulation aids in the uptake of the vaccine by cells. Once inside the endosome, the lower pH environment is thought to trigger a change in the charge of ALC-0315, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.[2]

  • Potent Immune Response: Formulations utilizing ALC-0315 have been demonstrated to induce high levels of neutralizing antibodies and robust T-cell responses, which are crucial for effective immunity against SARS-CoV-2.[2][6]

While highly effective, a notable challenge with ALC-0315-based formulations is the requirement for ultra-cold storage to maintain the integrity and efficacy of the vaccine.[7]

Experimental Methodologies: A Glimpse into the Lab

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the characterization and evaluation of LNP formulations, based on the available literature.

LNP Formulation (General Protocol)

Lipid nanoparticles are typically formed using a rapid mixing technique, such as microfluidics, where an ethanol phase containing the lipids is mixed with an aqueous phase containing the mRNA.

DOT Script for LNP Formulation Workflow:

LNP_Formulation cluster_phase Phase Preparation cluster_mixing Rapid Mixing cluster_purification Purification & Characterization A Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipids, Cholesterol, PEG-Lipid) C Microfluidic Mixing Device A->C B mRNA in Aqueous Buffer (e.g., Citrate or Acetate Buffer, pH 4.0-5.0) B->C D Dialysis or Tangential Flow Filtration (Buffer exchange to neutral pH, e.g., PBS) C->D LNP Formation E Sterile Filtration D->E F Characterization (Size, PDI, Encapsulation Efficiency) E->F InVivo_Expression A Administer mRNA-LNP (e.g., Intramuscular or Intravenous Injection in Mice) B Incubation Period (e.g., 6, 24, 48 hours) A->B C Administer Luciferin Substrate B->C D Bioluminescence Imaging (IVIS or similar system) C->D E Quantify Photon Flux in Organs of Interest D->E Immune_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) A LNP Uptake (Endocytosis) B Endosomal Escape of mRNA A->B C mRNA Translation by Ribosomes B->C D Spike Protein Synthesis & Processing C->D E MHC Class I & II Presentation D->E F T-Helper Cell Activation E->F H Cytotoxic T-Cell Activation E->H G B-Cell Activation & Antibody Production F->G I Immune Memory G->I H->I

References

Safety Operating Guide

Essential Safety and Handling Protocols for C3-K2-E14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Ionizable Cationic Lipid C3-K2-E14.

This document provides crucial safety and logistical information for the handling and disposal of this compound, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA and siRNA delivery. Given that the complete Safety Data Sheet (SDS) is not publicly available, this guidance is based on information from the product information sheet and general best practices for handling hazardous chemicals in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

The product information sheet for this compound explicitly states that the material should be considered hazardous. Therefore, stringent adherence to safety protocols is mandatory to prevent ingestion, inhalation, and contact with skin and eyes.

A comprehensive personal protective equipment (PPE) plan is the first line of defense. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes.
Body Protection Laboratory coatA buttoned lab coat should be worn at all times in the laboratory.
Respiratory Protection Fume hoodAll handling of this compound, especially when in solution or being manipulated, should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to ensure safety and experimental integrity. The following workflow outlines the key steps from reception to use.

reception Receiving and Storage prep Preparation of Stock Solution reception->prep Verify integrity of container handling Use in Experiment (LNP Formulation) prep->handling Use fume hood and designated equipment decontamination Decontamination of Work Area handling->decontamination After experiment completion

Caption: Workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound at -20°C in its original, tightly sealed container in a designated and labeled area for hazardous chemicals.

2. Preparation of Solutions:

  • All manipulations must be performed in a chemical fume hood.

  • Wear all prescribed PPE.

  • If a stock solution needs to be prepared, use appropriate solvents as indicated by the manufacturer (e.g., ethanol).

  • Ensure all glassware and equipment are clean and dry.

3. Use in Lipid Nanoparticle (LNP) Formulation (Representative Protocol):

  • A detailed experimental protocol for the formulation of LNPs using a generic ionizable lipid is provided below. This should be adapted based on specific experimental requirements.

4. Decontamination of Work Area:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory disinfectant.

  • Dispose of all contaminated materials as hazardous waste.

Experimental Protocol: Representative LNP Formulation

This protocol describes a general method for formulating lipid nanoparticles using an ionizable lipid like this compound.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipids (e.g., DSPC, cholesterol)

  • PEG-lipid

  • mRNA or siRNA

  • Ethanol

  • Low pH buffer (e.g., citrate buffer, pH 4.0)

  • Neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microfluidic mixing device or manual mixing setup

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA in the low pH buffer.

  • Mixing:

    • Microfluidic Method: Load the lipid-ethanol solution and the nucleic acid-buffer solution into separate syringes and infuse them into the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to organic).

    • Manual Method: Rapidly inject the lipid-ethanol solution into the nucleic acid-buffer solution while vigorously vortexing or stirring.

  • Maturation: Allow the resulting nanoparticle suspension to incubate for a specified period (e.g., 30 minutes) to stabilize.

  • Purification and Buffer Exchange: Remove the ethanol and exchange the low pH buffer with the neutral pH buffer using dialysis or a tangential flow filtration (TFF) system.

  • Sterilization and Characterization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Disposal Plan

Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and ensure laboratory safety.

waste_gen Waste Generation segregation Segregation waste_gen->segregation Solid vs. Liquid container Containerization segregation->container Use compatible containers labeling Labeling container->labeling Hazardous Waste Label storage Temporary Storage labeling->storage Designated area disposal Final Disposal storage->disposal Arrange for professional pickup

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.